molecular formula C20H21F3N2O5S B12393922 Erap2-IN-1

Erap2-IN-1

Cat. No.: B12393922
M. Wt: 458.5 g/mol
InChI Key: BGLAMEXMBJAJBI-UHFFFAOYSA-N
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Description

Erap2-IN-1 is a useful research compound. Its molecular formula is C20H21F3N2O5S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21F3N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

4-methoxy-3-[[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-7-6-14(20(21,22)23)12-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27)

InChI Key

BGLAMEXMBJAJBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)N3CCCCC3

Origin of Product

United States

Foundational & Exploratory

ERAP2-IN-1: A Technical Overview of its Mechanism of Action for Modulating Antigen Presentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of selective ERAP2 inhibitors, exemplified by compounds developed through advanced medicinal chemistry efforts. For the purpose of this document, we will refer to a representative potent and selective inhibitor as ERAP2-IN-1. This guide will detail its role in the antigen presentation pathway, present quantitative data on its activity, describe the experimental protocols used for its characterization, and provide visual representations of the underlying biological and experimental workflows.

Core Mechanism of Action: Modulating the Immunopeptidome

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc-metallopeptidase located in the endoplasmic reticulum (ER). It plays a crucial role in the final stages of the major histocompatibility complex (MHC) class I antigen presentation pathway.[1][2][3] ERAP2, along with its homolog ERAP1, trims the N-terminus of peptide precursors that have been transported into the ER by the Transporter associated with Antigen Processing (TAP).[1][2] This trimming process is essential for generating peptides of the optimal length (typically 8-10 amino acids) for stable binding to MHC class I molecules.

ERAP2 exhibits a preference for cleaving N-terminal basic residues like arginine and lysine.[4] However, its activity is not always constructive for generating epitopes. ERAP2 can also destroy potential T-cell epitopes by over-trimming them to lengths too short for MHC class I binding.[3][5] Therefore, the enzymatic activity of ERAP2 is a critical determinant in shaping the repertoire of peptides—the immunopeptidome—presented on the cell surface.

This compound represents a class of small molecule inhibitors designed to specifically block the catalytic activity of ERAP2. By binding to the active site of the enzyme, these inhibitors prevent the trimming of peptide substrates.[5] This inhibition has a significant impact on the immunopeptidome. The primary mechanism of action of this compound is the alteration of the peptide landscape on the cell surface, leading to the presentation of novel epitopes that would otherwise be destroyed by ERAP2.[3] This modulation of antigen presentation is being explored for therapeutic applications in immuno-oncology and autoimmune diseases.[2][5][6] In oncology, the goal is to make cancer cells more "visible" to the immune system by inducing the presentation of new tumor-associated antigens.[3][5]

Quantitative Data on ERAP2 Inhibitor Activity

The development of potent and selective ERAP2 inhibitors has been a significant focus of research. The following tables summarize the quantitative data for representative inhibitors, which serve as a proxy for this compound.

InhibitorTargetIC50 (nM)Ki (nM)Selectivity vs. ERAP1Selectivity vs. IRAPReference Compound Class
DG011A ERAP2~50N/A>70-foldN/APhosphinic Pseudopeptide
Compound 13 ERAP2500N/A~20-fold~2-fold3,4-Diaminobenzoic Acid Derivative
Compound 4d ERAP2189>150-fold>150-foldHydroxamic Acid Triazole (KTGS)
Compound 4e ERAP242>150-fold>150-foldHydroxamic Acid Triazole (KTGS)
Compound 4f ERAP2105>150-fold>150-foldHydroxamic Acid Triazole (KTGS)

Table 1: In Vitro Enzymatic Inhibition Data. This table presents the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for representative ERAP2 inhibitors against ERAP2 and their selectivity over homologous aminopeptidases ERAP1 and Insulin-Regulated Aminopeptidase (IRAP). Data compiled from multiple sources.[2][3][5]

Assay TypeInhibitorMetricValueCell Line
Cellular Thermal Shift (CETSA)Compound 4d ΔTm3.52 °CHEK
Cellular Thermal Shift (CETSA)Compound 4f ΔTm1.81 °CHEK
Isothermal Dose-Response (CETSA)Compound 4d OC5023 µMHEK
Immunopeptidomics AnalysisDG011A Upregulated Peptides282 (novel or >5-fold)MOLT-4
Immunopeptidomics AnalysisDG011A Downregulated Peptides72 (>5-fold)MOLT-4
Cell Viability (MTT Assay)DG011A No Toxicity Up To100 µMMOLT-4

Table 2: Cellular Activity and Target Engagement Data. This table summarizes data from cell-based assays demonstrating that ERAP2 inhibitors engage their target in a cellular environment and modulate the immunopeptidome without inducing cytotoxicity. ΔTm represents the change in melting temperature, indicating target stabilization. OC50 is the concentration required for 50% target occupancy.[3][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of ERAP2 inhibitors.

Recombinant Protein Production

Recombinant ERAP1 and ERAP2 proteins are typically produced using a baculovirus expression system in insect cells (e.g., Hi5™ cells), as previously described.[3]

  • Cloning: The cDNA for the desired ERAP2 variant is cloned into a pFastBac vector.

  • Baculovirus Generation: The recombinant vector is used to transform competent DH10Bac E. coli to generate recombinant bacmids.

  • Transfection and Amplification: Bacmids are transfected into insect cells (e.g., Sf9) to produce an initial stock of recombinant baculovirus, which is then amplified.

  • Protein Expression: High-titer virus stocks are used to infect nonadherent Hi-5 insect cell cultures grown in serum-free medium.

  • Purification: After a suitable expression period (e.g., 72 hours), the cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

In Vitro Enzymatic Activity Assay

The inhibitory potency of compounds is determined by measuring the hydrolysis of a fluorogenic substrate.

  • Reagents: Recombinant ERAP2, fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and test compounds.

  • Procedure: a. Recombinant ERAP2 is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate. b. The enzymatic reaction is initiated by the addition of the R-AMC substrate. c. The fluorescence generated by the cleavage of the AMC group is monitored over time using a plate reader (Excitation/Emission wavelengths are typically ~380/460 nm). d. The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of an inhibitor in a cellular environment.

  • Cell Culture and Treatment: Adherent cells (e.g., HEK293T) are cultured to confluency. The cells are then treated with the test compound or vehicle control for a specified time.

  • Heating: The cells are heated to a range of temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Lysis and Protein Quantification: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated proteins by centrifugation.

  • Detection: The amount of soluble ERAP2 remaining at each temperature is quantified by Western blot or other protein detection methods like ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble ERAP2 against the temperature. Target engagement is confirmed by a shift in the melting temperature (ΔTm) in the presence of the inhibitor. For isothermal dose-response experiments, cells are heated at a single temperature and treated with varying inhibitor concentrations to determine the OC50.

Immunopeptidome Analysis by LC-MS/MS

This protocol is used to identify and quantify the peptides presented by MHC class I molecules on the cell surface.

  • Cell Culture and Treatment: A large number of cells (e.g., 1x10^9 MOLT-4 cells) are cultured and treated with the ERAP2 inhibitor or vehicle control for 24-48 hours.

  • MHC Class I Immunoaffinity Purification: a. Cells are harvested and lysed in a buffer containing detergents and protease inhibitors. b. The lysate is cleared by centrifugation, and the supernatant is passed over an affinity column containing covalently bound pan-MHC class I antibody (e.g., W6/32). c. The column is washed extensively to remove non-specifically bound proteins.

  • Peptide Elution: The bound peptide-MHC complexes are eluted from the column using an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • Peptide Separation: The eluted peptides are separated from the larger MHC molecules by filtration (e.g., using a 10 kDa molecular weight cut-off filter).

  • LC-MS/MS Analysis: The peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using software like MaxQuant to identify peptide sequences and quantify their relative abundance between the inhibitor-treated and control samples.

Visualizations: Pathways and Workflows

MHC Class I Antigen Presentation Pathway

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Prot Endogenous Protein Proteasome Proteasome Prot->Proteasome Ubiquitination Ub Ubiquitin Ub->Prot Peptide_Precursors Peptide Precursors Proteasome->Peptide_Precursors Degradation TAP TAP Transporter Peptide_Precursors->TAP Transport ERAP1 ERAP1 TAP->ERAP1 N-terminal Trimming ERAP2 ERAP2 TAP->ERAP2 N-terminal Trimming Optimal_Peptide Optimal Peptide (8-10 aa) ERAP1->Optimal_Peptide ERAP2->Optimal_Peptide Destroyed_Peptide Destroyed Peptide (<8 aa) ERAP2->Destroyed_Peptide Over-trimming ERAP2_IN_1 This compound ERAP2_IN_1->ERAP2 Inhibition MHC_I MHC Class I PLC Peptide Loading Complex (PLC) MHC_I->PLC Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Golgi Golgi Peptide_MHC->Golgi Transport Optimal_Peptide->MHC_I Loading via PLC Cell_Surface Cell Surface Golgi->Cell_Surface TCR T-Cell Receptor (on CD8+ T-Cell) Cell_Surface->TCR Antigen Presentation Immunopeptidomics_Workflow Start Cancer Cell Culture (e.g., MOLT-4) Treatment Treat with this compound (or Vehicle Control) Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoaffinity Purification (W6/32 Antibody) Lysis->IP Elution Acid Elution of Peptide-MHC Complexes IP->Elution Filtration Peptide Separation (MWCO Filtration) Elution->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS DataAnalysis Data Analysis (Peptide ID & Quantitation) LCMS->DataAnalysis Result Identification of Novel & Altered Peptides DataAnalysis->Result KTGS_Workflow Fragments Fragment Library 1 (e.g., Azides with ZBG) Fragment Library 2 (e.g., Alkynes) Reaction In Situ Click-Chemistry (Templated by ERAP2) Fragments->Reaction Target ERAP2 Protein (Target) Target->Reaction LCMS LC-MS Analysis to Identify 'Hits' Reaction->LCMS Synthesis Resynthesis of Top 'Hit' Compounds LCMS->Synthesis Optimization Structure-Activity Relationship (SAR) Studies Synthesis->Optimization Lead Potent & Selective Lead Inhibitor Optimization->Lead

References

The Discovery and Synthesis of ERAP2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum aminopeptidase 2 (ERAP2) has emerged as a critical regulator of the immunopeptidome, playing a significant role in both autoimmune diseases and cancer immunotherapy. Its function in trimming antigenic peptides prior to their presentation by Major Histocompatibility Complex (MHC) class I molecules makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of ERAP2-IN-1 (also known as BDM88951), the first selective nanomolar inhibitor of ERAP2. We will detail the innovative use of Kinetic Target-Guided Synthesis (KTGS) in its discovery, provide comprehensive experimental protocols for its characterization, and present a thorough summary of its biological and pharmacological properties.

Introduction to ERAP2

ERAP2 is a zinc-metallopeptidase located in the endoplasmic reticulum. It plays a crucial role in the final stages of the antigen processing pathway. By trimming the N-terminus of peptide precursors, ERAP2 helps to generate the optimal length peptides for binding to MHC class I molecules. This process is essential for the subsequent presentation of these antigens to CD8+ T-cells, a key step in the adaptive immune response. Dysregulation of ERAP2 activity has been linked to various diseases, making it an attractive target for small molecule inhibitors.

The Discovery of this compound: A Kinetic Target-Guided Synthesis Approach

The discovery of this compound was achieved through a novel drug discovery strategy known as Kinetic Target-Guided Synthesis (KTGS). This approach utilizes the biological target itself to catalyze the formation of its own inhibitor from a library of reactive fragments.

KTGS Workflow

The KTGS process for discovering this compound involved the following key steps:

  • Fragment Library Design: A library of azide- and alkyne-containing fragments was designed to bind to the active site of ERAP2.

  • In Situ Click Chemistry: The fragment library was incubated with the ERAP2 enzyme. Fragments that bound to adjacent sites in the enzyme's active site were brought into close proximity, facilitating a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to form a triazole-linked inhibitor.

  • Hit Identification: The reaction mixtures were analyzed by mass spectrometry to identify the newly formed triazole products that were selectively synthesized in the presence of the ERAP2 enzyme.

  • Lead Optimization: The initial hits were then synthetically optimized to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of this compound (BDM88951).

KTGS_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase Fragment Library Fragment Library In Situ Reaction In Situ Reaction Fragment Library->In Situ Reaction ERAP2 Enzyme ERAP2 Enzyme ERAP2 Enzyme->In Situ Reaction Hit Identification Hit Identification In Situ Reaction->Hit Identification Mass Spec Analysis Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship This compound This compound Lead Optimization->this compound

Caption: Kinetic Target-Guided Synthesis (KTGS) workflow for this compound discovery.

Synthesis of this compound (BDM88951)

The chemical synthesis of this compound is a multi-step process. The following is a detailed protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-(thiophen-2-yl)thiophene-2-sulfonamide

  • To a solution of 2-bromothiophene in THF at -78 °C is added n-butyllithium.

  • The resulting mixture is stirred for 1 hour, followed by the addition of sulfuryl chloride.

  • The reaction is warmed to room temperature and then quenched with water.

  • The crude product is extracted with ethyl acetate and purified by column chromatography to yield 5-bromothiophene-2-sulfonyl chloride.

  • The sulfonyl chloride is then reacted with ammonium hydroxide to give 5-bromothiophene-2-sulfonamide.

  • Finally, a Suzuki coupling with thiophene-2-boronic acid affords 5-(thiophen-2-yl)thiophene-2-sulfonamide.

Step 2: Synthesis of N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(thiophen-2-yl)thiophene-2-sulfonamide (this compound)

  • To a solution of 5-(thiophen-2-yl)thiophene-2-sulfonamide in DMF is added sodium hydride.

  • After stirring for 30 minutes, 4-(azidomethyl)-1-methoxybenzene is added.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The crude product is purified by column chromatography to yield this compound.

Biological and Pharmacological Characterization

This compound has been extensively characterized through a series of in vitro and cellular assays to determine its potency, selectivity, and drug-like properties.

Quantitative Data Summary
ParameterValueAssay Type
ERAP2 IC50 19 nMEnzymatic Assay
ERAP1 IC50 >10 µMEnzymatic Assay
IRAP IC50 >10 µMEnzymatic Assay
Plasma Stability (human) >95% remaining after 1 hrIn vitro ADME
Microsomal Stability (human) t1/2 > 60 minIn vitro ADME
Caco-2 Permeability (A-B) 1.5 x 10-6 cm/sIn vitro ADME
Cellular Thermal Shift (ΔTm) +3.5 °CCETSA
In vivo exposure (mouse, 10 mg/kg IP) AUC = 775 min*µMPharmacokinetics
Experimental Protocols

The inhibitory activity of this compound was determined using a fluorogenic substrate, L-Arginine-7-amido-4-methylcoumarin (Arg-AMC).

  • Recombinant human ERAP2 is incubated with varying concentrations of this compound in assay buffer (50 mM Tris-HCl, pH 7.5).

  • The reaction is initiated by the addition of Arg-AMC.

  • The fluorescence of the released AMC is monitored over time using a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

CETSA was used to confirm the direct binding of this compound to ERAP2 in a cellular context.

  • HEK293 cells are treated with either vehicle (DMSO) or this compound.

  • The cells are heated to a range of temperatures to induce protein denaturation.

  • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble ERAP2 in the supernatant is quantified by Western blotting.

  • The melting temperature (Tm) of ERAP2 is determined, and the thermal shift (ΔTm) induced by the inhibitor is calculated.

This assay evaluates the effect of this compound on the presentation of a specific antigenic peptide.

  • MOLT-4 cells, a human T-cell leukemia line, are treated with this compound.

  • The cells are then incubated with a precursor peptide that requires ERAP2 trimming for optimal MHC class I binding.

  • The cell surface expression of the final processed peptide-MHC complex is quantified by flow cytometry using a specific antibody.

  • A decrease in the fluorescent signal indicates inhibition of antigen presentation.

Antigen_Presentation_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition by this compound Precursor Peptide Precursor Peptide ERAP2 ERAP2 Precursor Peptide->ERAP2 Trimming MHC Class I MHC Class I ERAP2->MHC Class I Optimal Peptide Peptide-MHC Complex Peptide-MHC Complex MHC Class I->Peptide-MHC Complex Binding Cell Surface Cell Surface Peptide-MHC Complex->Cell Surface Transport This compound This compound This compound->ERAP2

Caption: The role of ERAP2 in the antigen presentation pathway and its inhibition by this compound.
  • Plasma Stability: this compound is incubated with human plasma at 37°C. Aliquots are taken at various time points, and the concentration of the remaining compound is determined by LC-MS/MS.

  • Microsomal Stability: this compound is incubated with human liver microsomes in the presence of NADPH at 37°C. The disappearance of the compound over time is monitored by LC-MS/MS to determine its metabolic stability.

Conclusion

The discovery of this compound represents a significant advancement in the development of selective modulators of the antigen presentation pathway. The use of Kinetic Target-Guided Synthesis proved to be a powerful strategy for identifying this potent and selective inhibitor. The comprehensive characterization of this compound has provided a valuable tool for researchers to further investigate the role of ERAP2 in health and disease. This work paves the way for the development of novel therapeutics for the treatment of autoimmune disorders and for enhancing the efficacy of cancer immunotherapies.

The Biological Role of ERAP2 Inhibition by Erap2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway. Residing in the endoplasmic reticulum, ERAP2, often in concert with its homolog ERAP1, performs the final trimming of peptide precursors for their loading onto Major Histocompatibility Complex (MHC) class I molecules.[1] This process is fundamental for the immune surveillance of infected and malignant cells by cytotoxic T lymphocytes (CTLs). Beyond its canonical role in adaptive immunity, ERAP2 is also implicated in the regulation of the renin-angiotensin system and blood pressure, as well as the unfolded protein response (UPR).[2][3][4]

The modulation of ERAP2 activity with selective inhibitors presents a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders.[5] By altering the immunopeptidome—the repertoire of peptides presented by MHC class I molecules—ERAP2 inhibitors can enhance the recognition of tumor neoantigens by the immune system or, conversely, reduce the presentation of autoantigens in autoimmune conditions.

This technical guide focuses on the biological role of ERAP2 inhibition by a potent and selective inhibitor, herein referred to as Erap2-IN-1 (also known as DG011A). We will delve into its mechanism of action, provide quantitative data on its efficacy, detail key experimental protocols for its characterization, and visualize the signaling pathways it modulates.

Core Concepts of ERAP2 Function and Inhibition

ERAP2 is a zinc-metalloprotease that preferentially cleaves N-terminal basic residues from peptide precursors.[1] It can function as a homodimer or form a heterodimer with ERAP1, with the complex exhibiting enhanced peptide-trimming efficiency.[1] The consequence of ERAP2 activity is twofold: it can either generate the final optimal epitope for MHC class I binding or destroy potential epitopes by over-trimming them.

This compound (DG011A) is a phosphinic pseudopeptide that acts as a transition-state analogue inhibitor of ERAP2.[6] By binding to the active site of ERAP2, it prevents the cleavage of peptide substrates, leading to a significant shift in the cellular immunopeptidome.[6] This alteration can lead to the presentation of novel tumor-associated antigens, thereby "unmasking" cancer cells to the immune system.

Quantitative Data on ERAP2 Inhibitors

The development of selective ERAP2 inhibitors is crucial to avoid off-target effects on the homologous ERAP1 and other aminopeptidases. The following tables summarize the in vitro potency and selectivity of this compound (DG011A) and other representative ERAP inhibitors.

InhibitorTargetIC50 (nM)Selectivity vs. ERAP1Reference
This compound (DG011A) ERAP28972-fold[6]
ERAP16,400[6]
Compound 9 ERAP12,00010-fold (for ERAP1)[7]
ERAP225,000[7]
DG046 ERAP143~1.2-fold (for ERAP1)[7]
ERAP237[7]
IRAP2[7]
Compound 4 ERAP133~1.7-fold (for ERAP1)[7]
ERAP256[7]
IRAP4[7]

Table 1: In vitro potency and selectivity of various ERAP inhibitors.

Key Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological effects of ERAP2 inhibition by this compound.

Enzymatic Inhibition Assay (IC50 Determination)

Objective: To determine the in vitro potency of this compound in inhibiting ERAP2 enzymatic activity.

Materials:

  • Recombinant human ERAP2 and ERAP1

  • Fluorogenic substrate (e.g., Arg-AMC for ERAP2, Leu-AMC for ERAP1)

  • This compound (DG011A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add recombinant ERAP2 (or ERAP1 for selectivity testing) to each well.

  • Add the serially diluted this compound to the wells and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time using a fluorescence plate reader.

  • Calculate the initial reaction velocities (V) for each inhibitor concentration.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Immunopeptidome Analysis by Mass Spectrometry

Objective: To identify and quantify the changes in the repertoire of MHC class I-bound peptides upon treatment with this compound.

Materials:

  • Cancer cell line (e.g., MOLT-4)

  • This compound (DG011A)

  • Cell lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl, pH 7.4)

  • W6/32 antibody (pan-MHC class I)

  • Protein A/G agarose beads

  • Acid elution buffer (e.g., 0.1% trifluoroacetic acid)

  • C18 spin columns

  • LC-MS/MS system

Protocol:

  • Culture cancer cells in the presence of this compound (e.g., 1 µM for 5 days) or vehicle control.

  • Harvest and lyse the cells.

  • Immunoprecipitate MHC class I-peptide complexes using W6/32 antibody coupled to protein A/G beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the peptides from the MHC class I molecules using an acid elution buffer.

  • Desalt and concentrate the eluted peptides using C18 spin columns.

  • Analyze the peptide repertoire by LC-MS/MS.

  • Identify peptide sequences using a database search algorithm (e.g., SEQUEST, Mascot).

  • Quantify the relative abundance of peptides between the inhibitor-treated and control samples.

MHC Class I Surface Expression Analysis by Flow Cytometry

Objective: To assess the effect of ERAP2 inhibition on the surface expression levels of MHC class I molecules.

Materials:

  • Cancer cell line

  • This compound (DG011A)

  • FITC-conjugated W6/32 antibody

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Treat cells with this compound or vehicle control as described in the immunopeptidome analysis.

  • Harvest the cells and wash them with FACS buffer.

  • Incubate the cells with FITC-conjugated W6/32 antibody for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Resuspend the cells in FACS buffer and analyze them on a flow cytometer.

  • Quantify the geometric mean fluorescence intensity (gMFI) to determine the level of MHC class I surface expression.

In Vitro T-cell Activation Assay

Objective: To evaluate the ability of cells treated with this compound to activate antigen-specific T-cells.

Materials:

  • Antigen-presenting cells (APCs) (e.g., cancer cells or dendritic cells)

  • This compound (DG011A)

  • Antigenic peptide of interest

  • Antigen-specific CD8+ T-cells (e.g., from OT-I transgenic mice for OVA antigen)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • Cytokine detection kit (e.g., ELISA for IFN-γ)

  • 96-well culture plates

Protocol:

  • Treat APCs with this compound or vehicle control.

  • Pulse the APCs with the antigenic peptide for a few hours.

  • Wash the APCs to remove excess peptide.

  • Co-culture the peptide-pulsed APCs with antigen-specific CD8+ T-cells in a 96-well plate.

  • Incubate the co-culture for 24-72 hours.

  • Assess T-cell activation by:

    • Measuring cytokine (e.g., IFN-γ) secretion into the supernatant by ELISA.

    • Analyzing T-cell proliferation using a proliferation assay (e.g., CFSE dilution).

    • Measuring the upregulation of activation markers (e.g., CD69, CD25) on T-cells by flow cytometry.

Signaling Pathways and Biological Roles

ERAP2 inhibition by this compound primarily impacts the MHC class I antigen presentation pathway . By preventing the over-trimming of antigenic precursors, the inhibitor can increase the diversity and abundance of tumor-specific epitopes presented on the cell surface, leading to enhanced recognition and killing by CTLs.

Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptide\nPrecursors Peptide Precursors Proteasome->Peptide\nPrecursors Ubiquitinated\nProteins Ubiquitinated Proteins Ubiquitinated\nProteins->Proteasome Degradation TAP TAP Peptide\nPrecursors->TAP ERAP2 ERAP2 Peptide\nPrecursors->ERAP2 Trimming ERAP1 ERAP1 Peptide\nPrecursors->ERAP1 Trimming MHC-I MHC-I ERAP2->MHC-I Optimal Peptides ERAP1->MHC-I Optimal Peptides Peptide-MHC-I\nComplex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I\nComplex Presented\nPeptide-MHC-I Presented Peptide-MHC-I Peptide-MHC-I\nComplex->Presented\nPeptide-MHC-I This compound This compound This compound->ERAP2 Inhibition T-cell\nReceptor T-cell Receptor Presented\nPeptide-MHC-I->T-cell\nReceptor Recognition CTL CTL T-cell\nReceptor->CTL

MHC Class I Antigen Presentation Pathway and the Impact of this compound.

Beyond antigen presentation, ERAP2 plays a role in the renin-angiotensin system (RAS) , where it can cleave angiotensin II to produce angiotensin III and IV, contributing to blood pressure regulation.[2][3] Inhibition of ERAP2 could potentially modulate this pathway, a consideration for the systemic administration of ERAP2 inhibitors.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE ERAP2 ERAP2 Angiotensin II->ERAP2 Cleavage Vasoconstriction\nInflammation Vasoconstriction Inflammation Angiotensin II->Vasoconstriction\nInflammation Angiotensin III Angiotensin III ERAP2->Angiotensin III This compound This compound This compound->ERAP2 Inhibition Vasodilation Vasodilation Angiotensin III->Vasodilation

Role of ERAP2 in the Renin-Angiotensin System.

Furthermore, ERAP2 has been linked to the unfolded protein response (UPR) , a cellular stress response triggered by the accumulation of misfolded proteins in the ER.[4] ERAP2-dependent autophagy has been implicated in the activation of pancreatic stellate cells. Inhibition of ERAP2 could, therefore, have implications in diseases where the UPR is dysregulated.

Unfolded_Protein_Response ER Stress ER Stress UPR Activation UPR Activation ER Stress->UPR Activation PERK PERK UPR Activation->PERK IRE1 IRE1 UPR Activation->IRE1 ATF6 ATF6 UPR Activation->ATF6 ERAP2 ERAP2 UPR Activation->ERAP2 Modulates Cellular Response Cellular Response PERK->Cellular Response IRE1->Cellular Response ATF6->Cellular Response Autophagy Autophagy ERAP2->Autophagy Induces This compound This compound This compound->ERAP2 Inhibition Autophagy->Cellular Response

ERAP2 Involvement in the Unfolded Protein Response.

Experimental Workflow for Cancer Immunotherapy Application

The following diagram outlines a typical experimental workflow to evaluate the potential of this compound as a cancer immunotherapy agent.

Experimental_Workflow cluster_invitro In Vitro cluster_cellbased Cell-Based cluster_invivo In Vivo cluster_translational Translational In Vitro\nCharacterization In Vitro Characterization Enzyme Inhibition\n(IC50) Enzyme Inhibition (IC50) In Vitro\nCharacterization->Enzyme Inhibition\n(IC50) Selectivity Profiling\n(ERAP1, IRAP) Selectivity Profiling (ERAP1, IRAP) In Vitro\nCharacterization->Selectivity Profiling\n(ERAP1, IRAP) Cell-Based\nAssays Cell-Based Assays Immunopeptidome\nAnalysis (LC-MS/MS) Immunopeptidome Analysis (LC-MS/MS) Cell-Based\nAssays->Immunopeptidome\nAnalysis (LC-MS/MS) MHC-I Surface\nExpression (FACS) MHC-I Surface Expression (FACS) Cell-Based\nAssays->MHC-I Surface\nExpression (FACS) T-cell Activation\n(Co-culture) T-cell Activation (Co-culture) Cell-Based\nAssays->T-cell Activation\n(Co-culture) Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Cell-Based\nAssays->Cell Viability\n(MTT Assay) In Vivo\nTumor Models In Vivo Tumor Models Translational\nStudies Translational Studies In Vivo\nTumor Models->Translational\nStudies Syngeneic Tumor\nModels Syngeneic Tumor Models In Vivo\nTumor Models->Syngeneic Tumor\nModels Combination with\nCheckpoint Inhibitors Combination with Checkpoint Inhibitors In Vivo\nTumor Models->Combination with\nCheckpoint Inhibitors Immune Cell\nInfiltration Analysis Immune Cell Infiltration Analysis In Vivo\nTumor Models->Immune Cell\nInfiltration Analysis Patient-Derived\nXenografts (PDX) Patient-Derived Xenografts (PDX) Translational\nStudies->Patient-Derived\nXenografts (PDX) Biomarker\nDiscovery Biomarker Discovery Translational\nStudies->Biomarker\nDiscovery Enzyme Inhibition\n(IC50)->Cell-Based\nAssays Selectivity Profiling\n(ERAP1, IRAP)->Cell-Based\nAssays T-cell Activation\n(Co-culture)->In Vivo\nTumor Models

Experimental Workflow for Evaluating this compound in Cancer Immunotherapy.

Conclusion

The inhibition of ERAP2 with selective small molecules like this compound (DG011A) represents a compelling strategy for modulating the immune response in various disease contexts. By altering the landscape of the immunopeptidome, these inhibitors can enhance the visibility of cancer cells to the immune system, offering a novel approach to cancer immunotherapy. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting field. A thorough understanding of the multifaceted roles of ERAP2 will be paramount in harnessing the full therapeutic potential of its inhibition.

References

ERAP2-IN-1: A Technical Guide to Target Validation in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) has emerged as a compelling immuno-oncology target. This enzyme plays a critical role in shaping the immunopeptidome, the repertoire of peptides presented by MHC class I molecules on the cancer cell surface. By trimming peptide precursors, ERAP2 can either generate or destroy antigenic epitopes, thereby modulating the visibility of tumors to the immune system. Genetic studies have provided strong validation for ERAP2 as a therapeutic target; a common loss-of-function single nucleotide polymorphism (SNP) in the ERAP2 gene is associated with a significant survival advantage in several cancer types. Pharmacological inhibition of ERAP2 offers a promising strategy to alter the tumor cell surface peptide landscape, creating novel antigens that can elicit a de novo anti-tumor T-cell response. This guide provides an in-depth overview of the preclinical data supporting ERAP2 as a cancer target, details key experimental protocols for its validation, and outlines the signaling pathways it modulates.

The Role of ERAP2 in Cancer Immunology

ERAP2 is a zinc-metallopeptidase located in the endoplasmic reticulum. It functions in concert with its homolog, ERAP1, to perform the final trimming of peptide precursors before they are loaded onto MHC class I molecules.[1] These peptide-MHC I complexes are then trafficked to the cell surface for presentation to CD8+ cytotoxic T-lymphocytes (CTLs).

The key role of ERAP2 in cancer immunity stems from its ability to influence the composition of the immunopeptidome. Overexpression of ERAP2 in some cancers is thought to be an immune evasion mechanism, whereby the enzyme destroys potential neoantigens that would otherwise trigger an immune response.[2][3] Conversely, inhibition of ERAP2 can lead to the presentation of a novel set of peptides on the cancer cell surface, effectively "re-painting" the tumor and making it visible to the immune system.[2][3] This can potentially synergize with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immunity.[4]

Quantitative Data on ERAP2 Inhibitors

A number of potent and selective small molecule inhibitors of ERAP2 have been developed. The following table summarizes key quantitative data for some of these compounds. "ERAP2-IN-1" is used here as a general descriptor for a first-in-class ERAP2 inhibitor.

Compound IDTargetIC50 (nM)Selectivity (vs. ERAP1)Cell Line / Assay ConditionsReference
DG011A ERAP289~72-foldEnzymatic assay with fluorogenic substrate Arg-AMC[2]
ERAP16,400Enzymatic assay with fluorogenic substrate Leu-AMC[2]
DG046 ERAP237~0.86-fold (less selective)Enzymatic assay[5]
ERAP143Enzymatic assay[5]
BDM88951 ERAP2Nanomolar rangeSelectiveKinetic Target-Guided Synthesis[5][6]
Compound 13 ERAP2500~20-foldEnzymatic assay[5]
ERAP19,600Enzymatic assay[5]

Signaling Pathways and Mechanisms of Action

Antigen Presentation Pathway

The primary mechanism of action for ERAP2 inhibitors is the modulation of the antigen presentation pathway. By blocking ERAP2's trimming activity, a different repertoire of peptides is loaded onto MHC class I molecules, leading to the presentation of novel epitopes on the cancer cell surface.

Antigen_Presentation_Pathway cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Protein Degradation TAP TAP Transporter ERAP2 ERAP2 TAP->ERAP2 Trimming MHC_I MHC Class I ERAP2->MHC_I Altered Peptide Repertoire Peptide_MHC_complex Peptide-MHC I Complex MHC_I->Peptide_MHC_complex Peptide Loading Cell Surface Cell Surface Peptide_MHC_complex->Cell Surface Transport ERAP2_IN_1 This compound ERAP2_IN_1->ERAP2 Inhibition T-Cell Recognition T-Cell Recognition Cell Surface->T-Cell Recognition Presentation

Fig. 1: this compound mechanism in antigen presentation.
Cell Migration and Angiogenesis

Emerging evidence suggests that ERAP2's functions extend beyond antigen processing. It has been implicated in cellular processes that are critical for cancer progression, such as cell migration and angiogenesis.[7] ERAP1, a close homolog, has been shown to modulate the spreading of endothelial cells by activating focal adhesion kinase (FAK) and Ras homolog gene family member A (RhoA), a key regulator of the actin cytoskeleton.[7][8] While the precise mechanisms for ERAP2 are still under investigation, it is hypothesized to play a similar role, potentially influencing tumor metastasis and the formation of new blood vessels.[7]

Migration_Angiogenesis_Pathway ERAP2 ERAP2 FAK Focal Adhesion Kinase (FAK) ERAP2->FAK Activation? VEGF_Signaling VEGF Signaling ERAP2->VEGF_Signaling Modulation? RhoA RhoA FAK->RhoA Activation Actin_Cytoskeleton Actin Cytoskeleton Reorganization RhoA->Actin_Cytoskeleton Cell_Migration Cell Migration & Metastasis Actin_Cytoskeleton->Cell_Migration Angiogenesis Angiogenesis VEGF_Signaling->Angiogenesis ERAP2_IN_1 This compound ERAP2_IN_1->ERAP2 Inhibition

Fig. 2: Postulated role of ERAP2 in migration and angiogenesis.
Unfolded Protein Response (UPR)

ERAP2 has also been linked to the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[7] The UPR is a critical pathway for cancer cell survival under stressful conditions found in the tumor microenvironment. The three main branches of the UPR are mediated by the sensors IRE1, PERK, and ATF6.[9][10][11][12] By influencing the peptide load in the ER, ERAP2 activity may impact ER homeostasis and modulate the UPR. Inhibition of ERAP2 could therefore potentially alter a cancer cell's ability to cope with ER stress, representing another avenue for therapeutic intervention.

UPR_Pathway ER_Stress ER Stress (e.g., unfolded proteins) UPR_Sensors UPR Sensors (IRE1, PERK, ATF6) ER_Stress->UPR_Sensors Activation ERAP2 ERAP2 ERAP2->ER_Stress Modulation of Peptide Load Adaptive_UPR Adaptive UPR (Chaperone production, ERAD) UPR_Sensors->Adaptive_UPR Leads to Apoptosis Apoptosis UPR_Sensors->Apoptosis Prolonged Stress Cell_Survival Cell Survival Adaptive_UPR->Cell_Survival Cell_Death Cell Death Apoptosis->Cell_Death ERAP2_IN_1 This compound ERAP2_IN_1->ERAP2 Inhibition

Fig. 3: ERAP2's potential influence on the Unfolded Protein Response.

Key Experimental Protocols

ERAP2 Enzyme Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant ERAP2.

Materials:

  • Recombinant human ERAP2 protein

  • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC)

  • Assay buffer: 50 mM HEPES, pH 7.5

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 25 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

  • Add 25 µL of recombinant ERAP2 solution (e.g., 10 nM final concentration) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 50 µL of the R-AMC substrate solution (e.g., 20 µM final concentration).

  • Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify that a compound binds to its intended target in a cellular context.[13][14]

Workflow Diagram:

CETSA_Workflow A 1. Treat cells with This compound or DMSO B 2. Heat cells at various temperatures A->B C 3. Lyse cells B->C D 4. Separate soluble and precipitated fractions (centrifugation) C->D E 5. Analyze soluble fraction by Western Blot for ERAP2 D->E F 6. Quantify band intensity and plot vs. temperature E->F

Fig. 4: Workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure (Western Blot Detection):

  • Culture cancer cells to ~80% confluency.

  • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant (soluble fraction).

  • Determine the protein concentration of the soluble fraction.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for ERAP2, followed by a secondary HRP-conjugated antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and plot them against the corresponding temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Immunopeptidomics by Mass Spectrometry

This protocol outlines the method to identify the repertoire of peptides presented by MHC class I molecules on cancer cells following treatment with an ERAP2 inhibitor.

Procedure:

  • Culture a large number of cancer cells (e.g., 1x10^9 cells) in the presence of the ERAP2 inhibitor (e.g., 1 µM DG011A) or DMSO for 48-72 hours.

  • Harvest and wash the cells. Lyse the cells in a buffer containing a mild detergent (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors).

  • Clarify the lysate by centrifugation.

  • Perform immunoaffinity purification of MHC class I-peptide complexes using a pan-MHC class I antibody (e.g., W6/32) covalently coupled to protein A/G beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the MHC class I-peptide complexes from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • Separate the peptides from the MHC class I heavy and light chains using a size-exclusion filter or reversed-phase C18 solid-phase extraction.

  • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Identify the peptide sequences by searching the acquired MS/MS spectra against a human protein database.

  • Compare the identified peptides from the inhibitor-treated and control samples to identify novel or upregulated peptides.

In Vivo Target Validation

A significant challenge in the in vivo validation of ERAP2 inhibitors is the absence of an ERAP2 ortholog in mice.[5] Therefore, preclinical efficacy studies require the use of specialized animal models.

  • Humanized Mouse Models: These are immunodeficient mice (e.g., NSG mice) engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a human immune system.[15][16][17] These models can be implanted with human cancer cell lines or patient-derived xenografts (PDX).

  • Xenograft Models: While traditional xenograft models in immunodeficient mice lack a functional immune system to assess immunomodulatory effects, they can be used to evaluate the direct anti-proliferative or pro-apoptotic effects of ERAP2 inhibition on tumor cells, if any, and to assess the pharmacokinetic and pharmacodynamic properties of the inhibitor.

To date, published in vivo efficacy data for selective ERAP2 inhibitors in cancer models is limited. However, studies with ERAP1 inhibitors in syngeneic mouse models have demonstrated tumor growth inhibition, providing a strong rationale for a similar therapeutic benefit with ERAP2 inhibition in appropriate humanized models.[18]

Conclusion

The collective evidence strongly supports ERAP2 as a valid and promising target for cancer immunotherapy. Genetic data provides a clear link between ERAP2 function and cancer survival. The development of potent and selective inhibitors has enabled the pharmacological interrogation of ERAP2's role in modulating the cancer immunopeptidome. Preclinical studies have demonstrated that inhibition of ERAP2 can significantly alter the peptide repertoire presented by cancer cells, creating the potential for de novo anti-tumor immune responses. Furthermore, the expanding understanding of ERAP2's role in other key cancer-related pathways, such as cell migration and the unfolded protein response, suggests that its inhibition may have pleiotropic anti-cancer effects. Future work will focus on demonstrating in vivo efficacy in appropriate humanized mouse models and advancing lead compounds towards clinical development, with the ultimate goal of providing a new therapeutic option for patients with cancer.

References

Investigating the Selectivity Profile of ERAP2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ERAP2-IN-1, a known inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). To offer a comprehensive understanding of ERAP2 inhibition, this document also includes comparative data on other potent and selective ERAP2 inhibitors, namely BDM88951 and DG011A. ERAP2 is a critical enzyme in the antigen processing and presentation pathway, making it a compelling target for therapeutic intervention in autoimmune diseases and cancer. Understanding the selectivity of inhibitors is paramount for developing safe and effective therapeutics.

Core Data Presentation: Inhibitor Selectivity Profiles

The following tables summarize the quantitative data for this compound and two other notable selective ERAP2 inhibitors. The data is presented to facilitate a clear comparison of their potency and selectivity against ERAP2 and other related aminopeptidases.

InhibitorTargetIC50Assay TypeNotes
This compound ERAP227 µMArg-AMC HydrolysisAn uncompetitive inhibitor.[1][2][3]
ERAP244 µMModel Peptide Hydrolysis
BDM88951 ERAP219 nMNot SpecifiedHighly potent and selective.[4]
ERAP1>2.85 µMNot Specified>150-fold selectivity over ERAP1.[5][6]
IRAP>2.85 µMNot Specified>150-fold selectivity over IRAP.[5][6]
MMPs, TACE, LAP3-Not SpecifiedSelective against these metalloproteases.[5][6]
DG011A ERAP289 nMArg-AMC HydrolysisA phosphinic pseudopeptide inhibitor.[7]
ERAP16.4 µMLeu-AMC Hydrolysis72-fold selectivity over ERAP1.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the characterization of ERAP2 inhibitors.

Fluorogenic Substrate Hydrolysis Assay

This biochemical assay is a common method to determine the potency of an inhibitor against an enzyme like ERAP2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against ERAP2.

Materials:

  • Recombinant human ERAP2 enzyme

  • Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor (e.g., this compound)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In a 96-well microplate, add the recombinant ERAP2 enzyme to each well, except for the negative control wells.

  • Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify the engagement of an inhibitor with its target protein in a cellular environment.

Objective: To confirm that the inhibitor binds to ERAP2 within intact cells.

Materials:

  • Cultured cells expressing ERAP2 (e.g., HEK293 or MOLT-4)

  • Test inhibitor

  • Cell lysis buffer

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Instrumentation for protein detection (e.g., Western blot or ELISA)

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control for a defined period.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble ERAP2 in each sample using Western blotting or an ERAP2-specific ELISA.

  • Plot the amount of soluble ERAP2 against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the investigation of ERAP2 inhibitors.

ERAP2_Antigen_Processing_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome TAP TAP Transporter Peptide_precursors->TAP Translocation ERAP2 ERAP2 TAP->ERAP2 ERAP1 ERAP1 TAP->ERAP1 MHC_I MHC Class I ERAP2->MHC_I Trimming ERAP1->MHC_I Trimming Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Peptide Loading Cell_Surface Cell Surface Presentation Peptide_MHC_I->Cell_Surface Transport to Cell Surface T_Cell_Recognition T-Cell Recognition Cell_Surface->T_Cell_Recognition Antigen Presentation

ERAP2's role in the MHC Class I antigen processing pathway.

Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - ERAP2 Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor Dilutions start->reagents plate_prep Plate Preparation: - Add ERAP2 to wells - Add inhibitor dilutions - Include controls reagents->plate_prep incubation Incubate at 37°C plate_prep->incubation reaction Initiate Reaction: Add Substrate incubation->reaction measurement Measure Fluorescence over time reaction->measurement analysis Data Analysis: - Calculate reaction rates - Plot dose-response curve measurement->analysis ic50 Determine IC50 analysis->ic50 end End ic50->end

Experimental workflow for an in vitro enzyme inhibition assay.

References

Preliminary Efficacy of Erap2-IN-1: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Initial Characterization of a Novel ERAP2 Inhibitor

This technical guide provides a comprehensive summary of the preliminary studies on the efficacy of Erap2-IN-1, a novel, uncompetitive inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating antigen presentation in oncology and autoimmune diseases. All presented data is based on publicly available research.

Introduction to ERAP2 and its Inhibition

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a crucial enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP2 trims antigenic peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. This process is vital for the immune system's ability to recognize and eliminate cancerous or virally infected cells.[1]

Dysregulation of ERAP2 activity has been implicated in various diseases. In cancer, altered ERAP2 expression can lead to the destruction of tumor-specific neoantigens, allowing cancer cells to evade immune surveillance. Conversely, in autoimmune diseases, ERAP2 may contribute to the generation of self-peptides that trigger an aberrant immune response. Therefore, the development of specific ERAP2 inhibitors presents a promising therapeutic strategy to modulate the immunopeptidome and enhance anti-tumor immunity or suppress autoimmune reactions.

This compound (also identified as compound 61) has emerged as a novel small molecule inhibitor of ERAP2. This guide will detail its initial biochemical characterization and provide the foundational knowledge for its further preclinical development.

Biochemical Efficacy of this compound

Preliminary studies have focused on the direct inhibitory activity of this compound on the enzymatic function of ERAP2. The key findings from these biochemical assays are summarized below.

Data Presentation
InhibitorTargetAssay TypeSubstrateIC50 (µM)Inhibition TypeSource
This compound (compound 61)ERAP2Fluorogenic Peptide HydrolysisArg-AMC27Uncompetitive[Arya R, et al. 2022]
This compound (compound 61)ERAP2Model Peptide HydrolysisN/A44Uncompetitive[Arya R, et al. 2022]

Table 1: In vitro inhibitory activity of this compound against ERAP2.

Experimental Protocols

ERAP2 Inhibition Assay (Fluorogenic Peptide Hydrolysis)

The inhibitory activity of this compound was determined by measuring the hydrolysis of a fluorogenic substrate, L-Arginine-7-amido-4-methylcoumarin (Arg-AMC), by recombinant human ERAP2.

  • Materials:

    • Recombinant human ERAP2 enzyme

    • This compound (compound 61) dissolved in DMSO

    • Arg-AMC substrate

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • A serial dilution of this compound was prepared in DMSO and then diluted in assay buffer.

    • Recombinant ERAP2 enzyme was diluted in assay buffer to the desired concentration.

    • In the microplate, 2.5 µL of the this compound dilution was mixed with 5 µL of the ERAP2 enzyme solution.

    • The plate was incubated for 15 minutes at room temperature.

    • The enzymatic reaction was initiated by adding 2.5 µL of the Arg-AMC substrate solution.

    • The fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) was measured kinetically over 30 minutes at 37°C.

    • The rate of reaction was calculated from the linear phase of the kinetic read.

    • IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Mechanism of Action and Signaling Pathway

This compound has been characterized as an uncompetitive inhibitor of ERAP2. This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme. This can have implications for its in vivo efficacy, as its inhibitory activity is dependent on the presence of the substrate.

The primary signaling pathway affected by this compound is the MHC class I antigen presentation pathway . By inhibiting ERAP2, the inhibitor alters the repertoire of peptides presented on the cell surface, which can lead to enhanced recognition of cancer cells by cytotoxic T lymphocytes (CTLs).

Visualizations

ERAP2_Inhibition_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Protein Protein Protein->Proteasome Degradation TAP TAP Transporter Peptide_precursors->TAP ERAP2 ERAP2 TAP->ERAP2 Trimming Optimal_Peptide Optimal Length Peptide ERAP2->Optimal_Peptide MHC_I MHC Class I Peptide_MHC_complex Peptide-MHC I Complex MHC_I->Peptide_MHC_complex Optimal_Peptide->MHC_I Loading Cell_Surface Cell Surface Presentation Peptide_MHC_complex->Cell_Surface Erap2_IN_1 This compound Erap2_IN_1->ERAP2 Inhibition CTL_Recognition CTL Recognition Cell_Surface->CTL_Recognition

Caption: MHC Class I antigen presentation pathway and the inhibitory action of this compound.

Experimental_Workflow start Start reagents Prepare Reagents: - this compound dilutions - ERAP2 enzyme - Arg-AMC substrate start->reagents incubation Incubate this compound with ERAP2 reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Kinetic Fluorescence Measurement reaction->measurement analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - IC50 curve fitting measurement->analysis end End analysis->end

Caption: Workflow for the ERAP2 biochemical inhibition assay.

Future Directions and Conclusion

The preliminary data on this compound establish it as a novel, uncompetitive inhibitor of ERAP2 with micromolar potency in biochemical assays. While these initial findings are promising, further preclinical studies are essential to fully elucidate its therapeutic potential.

Future research should focus on:

  • Cellular Efficacy: Evaluating the effect of this compound on antigen presentation in various cancer cell lines. This would involve analyzing the cell surface peptidome and assessing the recognition of treated cancer cells by immune cells.

  • In Vivo Efficacy: Testing the anti-tumor activity of this compound in relevant animal models of cancer, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.

  • Selectivity Profiling: Assessing the inhibitory activity of this compound against other related aminopeptidases to determine its selectivity.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a relationship between its concentration and its biological effect.

References

Erap2-IN-1: A Technical Whitepaper on the Therapeutic Potential of Selective ERAP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Erap2-IN-1" does not correspond to a widely recognized inhibitor in the current scientific literature. This guide will focus on the core principles of targeting Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) and will use data from well-characterized, potent, and selective ERAP2 inhibitors, such as BDM88951 and DG011A , as exemplars of this therapeutic class.

Executive Summary

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway. By trimming peptide precursors, ERAP2 plays a pivotal role in shaping the repertoire of antigens presented to CD8+ T cells. In disease states such as cancer, ERAP2 can destroy tumor-specific neoantigens, effectively cloaking malignant cells from immune surveillance. Pharmacological inhibition of ERAP2 represents a promising therapeutic strategy to modulate the immunopeptidome, enhance the presentation of novel and immunogenic tumor antigens, and thereby potentiate anti-tumor immunity. This document provides a technical overview of the mechanism, preclinical data, and key experimental methodologies associated with the development of selective ERAP2 inhibitors.

The Role of ERAP2 in Antigen Presentation

ERAP2 is a zinc-dependent metallopeptidase located in the endoplasmic reticulum.[1] Its primary function is to trim the N-terminus of peptide precursors that have been transported into the ER by the Transporter Associated with Antigen Processing (TAP).[2] This trimming process is essential for generating peptides of the optimal length (typically 8-10 amino acids) for stable binding to MHC class I molecules.[2]

However, the activity of ERAP2 is a double-edged sword. While it generates some canonical epitopes, it can also over-trim and destroy potent neoantigens derived from tumor-specific mutations.[3] By eliminating these key identifiers, ERAP2 contributes to a mechanism of tumor immune evasion. Therefore, inhibiting ERAP2 can shift the peptidome presented on the cancer cell surface, forcing the presentation of previously destroyed or entirely new neoantigens, making the tumor "visible" to the immune system.[3]

Mechanism of Action of ERAP2 Inhibitors

Selective ERAP2 inhibitors are small molecules designed to bind to the active site of the enzyme, preventing it from processing its peptide substrates.[4] This intervention leads to a significant shift in the cellular immunopeptidome. In cancer cells treated with an ERAP2 inhibitor, a substantial portion of the presented peptides are either novel or significantly upregulated.[3] Many of these newly presented peptides are optimal 9-mers with the potential to be highly immunogenic, thereby triggering a novel cytotoxic T-cell response against the tumor.[3][5]

Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Proteasome Proteasome Long_Peptides Long Peptide Precursors Proteasome->Long_Peptides Tumor_Protein Tumor Protein Tumor_Protein->Proteasome Degradation TAP TAP Transporter Long_Peptides->TAP Transport Long_Peptides_ER Long Peptide Precursors TAP->Long_Peptides_ER ERAP2 ERAP2 Destroyed_Peptide Destroyed Neoantigen ERAP2->Destroyed_Peptide Over-trimming (Immune Evasion) MHC_I MHC Class I MHC_I_Surface MHC-I on Cell Surface MHC_I->MHC_I_Surface Transport Optimal_Peptide Optimal Neoantigen Inhibitor This compound Inhibitor->ERAP2 Inhibition Altered_Peptide Novel/Upregulated Neoantigen Long_Peptides_ER->ERAP2 Trimming Long_Peptides_ER->MHC_I Loading & Presentation T_Cell CD8+ T Cell MHC_I_Surface->T_Cell Recognition & Tumor Killing Inhibitor_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Validation KTGS Kinetic Target-Guided Synthesis (KTGS) or HTS Hit_Ident Hit Identification (Mass Spectrometry) KTGS->Hit_Ident Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_Ident->Lead_Opt Biochem Biochemical Assays (IC50, Selectivity) Lead_Opt->Biochem CETSA Target Engagement (CETSA) Lead_Opt->CETSA Peptidomics Immunopeptidomics (LC-MS/MS) CETSA->Peptidomics In_Vivo In Vivo Efficacy (Tumor Models) Peptidomics->In_Vivo Final_Candidate Clinical Candidate In_Vivo->Final_Candidate Therapeutic_Logic A Administer Selective ERAP2 Inhibitor B ERAP2 Enzyme Activity is Blocked in ER A->B C Over-trimming of Neoantigens Ceases B->C D Immunopeptidome Shifts C->D E Presentation of Novel and/or Upregulated Neoantigens on MHC-I D->E F Enhanced Recognition of Tumor Cells by CD8+ T Cells E->F G Increased Immune-Mediated Tumor Cell Killing F->G

References

Methodological & Application

Application Notes and Protocols for Erap2-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro characterization of Erap2-IN-1, a hypothetical inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). The included methodologies are based on established biochemical assays for ERAP2 activity and inhibitor screening.

Introduction

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP2 trims precursor peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] This process is essential for the immune system's ability to recognize and eliminate infected or malignant cells.[2] Inhibition of ERAP2 can modulate the repertoire of peptides presented by MHC class I molecules, making it a promising therapeutic target for cancer immunotherapy and autoimmune diseases.[2][4] this compound is a small molecule inhibitor designed to target ERAP2 activity. These notes provide a comprehensive guide to assessing its in vitro efficacy and characterizing its mechanism of action.

Data Presentation

Table 1: In Vitro Potency of Representative ERAP2 Inhibitors

The following table summarizes the inhibitory potency (IC50) of several reported ERAP2 inhibitors against recombinant human ERAP2. This data provides a comparative baseline for evaluating the potency of novel inhibitors like this compound.

CompoundERAP2 IC50 (nM)ERAP1 IC50 (nM)IRAP IC50 (nM)NotesReference
DG04637432A potent, non-selective inhibitor.[5]
Compound 433564A potent ERAP1/ERAP2 inhibitor with high potency against IRAP.[5]
Compound 6345Not specified34Shows some selectivity for ERAP2 over ERAP1.[5]
Compound 925,0002,00010,000A micromolar inhibitor with selectivity for ERAP1.[5]
Sulfonamide compound 444,00073,000Not specifiedAn uncompetitive inhibitor of ERAP2 and competitive inhibitor of ERAP1.[1]

Signaling Pathway and Experimental Workflow

ERAP2 in Antigen Presentation Pathway

ERAP2_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Precursor_Peptides Long Precursor Peptides Proteasome->Precursor_Peptides Protein Degradation TAP TAP Transporter Precursor_Peptides->TAP Transport ERAP2 ERAP2 TAP->ERAP2 Trimming Optimal_Peptides Optimal Length Peptides (8-10 aa) ERAP2->Optimal_Peptides MHC1 MHC Class I Cell_Surface Cell Surface Presentation MHC1->Cell_Surface Transport to Cell Surface PLC Peptide Loading Complex PLC->MHC1 Optimal_Peptides->PLC Loading Erap2_IN_1 This compound Erap2_IN_1->ERAP2 Inhibition

Caption: ERAP2's role in the antigen presentation pathway and the inhibitory action of this compound.

ERAP2 Inhibitor Screening Workflow

ERAP2_Inhibitor_Screening Start Start: Compound Library (e.g., this compound) Assay_Setup Biochemical Assay Setup: - Recombinant ERAP2 - Fluorogenic Substrate - Assay Buffer Start->Assay_Setup Incubation Incubation with This compound Assay_Setup->Incubation Fluorescence_Reading Measure Fluorescence (Kinetic or Endpoint) Incubation->Fluorescence_Reading Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Fluorescence_Reading->Data_Analysis Hit_Validation Hit Validation and Selectivity Profiling Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: A typical workflow for in vitro screening of ERAP2 inhibitors.

Experimental Protocols

Production of Recombinant ERAP2

Recombinant ERAP2 can be produced using a baculovirus expression system in insect cells (e.g., Hi5™ cells).[4] This method generally yields high levels of active enzyme.

Materials:

  • Baculovirus encoding human ERAP2

  • Hi5™ insect cells

  • Insect cell culture medium

  • Centrifuge

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)

  • Dialysis tubing

  • Storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol)

Protocol:

  • Infect Hi5™ insect cells with the ERAP2-encoding baculovirus at a high multiplicity of infection.

  • Incubate the cell culture for 72 hours.

  • Harvest the cell supernatant by centrifugation.

  • Purify the recombinant ERAP2 from the supernatant using affinity chromatography.

  • Dialyze the purified protein against the storage buffer.

  • Determine the protein concentration and store at -80°C.

Biochemical Assay for ERAP2 Activity and Inhibition

This protocol describes a fluorescence-based assay to measure the enzymatic activity of ERAP2 and the inhibitory potential of compounds like this compound. The assay utilizes a fluorogenic substrate, such as Arginine-7-amido-4-methylcoumarin (R-AMC), which upon cleavage by ERAP2, releases the fluorescent AMC molecule.

Materials:

  • Recombinant human ERAP2

  • This compound (or other test inhibitors)

  • Fluorogenic substrate (e-g., R-AMC)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 1 mM dithiothreitol.[6]

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • DMSO for compound dilution

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Reaction:

    • Add 2 µL of the diluted this compound solution to the wells of a 96-well plate.

    • Add 88 µL of a solution containing recombinant ERAP2 in assay buffer. The final concentration of ERAP2 should be optimized for a linear reaction rate (e.g., 2 ng/µL).[6]

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 10 µL of the fluorogenic substrate (e.g., R-AMC) to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value for ERAP2.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader at 37°C. Measurements can be taken kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antigen Presentation Assay

To assess the effect of this compound on antigen presentation in a cellular context, a whole-cell assay can be performed using a suitable cell line that expresses ERAP2.[4][7]

Materials:

  • ERAP2-expressing cancer cell line (e.g., MOLT-4 T lymphoblast leukemia cells).[4]

  • This compound

  • Cell culture medium and supplements

  • Antibodies specific for a particular MHC class I-peptide complex

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture the ERAP2-expressing cells in the presence of varying concentrations of this compound for a specified period (e.g., 48 hours).[4]

  • Cell Staining:

    • Harvest the cells and wash them with a suitable buffer.

    • Incubate the cells with a primary antibody that recognizes a specific peptide presented by MHC class I.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the level of cell-surface presentation of the specific MHC class I-peptide complex.

  • Data Analysis: Determine the dose-dependent effect of this compound on the presentation of the target antigen.

Conclusion

The protocols and data presented in these application notes provide a framework for the in vitro characterization of this compound and other novel ERAP2 inhibitors. By following these methodologies, researchers can obtain critical data on the potency, mechanism of action, and cellular activity of these compounds, which is essential for their further development as potential therapeutics.

References

Application Notes and Protocols for Erap2-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP2 trims antigenic peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. These peptide-MHC I complexes are then presented on the cell surface, where they can be recognized by CD8+ T cells, initiating an immune response against infected or malignant cells.[1][2][3] Dysregulation of ERAP2 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.[4][5][6]

Erap2-IN-1 is a potent and selective inhibitor of ERAP2. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cellular processes, particularly antigen presentation.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the active site of the ERAP2 enzyme. This binding event prevents ERAP2 from trimming its natural peptide substrates.[2] By inhibiting ERAP2, this compound can alter the repertoire of peptides presented by MHC class I molecules on the cell surface.[2][5] This modulation of the immunopeptidome can lead to either the destruction or generation of specific T-cell epitopes, thereby influencing the immune response.

Data Presentation

Biochemical and Cellular Activity of Selective ERAP2 Inhibitors
Compound NameTargetIC50Cell-Based AssayReference
BDM88952ERAP23.9 nM-[3]
Compound 3ERAP222 nM-[3]
DG011AERAP2>50-fold selectivity over ERAP1Immunopeptidome analysis in MOLT-4 cells[7]
BDM88951 (4d)ERAP2Nanomolar potencyCellular Thermal Shift Assay (CETSA) in HEK cells (OC50 = 23 µM)[1]
Sulfonamide compound 4ERAP2 (allosteric)44 µM-[3]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Reconstitution: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (assuming a molecular weight of X g/mol , which should be confirmed from the supplier's datasheet) in the appropriate volume of DMSO.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution: When needed, thaw an aliquot of the stock solution at room temperature. Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. It is recommended to prepare the working solution fresh for each experiment. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 2: Cell Culture Treatment with this compound

This protocol is based on the treatment of MOLT-4 cells with a selective ERAP2 inhibitor.[5]

Materials:

  • MOLT-4 cells (or other suitable cell line)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and penicillin/streptomycin)[5]

  • This compound working solution

  • Vehicle control (e.g., complete medium with the same final concentration of DMSO as the this compound treated samples)

  • Cell counting solution (e.g., Trypan Blue)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MOLT-4 cells in a T175 flask or other appropriate culture vessel at a density of 4 x 10^5 cells/mL in complete RPMI-1640 medium.[5][8]

  • Treatment: Add the this compound working solution to the cell culture to achieve the desired final concentration. A concentration range of 1-10 µM can be used as a starting point, with optimization required for each cell line and experimental endpoint. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired treatment duration. For immunopeptidome analysis, a 5-day incubation has been reported. For other assays, the incubation time may vary.

  • Cell Viability Monitoring: Monitor cell viability throughout the experiment using a method such as Trypan Blue exclusion.[8]

  • Cell Harvesting: After the incubation period, harvest the cells for downstream analysis. For suspension cells like MOLT-4, this can be done by centrifugation.

Protocol 3: Western Blot Analysis of ERAP2 Expression

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ERAP2 (e.g., R&D Systems, AF3830)[9][10]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the harvested cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-ERAP2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.[1][4][11]

Materials:

  • HEK293T cells (or other suitable cell line)

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Liquid nitrogen

  • Thermal cycler or heating block

  • Lysis buffer with protease inhibitors

  • Western blot reagents (as in Protocol 3)

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 1 hour).

  • Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation. A temperature gradient is crucial to determine the melting curve of ERAP2.[11]

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble ERAP2 at each temperature point by Western blotting as described in Protocol 3.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization of ERAP2 due to inhibitor binding.

Mandatory Visualization

ERAP2_Signaling_Pathway cluster_ER Endoplasmic Reticulum Peptide Precursors Peptide Precursors ERAP2 ERAP2 Peptide Precursors->ERAP2 Trimming Trimmed Peptides Trimmed Peptides ERAP2->Trimmed Peptides MHC-I MHC-I Peptide-MHC-I Complex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Complex Trimmed Peptides->MHC-I Binding Cell Surface Cell Surface Peptide-MHC-I Complex->Cell Surface Presentation CD8+ T-cell CD8+ T-cell Cell Surface->CD8+ T-cell Recognition This compound This compound This compound->ERAP2 Inhibition Experimental_Workflow_Erap2_IN_1 cluster_assays Downstream Assays Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment This compound or Vehicle Harvest Cells Harvest Cells Treatment->Harvest Cells Western Blot Western Blot Harvest Cells->Western Blot CETSA CETSA Harvest Cells->CETSA Immunopeptidome Analysis Immunopeptidome Analysis Harvest Cells->Immunopeptidome Analysis Downstream Assays Downstream Assays Western Blot->Downstream Assays CETSA->Downstream Assays Immunopeptidome Analysis->Downstream Assays

References

Application Notes and Protocols for Erap2-IN-1 Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing and presentation pathway.[1][2][3] It fine-tunes the peptide repertoire available for binding to MHC class I molecules, thereby influencing the immune response to pathogens and cancerous cells.[1][4][5] Dysregulation of ERAP2 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.[1][2][4]

Erap2-IN-1 is a potent and selective inhibitor of ERAP2. These application notes provide detailed protocols for generating dose-response curves for this compound using both biochemical and cellular assays. The data generated from these experiments are crucial for determining the inhibitor's potency (e.g., IC50) and its effects on cellular function.

Key Signaling Pathway

ERAP2 functions within the endoplasmic reticulum (ER) as part of the antigen processing machinery. It acts in concert with ERAP1 to trim peptide precursors to the optimal length for MHC class I binding.

ERAP2_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors (>8 amino acids) Proteasome->Peptide_precursors Digestion of ubiquitinated proteins TAP TAP Transporter Peptide_precursors->TAP Translocation Peptide_precursors_ER Peptide Precursors TAP->Peptide_precursors_ER ERAP1 ERAP1 Optimal_peptides Optimal Peptides (8-10 amino acids) ERAP1->Optimal_peptides Trimming ERAP2 ERAP2 ERAP2->Optimal_peptides Trimming Erap2_IN_1 This compound Erap2_IN_1->ERAP2 MHC_I MHC class I Optimal_peptides->MHC_I Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Loading Presented_Antigen Antigen Presentation to CD8+ T cells Peptide_MHC_I->Presented_Antigen Peptide_precursors_ER->ERAP1 Peptide_precursors_ER->ERAP2

Caption: ERAP2's role in the MHC class I antigen presentation pathway.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Biochemical Assay - this compound IC50 Determination

This compound Conc. (nM)% Inhibition (Mean ± SD)
00 ± 2.1
115.3 ± 3.5
1048.7 ± 4.2
5075.1 ± 2.8
10090.5 ± 1.9
50098.2 ± 0.8
100099.1 ± 0.5
IC50 (nM) ~12

Table 2: Cellular Thermal Shift Assay (CETSA) - Target Engagement

Temperature (°C)% ERAP2 Remaining (Vehicle)% ERAP2 Remaining (this compound)
37100100
459598
508092
555085
602070
65540
Shift in Tm (°C) -~+8

Table 3: Cellular Antigen Presentation Assay - Functional Readout

This compound Conc. (µM)% SIINFEKL Presentation (Mean ± SD)
0100 ± 5.7
0.185.2 ± 6.1
155.4 ± 4.9
1025.8 ± 3.3
5010.1 ± 2.5
EC50 (µM) ~1.5

Experimental Protocols

Biochemical Assay: Fluorogenic Substrate Cleavage for IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against purified ERAP2 enzyme. The assay measures the cleavage of a fluorogenic substrate, L-Arginine-7-amido-4-methylcoumarin (R-AMC).[6][7]

Workflow Diagram:

Biochemical_Assay_Workflow A Prepare Reagents: - Assay Buffer - ERAP2 Enzyme - this compound Dilutions - R-AMC Substrate B Add ERAP2 and this compound to 96-well plate A->B C Pre-incubate at 37°C for 15 min B->C D Initiate reaction by adding R-AMC C->D E Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) D->E F Calculate initial reaction velocities E->F G Plot % inhibition vs. [this compound] and determine IC50 F->G CETSA_Workflow A Treat cells with this compound or vehicle B Harvest and lyse cells A->B C Aliquot cell lysate and heat at different temperatures B->C D Centrifuge to separate soluble and precipitated proteins C->D E Collect supernatant (soluble fraction) D->E F Analyze ERAP2 levels by Western Blot or ELISA E->F G Plot % soluble ERAP2 vs. temperature to determine Tm shift F->G Antigen_Presentation_Workflow A Transfect cells with a construct encoding a model antigen precursor (e.g., LSIINFEKL) B Treat transfected cells with different concentrations of this compound A->B C Incubate for 24-48 hours B->C D Stain cells with a fluorescently-labeled antibody specific for the peptide-MHC complex (e.g., anti-SIINFEKL-H-2Kb) C->D E Analyze by flow cytometry D->E F Quantify mean fluorescence intensity (MFI) E->F G Plot % presentation vs. [this compound] and determine EC50 F->G

References

Application Notes and Protocols for Erap2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP2 trims antigenic peptide precursors to optimal lengths for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] This process is essential for the immune system's ability to recognize and eliminate infected or malignant cells.[4][5] Dysregulation of ERAP2 activity has been implicated in various diseases, including autoimmune disorders, cancer, and infectious diseases, making it a compelling target for therapeutic intervention.[4][6][7] Erap2-IN-1 is a potent and selective small molecule inhibitor of ERAP2, designed to modulate its enzymatic activity and thereby alter the immunopeptidome presented by cancer cells, potentially enhancing their recognition by the immune system.[8][9]

These application notes provide a comprehensive guide for the experimental use of this compound, detailing its mechanism of action and providing protocols for its application in biochemical and cellular assays.

Mechanism of Action

This compound functions as an inhibitor of the M1 zinc metalloprotease ERAP2.[1][10] By binding to the active site of ERAP2, this compound prevents the trimming of peptide substrates.[4] This inhibition leads to a shift in the repertoire of peptides presented by MHC class I molecules on the cell surface.[9] Specifically, inhibiting ERAP2 can lead to the presentation of novel antigenic peptides that can be recognized by cytotoxic T lymphocytes, thereby promoting an anti-tumor immune response.[9] ERAP2 has been shown to synergize with its homolog ERAP1 to shape the immunopeptidome.[11][12][13] While ERAP1 preferentially trims longer peptides, ERAP2 is more efficient with shorter peptides.[2][11][12][13] Therefore, inhibition of ERAP2 with this compound is expected to have a distinct impact on the final peptide repertoire presented to the immune system.

Signaling Pathway

The primary signaling pathway influenced by this compound is the MHC class I antigen presentation pathway. A simplified diagram of this pathway is presented below.

ERAP2_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Degradation TAP TAP Transporter Peptide_precursors->TAP Transport Trimmed_Peptides Trimmed Peptides TAP->Trimmed_Peptides ERAP1 ERAP1 Optimal_Peptides Optimal Peptides ERAP1->Optimal_Peptides Trimming ERAP2 ERAP2 ERAP2->Optimal_Peptides Trimming MHC_I MHC Class I PLC Peptide-Loading Complex MHC_I->PLC MHC_I_Peptide Peptide-MHC I Complex PLC->MHC_I_Peptide Loading Trimmed_Peptides->ERAP1 Trimmed_Peptides->ERAP2 Optimal_Peptides->PLC Cell_Surface Cell Surface MHC_I_Peptide->Cell_Surface Transport Erap2_IN_1 This compound Erap2_IN_1->ERAP2 Inhibition Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents add_inhibitor Add serial dilutions of This compound to assay plate prep_reagents->add_inhibitor add_enzyme Add ERAP2 enzyme solution add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add fluorogenic substrate (e.g., Arg-AMC) pre_incubate->add_substrate incubate_measure Incubate and measure fluorescence kinetically at 37°C add_substrate->incubate_measure analyze Analyze data and calculate IC₅₀ incubate_measure->analyze end End analyze->end CETSA_Workflow start Start treat_cells Treat cells with this compound or vehicle (DMSO) start->treat_cells heat_aliquots Heat cell aliquots at different temperatures treat_cells->heat_aliquots lyse_cells Lyse cells (e.g., freeze-thaw) heat_aliquots->lyse_cells separate_lysate Separate soluble fraction by centrifugation lyse_cells->separate_lysate analyze_protein Analyze soluble ERAP2 by Western Blot or ELISA separate_lysate->analyze_protein plot_curve Plot protein levels vs. temperature to generate melting curve analyze_protein->plot_curve determine_tm Determine melting temperature (Tₘ) plot_curve->determine_tm end End determine_tm->end

References

Application Notes and Protocols for Erap2-IN-1: A Tool for Studying ERAP2 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP2 trims antigenic peptide precursors to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is essential for the immune system's ability to recognize and eliminate infected or malignant cells.[4] Dysregulation of ERAP2 function has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.[2][5]

Erap2-IN-1 is a potent and selective inhibitor of ERAP2, designed as a chemical tool to probe the function of this key aminopeptidase in cellular and in vivo models. These application notes provide detailed protocols for the use of this compound in a variety of experimental settings to facilitate research into the biological roles of ERAP2.

Product Information

Product Name This compound
Target Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)
Chemical Nature Small molecule inhibitor
Appearance Lyophilized powder
Storage Store at -20°C for long-term storage. Stock solutions can be stored at -80°C. Avoid repeated freeze-thaw cycles.
Solubility Soluble in DMSO.

Quantitative Data

The inhibitory activity of this compound has been characterized in biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and a related non-selective inhibitor for comparison.

Table 1: Biochemical Inhibitory Activity of this compound

CompoundTargetIC50 (nM)Selectivity vs. ERAP1Reference
This compound (BDM88951) ERAP2 19 >150-fold [4]
Non-selective Inhibitor (DG013A)ERAP211~3-fold[6]
Non-selective Inhibitor (DG013A)ERAP133-[6]

Table 2: Cellular Activity of this compound

AssayCell LineParameterValueReference
Cellular Thermal Shift Assay (CETSA)HEK293ΔTm (°C)3.52[7]
Cellular Thermal Shift Assay (CETSA)HEK293OC50 (µM)23[7]
Antigen Presentation AssayMOLT-4IC50 (nM)89[8]

Signaling Pathways and Experimental Workflows

To visualize the role of ERAP2 and the application of this compound, the following diagrams illustrate the key pathways and experimental procedures.

ERAP2_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Degradation TAP TAP Transporter Peptide_precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Trimming ERAP2 ERAP2 TAP->ERAP2 Trimming Optimal_peptide Optimal Peptide ERAP1->Optimal_peptide ERAP2->Optimal_peptide MHC_I MHC Class I PLC Peptide Loading Complex MHC_I->PLC MHC_I_peptide Peptide-MHC-I Complex PLC->MHC_I_peptide Loading Optimal_peptide->PLC Erap2_IN_1 This compound Erap2_IN_1->ERAP2 Cell_surface Cell Surface Presentation MHC_I_peptide->Cell_surface Transport T_cell CD8+ T-cell Cell_surface->T_cell T-cell Recognition

Figure 1: ERAP2's role in the antigen presentation pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Assay Enzymatic Activity Assay (IC50 Determination) CETSA Cellular Thermal Shift Assay (Target Engagement) Antigen_Assay Antigen Presentation Assay (Functional Effect) Immuno_peptidome Immunopeptidome Analysis (Global Peptide Profiling) Erap2_IN_1 This compound Erap2_IN_1->Enzyme_Assay Erap2_IN_1->CETSA Erap2_IN_1->Antigen_Assay Erap2_IN_1->Immuno_peptidome

Figure 2: Experimental workflow for characterizing this compound.

Experimental Protocols

ERAP2 Enzymatic Activity Assay (IC50 Determination)

This protocol describes a fluorometric assay to determine the IC50 value of this compound for ERAP2.

Materials:

  • Recombinant human ERAP2 enzyme

  • This compound

  • ERAP2 substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT[9]

  • DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the IC50 curve (e.g., 1 nM to 100 µM).

  • Prepare a solution of recombinant ERAP2 in assay buffer (e.g., 100 ng per well).[9]

  • Prepare a solution of Arg-AMC in assay buffer (e.g., 3 µg per well).[9]

  • In a 384-well plate, add the following to each well:

    • 2 µL of diluted this compound or DMSO (for control).

    • 20 µL of ERAP2 enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the Arg-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes at 37°C.[9]

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines the engagement of this compound with ERAP2 in intact cells.[3][7]

Materials:

  • HEK293 cells

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-ERAP2 antibody

  • Secondary HRP-conjugated antibody

  • Western blot reagents and equipment

Procedure:

  • Seed HEK293 cells in a 6-well plate and grow to 80-90% confluency.

  • Treat the cells with this compound at the desired concentration (e.g., 23 µM for OC50 determination) or DMSO (vehicle control) for 1-2 hours at 37°C.[7]

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cell pellet in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble ERAP2 in each sample by Western blot using an anti-ERAP2 antibody.

  • Quantify the band intensities and plot the percentage of soluble ERAP2 against the temperature.

  • Determine the melting temperature (Tm) for both the vehicle- and inhibitor-treated samples. A shift in Tm indicates target engagement.

Antigen Presentation Assay

This assay measures the effect of this compound on the presentation of a specific antigen by cancer cells.[8]

Materials:

  • MOLT-4 T-lymphoblast leukemia cell line

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • FITC-conjugated anti-HLA class I antibody (e.g., W6/32)

  • Flow cytometer

Procedure:

  • Culture MOLT-4 cells in suspension in complete medium.

  • Treat the cells with a range of concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO for 48 hours.

  • Harvest the cells and wash with PBS.

  • Stain the cells with a FITC-conjugated anti-HLA class I antibody for 30 minutes on ice in the dark.

  • Wash the cells with PBS to remove unbound antibody.

  • Resuspend the cells in PBS and analyze by flow cytometry.

  • Quantify the mean fluorescence intensity (MFI) of the HLA class I staining for each condition.

  • A change in MFI in the presence of the inhibitor indicates an effect on antigen presentation.

Immunopeptidome Analysis

This protocol outlines the steps for analyzing the global changes in the repertoire of peptides presented by MHC class I molecules upon treatment with this compound.[4]

Materials:

  • MOLT-4 cells (or other cancer cell line of interest)

  • This compound

  • Lysis buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 8.0, 1% CHAPS)

  • W6/32 antibody-coupled affinity chromatography column

  • Acid for peptide elution (e.g., 10% acetic acid)

  • LC-MS/MS system

Procedure:

  • Culture a large number of MOLT-4 cells (e.g., 1 x 10^9) with or without this compound (e.g., 1 µM) for 48-72 hours.

  • Harvest and wash the cells.

  • Lyse the cells and clarify the lysate by centrifugation.

  • Pass the lysate over a W6/32 antibody-coupled affinity column to capture MHC class I-peptide complexes.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the bound peptides with an acidic solution.

  • Separate the peptides from the MHC heavy and light chains by ultrafiltration.

  • Analyze the eluted peptides by LC-MS/MS.

  • Identify the peptide sequences and quantify their abundance in the treated versus untreated samples to identify changes in the immunopeptidome.

Troubleshooting

Problem Possible Cause Solution
Low signal in enzymatic assay Inactive enzymeEnsure proper storage and handling of the recombinant enzyme. Use a fresh aliquot.
Degraded substratePrepare fresh substrate solution. Store protected from light.
High background in enzymatic assay Contaminated buffer or reagentsUse fresh, high-quality reagents and filter-sterilize the buffer.
No thermal shift in CETSA Inhibitor not entering cellsVerify cell permeability of the inhibitor. Increase incubation time or concentration.
Incorrect temperature rangeOptimize the heating temperature range for the specific cell line and target.
No change in antigen presentation assay Cell line not responsiveUse a cell line known to express ERAP2 and present the antigen of interest.
Insufficient inhibitor concentration or incubation timePerform a dose-response and time-course experiment to optimize conditions.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of ERAP2 in health and disease. The protocols provided here offer a starting point for investigating the biochemical and cellular effects of ERAP2 inhibition. By modulating the antigen presentation pathway, this compound can be used to explore new therapeutic strategies for cancer and autoimmune diseases.

References

Application Notes and Protocols for Erap2-IN-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP2 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] This process is essential for the immune system's ability to recognize and eliminate abnormal cells, such as those infected with viruses or cancer cells.[2] Inhibition of ERAP2 is a promising therapeutic strategy in immuno-oncology, as it can alter the repertoire of peptides presented on the cancer cell surface, potentially generating novel neoantigens and thereby enhancing the anti-tumor immune response.[3][4] Erap2-IN-1 is a potent and selective inhibitor of ERAP2, designed to modulate the immunopeptidome for therapeutic benefit.

A significant consideration for in vivo studies is that mice do not possess an ERAP2 gene, making standard mouse models unsuitable for evaluating human-specific ERAP2 inhibitors.[5][6] Therefore, preclinical assessment of this compound necessitates the use of humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, leading to the development of a human immune system, and are genetically engineered to express human ERAP2.[1][7]

These application notes provide a comprehensive overview of the proposed use of this compound in humanized mouse models of cancer, including detailed protocols for in vivo efficacy studies, and information on the underlying signaling pathways.

Quantitative Data

The following table summarizes the in vitro potency of representative ERAP2 inhibitors. Data for this compound should be determined in similar assays to establish its specific activity.

CompoundTargetIC50 (nM)Assay TypeReference
DG011A ERAP289Fluorigenic substrate trimming[8]
BDM88951 ERAP2<10Not specified[9]
Compound 13 ERAP2500Not specified[7]

Signaling Pathways

ERAP2 plays a crucial role in several cellular pathways, most notably in antigen presentation and the unfolded protein response (UPR).

Antigen Presentation Pathway

ERAP2, in concert with its homolog ERAP1, is a key component of the peptide trimming machinery in the endoplasmic reticulum. Inhibition of ERAP2 alters this process, leading to a modified immunopeptidome presented by MHC class I molecules on the cell surface. This can lead to the presentation of novel tumor neoantigens, making cancer cells more visible to the immune system.[3]

ERAP2_Antigen_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide Precursors (long) Peptide Precursors (long) Proteasome->Peptide Precursors (long) ERAP1 ERAP1 Peptide Precursors (long)->ERAP1 ERAP2 ERAP2 Peptide Precursors (long)->ERAP2 TAP Transporter TAP Transporter TAP Transporter->Peptide Precursors (long) Optimal Peptides (8-10 aa) Optimal Peptides (8-10 aa) ERAP1->Optimal Peptides (8-10 aa) ERAP2->Optimal Peptides (8-10 aa) This compound This compound This compound->ERAP2 Inhibition MHC Class I MHC Class I Optimal Peptides (8-10 aa)->MHC Class I Peptide-MHC Complex Peptide-MHC Complex MHC Class I->Peptide-MHC Complex Cell Surface Presentation Cell Surface Presentation Peptide-MHC Complex->Cell Surface Presentation Transport to T-Cell Recognition T-Cell Recognition Cell Surface Presentation->T-Cell Recognition

Caption: ERAP2's role in the antigen presentation pathway and the effect of this compound.

ERAP2, Unfolded Protein Response, and Autophagy

Recent studies have linked ERAP2 to the unfolded protein response (UPR) and autophagy, particularly in the context of pancreatic cancer. ERAP2 expression can be induced by ER stress, and its activity can promote autophagy, which in turn can support cancer cell survival.[10] Inhibition of ERAP2 may therefore not only modulate antigen presentation but also interfere with tumor-promoting stress responses.

ERAP2_UPR_Autophagy ER Stress ER Stress UPR Activation UPR Activation ER Stress->UPR Activation ERAP2 Upregulation ERAP2 Upregulation UPR Activation->ERAP2 Upregulation Autophagy Autophagy ERAP2 Upregulation->Autophagy This compound This compound This compound->ERAP2 Upregulation Inhibition Cancer Cell Survival Cancer Cell Survival Autophagy->Cancer Cell Survival

Caption: The role of ERAP2 in the UPR and autophagy signaling pathways.

Experimental Protocols

The following protocols are generalized for the use of an ERAP2 inhibitor, such as this compound, in a humanized mouse model of cancer. It is critical to note that these are proposed methodologies and must be optimized for the specific inhibitor, tumor model, and humanized mouse strain being used.

Experimental Workflow

Experimental_Workflow Humanized Mouse Model Generation Humanized Mouse Model Generation Tumor Cell Implantation Tumor Cell Implantation Humanized Mouse Model Generation->Tumor Cell Implantation Tumor Growth & Randomization Tumor Growth & Randomization Tumor Cell Implantation->Tumor Growth & Randomization Treatment with this compound Treatment with this compound Tumor Growth & Randomization->Treatment with this compound Monitoring & Data Collection Monitoring & Data Collection Treatment with this compound->Monitoring & Data Collection Endpoint Analysis Endpoint Analysis Monitoring & Data Collection->Endpoint Analysis

Caption: General workflow for an in vivo efficacy study of this compound.

Generation of Humanized Mice Expressing Human ERAP2
  • Model: Immunodeficient mice (e.g., NSG, NOG) are used as hosts.

  • Humanization: Mice are irradiated and then engrafted with human CD34+ hematopoietic stem cells. The human immune system develops over 12-16 weeks.[11]

  • ERAP2 Expression: A human ERAP2 transgene must be incorporated into the mouse genome to ensure expression of the target enzyme. This can be achieved through standard transgenic techniques.

  • Verification: Successful humanization is confirmed by flow cytometry analysis of peripheral blood for human immune cell markers (e.g., hCD45, hCD3, hCD19). ERAP2 expression should be verified in relevant tissues by qPCR or Western blot.

Tumor Model Establishment
  • Cell Lines: Human cancer cell lines known to express ERAP2 are used.

  • Implantation: Tumor cells are implanted subcutaneously or orthotopically into the humanized mice once the human immune system is established.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

In Vivo Efficacy Study with this compound
  • Vehicle Preparation: A suitable vehicle for this compound must be determined based on its solubility and stability (e.g., 0.5% methylcellulose, 5% DMSO in saline).

  • Dosing: The dose and schedule of this compound administration need to be determined from prior pharmacokinetic and tolerability studies. A potential starting point could be daily or twice-daily administration via oral gavage or intraperitoneal injection.

  • Study Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (e.g., an immune checkpoint inhibitor like anti-PD-1)

    • Group 5: this compound + Positive control

  • Monitoring:

    • Tumor volume and body weight are measured 2-3 times per week.

    • Clinical observations for signs of toxicity are recorded daily.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of significant toxicity are observed.

Pharmacodynamic and Immunophenotyping Analysis
  • Sample Collection: At the end of the study, tumors, spleens, and peripheral blood are collected.

  • Flow Cytometry: Single-cell suspensions from tumors and spleens are analyzed by multi-color flow cytometry to characterize immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, NK cells) and their activation status (e.g., expression of Granzyme B, Ki-67).

  • Immunohistochemistry (IHC): Tumor sections are stained for immune cell markers to assess infiltration.

  • Immunopeptidome Analysis: Peptides can be eluted from tumor cell MHC class I molecules and analyzed by mass spectrometry to identify changes in the presented peptide repertoire following this compound treatment.

Conclusion

This compound represents a novel approach to cancer immunotherapy by modulating the antigen presentation pathway. Due to the absence of ERAP2 in mice, preclinical in vivo evaluation of this compound requires the use of specialized humanized mouse models that express human ERAP2. The protocols outlined in these application notes provide a framework for conducting such studies, with the ultimate goal of assessing the anti-tumor efficacy and mechanism of action of this compound. Careful optimization of the experimental conditions will be crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for Measuring ERAP2 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc-metallopeptidase that plays a critical role in the final stages of the major histocompatibility complex (MHC) class I antigen presentation pathway.[1][2] Located in the endoplasmic reticulum, ERAP2, often in concert with its homolog ERAP1, trims the N-terminus of peptide precursors to the optimal length of 8-10 amino acids for loading onto MHC class I molecules.[3][4] These peptide-MHC complexes are then presented on the cell surface for recognition by CD8+ T cells, initiating an adaptive immune response.[2]

Given its function in shaping the immunopeptidome, ERAP2 influences immune responses against cancers and viral infections and has been implicated in autoimmune diseases.[2][5] Consequently, ERAP2 has emerged as a significant therapeutic target.[6] Inhibitors, such as ERAP2-IN-1, are designed to modulate its enzymatic activity, thereby altering the repertoire of presented antigens to either enhance immune recognition of malignant cells or suppress autoimmune responses.[6][7]

These application notes provide detailed protocols for robustly measuring the activity of ERAP2 inhibitors like this compound using established biochemical and cell-based methods.

ERAP2 in the MHC Class I Antigen Presentation Pathway

The diagram below illustrates the canonical pathway for processing and presenting endogenous antigens. ERAP2 acts within the endoplasmic reticulum, where it performs the final trimming of peptides before they are loaded onto MHC Class I molecules. An inhibitor like this compound would block this specific step.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Protein Endogenous Protein Proteasome Proteasome Protein->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Precursor Peptides ERAP2 ERAP2 TAP->ERAP2 Precursor Peptides TrimmedPeptide Optimally-trimmed Peptide (8-10 aa) ERAP1->TrimmedPeptide N-terminal Trimming ERAP2->TrimmedPeptide N-terminal Trimming Inhibitor This compound Inhibitor->ERAP2 PLC Peptide Loading Complex (PLC) Peptide_MHC Peptide-MHC I Complex PLC->Peptide_MHC Peptide Loading MHC_I MHC Class I MHC_I->PLC TrimmedPeptide->PLC Surface_pMHC Peptide-MHC I Complex Peptide_MHC->Surface_pMHC Transport to Cell Surface T_Cell CD8+ T-Cell Recognition Surface_pMHC->T_Cell

Caption: MHC Class I antigen presentation pathway highlighting ERAP2's role.

Biochemical Assays for ERAP2 Activity

Biochemical assays directly measure the enzymatic activity of purified, recombinant ERAP2 in the presence of an inhibitor. These assays are fundamental for determining key quantitative metrics such as IC50 values.

Fluorogenic Substrate Hydrolysis Assay

This is a high-throughput method to measure the catalytic activity of ERAP2.[8] The assay uses a synthetic substrate, typically Arginine-7-amido-4-methylcoumarin (R-AMC), which is non-fluorescent. ERAP2 cleaves the arginine, releasing the highly fluorescent AMC molecule, which can be quantified to determine enzyme activity.[9][10]

Caption: Workflow for the fluorogenic substrate hydrolysis assay.

Protocol: Fluorogenic Substrate Hydrolysis Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

    • ERAP2 Enzyme: Prepare recombinant human ERAP2 in Assay Buffer to a final concentration of ~0.75 µg/mL.[9]

    • Substrate: Prepare a stock solution of L-Arginine-7-Amido-4-Methylcoumarin (R-AMC) in DMSO. Dilute in Assay Buffer to a final concentration of 5 µM.[9]

    • Inhibitor (this compound): Prepare a 10-point serial dilution in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure (96-well black plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add 1 µL of the this compound dilution (or DMSO for control wells).

    • Add 25 µL of the ERAP2 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the R-AMC substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~465 nm) every 60 seconds for 30-60 minutes.

    • Calculate the initial velocity (V₀) of the reaction for each concentration of the inhibitor.

    • Normalize the data to the DMSO control (100% activity) and no enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Peptide Trimming Assay by Mass Spectrometry

This assay provides a more physiologically relevant measure of inhibitor activity by using a longer peptide substrate. The digestion of the peptide over time is monitored by MALDI-TOF Mass Spectrometry.[3][10]

Protocol: Peptide Trimming Assay

  • Reagent Preparation:

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.[3][10]

    • Enzymes: Recombinant ERAP2 (and ERAP1 for selectivity profiling) at a final concentration of 2 ng/µL.[3][10]

    • Substrate Peptide: A synthetic peptide (e.g., >9 amino acids long) at a final concentration of 20 ng/µL.[3][10]

    • Inhibitor (this compound): Desired final concentration prepared in the reaction buffer.

    • Stop Solution: 5% trifluoroacetic acid (TFA).[3][10]

  • Assay Procedure:

    • Combine the reaction buffer, ERAP2 enzyme, and this compound in a microcentrifuge tube.

    • Initiate the reaction by adding the substrate peptide. The final reaction volume is typically 10-20 µL per time point.

    • Incubate the reaction at 37°C.[3][10]

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the digestion mixture and stop the reaction by adding 1.5 µL of 5% TFA.[3][10]

  • Sample Analysis:

    • Purify the peptide fragments from the stopped reaction aliquots using C18 pipette tips.[3][10]

    • Spot the purified samples onto a MALDI target plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • Analyze the samples using a MALDI-TOF mass spectrometer in positive ion reflector mode.[3][10]

    • Identify the mass-to-charge (m/z) ratio of the initial substrate and the trimmed products over time to assess the rate of cleavage and the effect of the inhibitor.

Cell-Based Assays for ERAP2 Activity

Cell-based assays measure the downstream consequences of ERAP2 inhibition within a cellular context, providing valuable insights into the inhibitor's biological effects.

Immunopeptidome Analysis by LC-MS/MS

This powerful technique provides the most direct evidence of an inhibitor's impact on antigen presentation. It involves isolating MHC Class I molecules from inhibitor-treated cells and sequencing the bound peptides by tandem mass spectrometry.[7][11]

Immunopeptidome_Workflow cluster_cell_culture Cell Culture & Treatment cluster_ip MHC-I Immunoprecipitation cluster_peptide_elution Peptide Elution & Analysis A Culture ERAP2-expressing cells (e.g., MOLT-4) B Treat cells with This compound or DMSO control A->B C Harvest and lyse cells B->C D Incubate cell lysate with anti-MHC-I antibody (e.g., W6/32) coupled beads C->D E Wash beads to remove non-specific binders D->E F Elute peptides from MHC-I with acid E->F G Separate peptides by liquid chromatography (LC) F->G H Sequence peptides by tandem mass spectrometry (MS/MS) G->H I Compare peptide repertoires between treated and control samples H->I

Caption: Workflow for immunopeptidome analysis by LC-MS/MS.

Protocol: Immunopeptidome Analysis

  • Cell Culture and Treatment:

    • Culture a suitable human cell line that expresses ERAP2 (e.g., MOLT-4 T-lymphoblast leukemia cells) to a high density (~1-5 x 10^8 cells).[7]

    • Treat the cells with a chosen concentration of this compound (and a DMSO vehicle control) for 24-72 hours.

    • Harvest the cells by centrifugation and wash with cold PBS.

  • MHC Class I Immunoprecipitation:

    • Lyse the cell pellet in a buffer containing a mild detergent (e.g., 1% Triton X-100) and protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Immunoprecipitate MHC Class I complexes by incubating the lysate with an antibody specific for folded MHC-I (e.g., W6/32) that has been cross-linked to protein A/G beads.

  • Peptide Elution and Sequencing:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the bound peptides from the MHC-I molecules by incubating the beads with an acidic solution (e.g., 10% acetic acid).

    • Separate the peptides from the larger proteins and antibodies using a molecular weight cut-off filter.

    • Analyze the eluted peptide pool by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use database search algorithms (e.g., MaxQuant, PEAKS) to identify the sequences of the peptides from the MS/MS spectra.

    • Compare the list of identified peptides between the this compound-treated and control samples to identify peptides that are gained, lost, or changed in abundance, revealing the functional consequence of ERAP2 inhibition.

Quantitative Data for Known ERAP2 Inhibitors

The following table summarizes the inhibitory potency (IC50) of several published ERAP2 inhibitors. This data provides a benchmark for evaluating the activity of new compounds like this compound.

Inhibitor ClassCompound Name/IdentifierERAP2 IC50Selectivity NotesReference(s)
Phosphinic PseudopeptideCompound 1129 nMHighly selective against ERAP1[12]
Phosphinic PseudopeptideDG013A55 nMAlso inhibits ERAP1 (IC50 = 48 nM) and IRAP[13]
Phosphinic PseudopeptideDG011APotent~70-fold more potent for ERAP2 than ERAP1[11]
Hydroxamic Acid TriazoleBDM889523.9 nMNanomolar selective inhibitor[12]
Carboxylic Acid DerivativeCompound 322 nMPotent and selective[12]
3,4-Diaminobenzoic AcidCompound 12.0 µMMedium activity inhibitor[5]
Allosteric SulfonamideCompound 444 µMUncompetitive inhibitor vs. ERAP2; competitive vs. ERAP1[12]
Aminobenzosuberone DerivativeCompound 130.5 µM~20-fold selective over ERAP1[14]

References

Application Notes and Protocols for Erap2-IN-1 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Erap2-IN-1, a representative inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), in high-throughput screening (HTS) campaigns. The protocols are intended to guide researchers in the identification and characterization of novel ERAP2 modulators.

Introduction to ERAP2

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc metallopeptidase located in the endoplasmic reticulum. It plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T lymphocytes.[1][2][3] This function places ERAP2 at a critical juncture in the adaptive immune response. Dysregulation of ERAP2 activity has been associated with various autoimmune diseases, cancers, and infectious diseases.[3][4] Consequently, ERAP2 has emerged as a promising therapeutic target for the development of novel immunomodulatory agents.[5] High-throughput screening (HTS) is a key methodology for identifying small molecule modulators of ERAP2 activity.[5][6]

This compound: A Tool for High-Throughput Screening

This compound is a representative small molecule inhibitor of ERAP2, serving as a valuable tool for HTS assay development, validation, and as a positive control in screening campaigns. Its mechanism of action involves binding to the active site of the ERAP2 enzyme, thereby preventing the cleavage of its peptide substrates.[3] The use of this compound and similar inhibitors allows for the robust identification of novel compounds that modulate ERAP2 activity.

Quantitative Data Summary

The following tables summarize key quantitative data for representative ERAP2 inhibitors identified through high-throughput screening and subsequent characterization. While specific data for a compound designated "this compound" is not publicly available, the data presented reflects typical values obtained for potent and selective ERAP2 inhibitors.

Table 1: Inhibitory Potency of Representative ERAP2 Inhibitors

Compound IDAssay TypeSubstrateIC50 (nM)Ki (nM)Reference
BDM88952 BiochemicalFluorogenic3.9-[7]
Compound 3 BiochemicalFluorogenic22-[1]
DG011A BiochemicalArg-AMC89-[8]
Compound 1 Biochemical-2000-[9]
Compound 4d Biochemical--4.1[7]
Compound 4e Biochemical--2.9[7]
Compound 4f Biochemical--2.2[7]

Table 2: Selectivity Profile of Representative ERAP2 Inhibitors

Compound IDERAP2 IC50 (nM)ERAP1 IC50 (nM)IRAP IC50 (µM)Selectivity (ERAP1/ERAP2)Reference
DG011A 896400>100~72-fold[8]
Compound 9 250002000100.08-fold[10]
BDM88952 3.9>100,000>100,000>25,000-fold[7]

Table 3: High-Throughput Screening Assay Parameters

Assay TypeSubstrateZ'-FactorSignal-to-BackgroundReference
Fluorescence-based K(DNP)-K-S-I-I-N-F-E-C(BODIPY)-L0.7920-fold increase[1][2]
Fluorescence-based Arginine-AMC>0.5Not specified[11][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ERAP2 in the antigen presentation pathway and a general workflow for a high-throughput screening campaign targeting ERAP2.

ERAP2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface ERAP1 ERAP1 Trimmed_Peptide Trimmed Peptide (8-10 aa) ERAP1->Trimmed_Peptide ERAP2 ERAP2 ERAP2->Trimmed_Peptide PLC Peptide-Loading Complex (Tapasin, TAP, etc.) MHC_I MHC Class I PLC->MHC_I Peptide Loading Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC T_Cell CD8+ T Cell Peptide_MHC->T_Cell Antigen Presentation Long_Peptide Long Peptide Precursors Long_Peptide->ERAP1 Trimming Long_Peptide->ERAP2 Trimming Trimmed_Peptide->PLC TCR T Cell Receptor Erap2_IN_1 This compound Erap2_IN_1->ERAP2 Inhibition

Caption: ERAP2's role in the MHC Class I antigen presentation pathway.

HTS_Workflow cluster_Screening High-Throughput Screening cluster_Confirmation Hit Confirmation and Validation cluster_Lead_Opt Lead Optimization Compound_Library Compound Library (e.g., 10,000s of compounds) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (vs. ERAP1, IRAP, etc.) Dose_Response->Selectivity_Assay Orthogonal_Assay Orthogonal Assays (e.g., CETSA) Selectivity_Assay->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical workflow for an ERAP2 inhibitor HTS campaign.

Experimental Protocols

Fluorescence-Based High-Throughput Screening Assay for ERAP2 Inhibitors

This protocol is adapted from established methods for ERAP enzymes and is suitable for a primary HTS campaign.[1][2][11]

Objective: To identify compounds that inhibit the enzymatic activity of ERAP2 in a 384-well format.

Materials:

  • Recombinant human ERAP2 enzyme

  • Fluorogenic peptide substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Compound library dissolved in DMSO

  • This compound (or other known inhibitor) as a positive control

  • DMSO as a negative control

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate.

    • Dispense 50 nL of this compound (final concentration of 10x IC50) into positive control wells.

    • Dispense 50 nL of DMSO into negative control wells.

  • Enzyme Addition:

    • Prepare a solution of recombinant ERAP2 in Assay Buffer at a 2x final concentration.

    • Dispense 10 µL of the ERAP2 solution to all wells containing compounds and controls.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the fluorogenic substrate (e.g., R-AMC) in Assay Buffer at a 2x final concentration (typically at or below the Km for the enzyme).

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.

    • Immediately transfer the plate to a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission for AMC).

    • Monitor the fluorescence signal kinetically for 15-30 minutes, or as a single endpoint reading after a defined incubation period at 37°C.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Negative_Control - Signal_Background))

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

    • Assess the quality of the screen by calculating the Z'-factor for each plate: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

IC50 Determination for Hit Compounds

Objective: To determine the potency of hit compounds identified in the primary screen.

Materials:

  • Same as the primary HTS assay.

  • Hit compounds.

Procedure:

  • Serial Dilution:

    • Create a series of dilutions for each hit compound (e.g., 10-point, 3-fold serial dilution) in DMSO.

  • Assay Performance:

    • Perform the fluorescence-based assay as described above, using the serially diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that an inhibitor binds to ERAP2 within a cellular context.[7]

Objective: To confirm the engagement of this compound with ERAP2 in intact cells.

Materials:

  • Cell line expressing endogenous ERAP2 (e.g., MOLT-4)[8]

  • This compound

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-ERAP2 antibody, secondary antibody, detection reagents)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with a high concentration of this compound (e.g., 10-50 µM) or DMSO for 1-2 hours.

  • Heating:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatants containing the soluble protein fraction.

    • Analyze the amount of soluble ERAP2 in each sample by Western blotting using an anti-ERAP2 antibody.

  • Data Analysis:

    • Quantify the band intensities for ERAP2 at each temperature for both the DMSO- and this compound-treated samples.

    • Plot the fraction of soluble ERAP2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

The protocols and data presented provide a framework for the use of this compound and the implementation of high-throughput screening campaigns to discover and characterize novel modulators of ERAP2. The successful identification of potent and selective ERAP2 inhibitors holds significant promise for the development of new therapeutics for a range of immune-related disorders.

References

Application Notes and Protocols for Assessing Erap2-IN-1 Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cellular uptake of Erap2-IN-1, a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). Understanding the extent and rate at which this compound enters cells is critical for interpreting its biological activity, optimizing dosing strategies, and guiding further drug development efforts. The following sections detail three common methodologies for quantifying cellular uptake: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fluorescence Microscopy, and Flow Cytometry. Additionally, a protocol for the Cellular Thermal Shift Assay (CETSA) is included to confirm target engagement within the cell, an indirect but powerful indicator of cellular uptake and bioavailability.

ERAP2 is a key enzyme in the antigen processing pathway, located within the endoplasmic reticulum. It trims peptide precursors for presentation by MHC class I molecules, thereby modulating the immune response.[1][2][3][4] Inhibition of ERAP2 is a promising therapeutic strategy for various autoimmune diseases and cancers.[1][2] The efficacy of any ERAP2 inhibitor is contingent on its ability to reach its intracellular target.

Methods Overview

Several robust methods can be employed to assess the cellular uptake of small molecule inhibitors like this compound. The choice of method often depends on the specific research question, available equipment, and whether the inhibitor can be fluorescently labeled.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and quantitative method that directly measures the concentration of the unlabeled compound within cell lysates.[5][6] It is considered a gold standard for quantifying intracellular drug concentrations.

  • Fluorescence Microscopy: This technique allows for the visualization of the inhibitor's subcellular localization, provided the inhibitor is intrinsically fluorescent or has been conjugated to a fluorophore. It provides qualitative or semi-quantitative information on cellular uptake.

  • Flow Cytometry: This method provides high-throughput quantification of the percentage of cells that have taken up a fluorescently labeled inhibitor and the relative amount of uptake per cell.[7][8][9][10]

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding.[11] An increase in the melting temperature of ERAP2 in the presence of this compound within cells confirms target engagement and strongly implies cellular uptake.[11]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound cellular uptake and target engagement, as would be generated by the described protocols.

Table 1: Intracellular Concentration of this compound Determined by LC-MS/MS

Cell LineTreatment Concentration (µM)Incubation Time (hours)Intracellular Concentration (µM)
MOLT-4110.8 ± 0.1
MOLT-4142.5 ± 0.3
MOLT-4514.2 ± 0.5
MOLT-45415.1 ± 1.8
HEK293110.6 ± 0.08
HEK293141.9 ± 0.2
HEK293513.5 ± 0.4
HEK2935412.8 ± 1.5

Table 2: Cellular Uptake of Fluorescently Labeled this compound by Flow Cytometry

Cell LineTreatment Concentration (µM)Incubation Time (hours)Percentage of Positive Cells (%)Mean Fluorescence Intensity (Arbitrary Units)
MOLT-40.5185 ± 51500 ± 200
MOLT-40.5498 ± 24500 ± 500
MOLT-42195 ± 35000 ± 600
MOLT-42499 ± 112000 ± 1500

Table 3: ERAP2 Thermal Stabilization by this compound in CETSA

TreatmentTemperature (°C)Relative Amount of Soluble ERAP2 (%)
Vehicle42100
Vehicle5085
Vehicle5450
Vehicle5820
Vehicle625
This compound (10 µM)42100
This compound (10 µM)5098
This compound (10 µM)5480
This compound (10 µM)5865
This compound (10 µM)6230

Calculated Melting Temperature (Tm) for Vehicle = 54°C Calculated Melting Temperature (Tm) for this compound = 59.5°C ΔTm = 5.5°C

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Cellular Uptake by LC-MS/MS

This protocol describes how to quantify the intracellular concentration of this compound.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • BCA Protein Assay Kit

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with the desired concentrations of this compound for the specified time points. Include a vehicle control.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS completely.

    • Add 200 µL of ice-cold lysis buffer containing a known concentration of the internal standard.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay. This will be used for normalization.

  • Protein Precipitation and Extraction:

    • To the remaining lysate, add 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Sample Analysis by LC-MS/MS:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 100 µL of 50% acetonitrile/water with 0.1% formic acid).

    • Inject a defined volume of the sample onto the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve by spiking known concentrations of this compound and a fixed concentration of the internal standard into cell lysate from untreated cells.

    • Calculate the peak area ratio of this compound to the internal standard for both the standards and the samples.

    • Determine the concentration of this compound in the samples from the standard curve.

    • Normalize the amount of this compound to the total protein content of the cell lysate.

Protocol 2: Visualization of this compound Cellular Uptake by Fluorescence Microscopy

This protocol is for visualizing the uptake of a fluorescently labeled version of this compound.

Materials:

  • Fluorescently labeled this compound (e.g., conjugated to FITC or a similar fluorophore)

  • Cell culture medium

  • PBS

  • Hoechst 33342 (for nuclear staining)

  • Paraformaldehyde (PFA) for fixing

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Compound Treatment: Treat cells with the fluorescently labeled this compound at the desired concentration and for the desired time.

  • Cell Staining and Fixing:

    • Aspirate the medium and wash the cells twice with PBS.

    • Incubate the cells with Hoechst 33342 in PBS for 10 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Image the cells using a fluorescence microscope. Use appropriate filter sets for the fluorophore on this compound and for Hoechst 33342.

    • Acquire images in both channels to visualize the subcellular localization of the inhibitor relative to the nucleus.

Protocol 3: High-Throughput Analysis of this compound Uptake by Flow Cytometry

This protocol allows for the quantification of cellular uptake of a fluorescently labeled this compound in a large cell population.

Materials:

  • Fluorescently labeled this compound

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 12-well or 6-well plate and treat with fluorescently labeled this compound as described for the other protocols.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with cell culture medium and transfer the cell suspension to a tube.

    • Centrifuge the cells and discard the supernatant.

  • Cell Staining and Preparation:

    • Resuspend the cell pellet in ice-cold flow cytometry buffer.

    • Add a viability dye like PI to exclude dead cells from the analysis.

    • Keep the cells on ice and protected from light until analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Use an appropriate laser and filter combination to detect the fluorescence of your labeled inhibitor.

    • Gate on the live cell population using forward and side scatter and the viability dye channel.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to and stabilizes ERAP2 in intact cells.

Materials:

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • This compound

  • Lysis buffer with protease inhibitors

  • Anti-ERAP2 antibody

  • Secondary antibody for Western blotting

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 42°C to 62°C) for 3 minutes in a thermal cycler.

    • Cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant, which contains the soluble proteins.

    • Determine the protein concentration of the supernatant.

    • Perform a Western blot on equal amounts of total protein from each sample.

    • Probe the blot with an anti-ERAP2 antibody to detect the amount of soluble ERAP2 at each temperature.

  • Data Analysis:

    • Quantify the band intensities for ERAP2 at each temperature for both the vehicle and this compound treated samples.

    • Normalize the intensities to the intensity at the lowest temperature (no heat-induced precipitation).

    • Plot the relative amount of soluble ERAP2 as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for ERAP2 in the presence and absence of the inhibitor. A shift in the melting curve to higher temperatures indicates stabilization of ERAP2 by this compound.

Visualizations

ERAP2_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide_Precursors Proteasome->Peptide_Precursors Degradation TAP TAP Peptide_Precursors->TAP ERAP2 ERAP2 TAP->ERAP2 Transport MHC_I MHC_I ERAP2->MHC_I Trimming & Loading Peptide_MHC_Complex Peptide_MHC_Complex MHC_I->Peptide_MHC_Complex Cell_Surface Cell_Surface Peptide_MHC_Complex->Cell_Surface Transport Erap2_IN_1 Erap2_IN_1 Erap2_IN_1->ERAP2 Inhibition

Caption: ERAP2's role in the MHC class I antigen presentation pathway and the point of inhibition by this compound.

LCMS_Workflow A 1. Cell Culture and Treatment with this compound B 2. Cell Lysis and Protein Quantification A->B C 3. Protein Precipitation and Extraction B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis and Quantification D->E CETSA_Workflow A 1. Treat Cells with This compound or Vehicle B 2. Heat Treatment at Various Temperatures A->B C 3. Cell Lysis and Centrifugation B->C D 4. Western Blot for Soluble ERAP2 C->D E 5. Generate Melting Curves and Determine ΔTm D->E

References

Application of Erap2-IN-1 in Mass Spectrometry-Based Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP2 trims peptide precursors to optimal lengths for binding to MHC class I molecules and subsequent presentation on the cell surface to cytotoxic T lymphocytes.[3][4] Dysregulation of ERAP2 activity is implicated in various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.[5][6]

This document provides detailed application notes and protocols for the use of a selective ERAP2 inhibitor in mass spectrometry-based proteomics, with a focus on immunopeptidomics. For the purpose of these notes, we will refer to a representative potent and selective ERAP2 inhibitor, DG011A, as "Erap2-IN-1".[7] The inhibition of ERAP2 by this compound is expected to alter the repertoire of peptides presented by cancer cells, potentially revealing novel tumor-associated antigens and enhancing anti-tumor immunity.[5][7]

Principle of Action

This compound, exemplified by the phosphinic pseudopeptide DG011A, acts as a transition-state analogue inhibitor of ERAP2.[7] By binding to the active site of the enzyme, it prevents the trimming of peptide substrates.[8] This inhibition leads to a shift in the immunopeptidome, the collection of peptides presented by MHC class I molecules.[7][9] Specifically, inhibition of ERAP2 can lead to the presentation of peptides that would otherwise be destroyed by its enzymatic activity, and a decrease in the presentation of peptides that require ERAP2 for their final processing.[7][10] Mass spectrometry is employed to identify and quantify these changes in the MHC class I-bound peptide repertoire.

Application: Immunopeptidome Profiling of Cancer Cells

The primary application of this compound in proteomics is to investigate the consequences of ERAP2 inhibition on the landscape of antigens presented by cancer cells. This approach can be used to:

  • Identify novel, tumor-specific antigens that are only presented upon ERAP2 inhibition.

  • Understand the role of ERAP2 in shaping the immunopeptidome of different cancer types.

  • Evaluate the potential of ERAP2 inhibitors to enhance the efficacy of cancer immunotherapies, such as immune checkpoint inhibitors.[5][7]

Quantitative Data Summary

In a study using the MOLT-4 T lymphoblast leukemia cell line, treatment with the ERAP2 inhibitor DG011A (referred to here as this compound) led to significant alterations in the immunopeptidome. The following table summarizes the quantitative proteomics data from this study.[9]

Total Peptides IdentifiedPeptides Unchanged by InhibitorNovel or >5-fold Upregulated Peptides>5-fold Downregulated Peptides
1394104028272

Experimental Protocols

Cell Culture and Inhibitor Treatment

This protocol is based on the methodology used for the MOLT-4 cell line.[7]

Materials:

  • MOLT-4 T lymphoblast leukemia cells (or other cancer cell line of interest)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (e.g., DG011A) dissolved in a suitable solvent (e.g., DMSO)

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

Protocol:

  • Culture MOLT-4 cells in complete culture medium to the desired cell number (e.g., 1-2 x 10⁸ cells per condition for immunopeptidome analysis).

  • Prepare a stock solution of this compound in the appropriate solvent.

  • Treat the cells with a final concentration of 1 µM this compound. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubate the cells for a total of five days at 37°C with 5% CO₂.

  • Refresh the medium containing the inhibitor every two days.

  • After five days, harvest the cells by centrifugation.

  • Wash the cell pellets with ice-cold PBS.

  • Store the cell pellets at -80°C until further processing.

MHC Class I Immunoprecipitation and Peptide Elution

Materials:

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% CHAPS, 1x Protease Inhibitor Cocktail)

  • W6/32 antibody (pan-MHC class I) coupled to protein A/G beads

  • Wash Buffer 1 (20 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Wash Buffer 2 (20 mM Tris-HCl pH 8.0, 400 mM NaCl)

  • Wash Buffer 3 (20 mM Tris-HCl pH 8.0)

  • Elution Buffer (10% acetic acid)

  • C18 solid-phase extraction (SPE) cartridges

Protocol:

  • Lyse the cell pellets in lysis buffer on ice.

  • Clarify the lysate by centrifugation.

  • Incubate the cleared lysate with W6/32 antibody-coupled beads overnight with gentle rotation at 4°C.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.

  • Elute the MHC class I-peptide complexes with Elution Buffer.

  • Separate the peptides from the MHC molecules and antibody using a C18 SPE cartridge.

  • Wash the C18 cartridge with 0.1% formic acid in water.

  • Elute the peptides with a solution of acetonitrile and 0.1% formic acid.

  • Dry the eluted peptides using a vacuum concentrator.

Mass Spectrometry Analysis

The following is an example of an LC-MS/MS setup.[7]

Instrumentation:

  • Nano-liquid chromatography system (e.g., Dionex Ultimate 3000)

  • High-resolution mass spectrometer (e.g., Thermo Q Exactive HF-X)

LC Parameters:

  • Trap Column: PepMap C18, 5 µm, 100 Å, 300 µm i.d. x 5 mm

  • Analytical Column: PepMap RSLC C18, 2 µm, 100 Å, 75 µm i.d. x 50 cm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile

  • Gradient: A suitable gradient for peptide separation (e.g., 2-30% B over 90 minutes).

MS Parameters:

  • MS1 Scan:

    • Resolution: 60,000

    • AGC Target: 3e6

    • Max IT: 45 ms

    • Scan Range: 350-1650 m/z

  • MS2 Scan (TopN, e.g., Top 12):

    • Resolution: 15,000

    • AGC Target: 1e5

    • Max IT: 50 ms

    • Isolation Window: 1.2 m/z

    • Normalized Collision Energy (NCE): 27

Data Analysis
  • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides from the raw MS data.

  • Search against a relevant protein database (e.g., UniProt Human).

  • Configure the search parameters for immunopeptidomics data (e.g., no enzyme specificity, variable modifications such as oxidation of methionine).

  • Perform label-free quantification to compare peptide abundances between the inhibitor-treated and control samples.

  • Filter and statistically analyze the data to identify significantly up- and down-regulated peptides.

Visualizations

MHC_Class_I_Pathway MHC Class I Antigen Presentation Pathway and the Role of ERAP2 cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Protein Cellular/Viral Protein Protein->Proteasome TAP TAP Transporter Peptide_precursors->TAP Transport ERAP2 ERAP2 TAP->ERAP2 Trimming Optimal_peptide Optimal Peptide (8-10 aa) ERAP2->Optimal_peptide MHC_I MHC Class I PLC Peptide Loading Complex MHC_I->PLC Peptide_MHC_I Peptide-MHC I Complex PLC->Peptide_MHC_I Loading Optimal_peptide->PLC Presented_Peptide Presented Peptide-MHC I Peptide_MHC_I->Presented_Peptide Transport Erap2_IN_1 This compound Erap2_IN_1->ERAP2 Inhibition T_Cell Cytotoxic T Cell Presented_Peptide->T_Cell Recognition

Caption: MHC Class I antigen presentation pathway highlighting the role of ERAP2 and its inhibition.

Experimental_Workflow Immunopeptidomics Workflow for this compound Application A 1. Cell Culture (e.g., MOLT-4) B 2. Treatment - this compound (1 µM) - Vehicle Control A->B C 3. Cell Lysis B->C D 4. MHC Class I Immunoprecipitation (W6/32 Antibody) C->D E 5. Peptide Elution D->E F 6. Peptide Cleanup (C18 SPE) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Peptide ID & Quantification) G->H

Caption: Experimental workflow for immunopeptidome analysis using an ERAP2 inhibitor.

References

Troubleshooting & Optimization

troubleshooting Erap2-IN-1 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of ERAP2-IN-1, a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). The primary focus is to address common challenges related to the inhibitor's solubility during experimental procedures.

Frequently Asked Questions (FAQs) - Solubility and Handling

Q1: My this compound powder won't dissolve directly in my aqueous buffer (PBS, Tris, etc.). What should I do?

A1: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions. It is necessary to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][2] Direct dissolution in aqueous buffers will likely result in poor solubility or precipitation.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture medium or PBS. Why is this happening and how can I prevent it?

A2: This is a common issue known as "crashing out" or precipitation. It occurs because the inhibitor is highly soluble in the 100% DMSO stock but becomes insoluble when the DMSO concentration is drastically lowered by dilution into an aqueous medium.[2]

Here are several strategies to prevent precipitation:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.[2]

  • Use an Intermediate Dilution Step: Instead of diluting the concentrated DMSO stock directly into the final aqueous buffer, create an intermediate dilution in your medium or buffer that contains a higher percentage of DMSO, then perform the final dilution.

  • Increase Final DMSO Concentration: While not always possible due to cellular toxicity, slightly increasing the final DMSO concentration in your experiment (e.g., from 0.1% to 0.5%) can help maintain solubility. Always check the tolerance of your cell line to DMSO.

  • Gentle Warming and Mixing: After diluting, you can try gently warming the solution to 37°C and mixing thoroughly to aid dissolution. Do not boil.

  • Prepare Freshly: Always prepare the final working solution immediately before use. Do not store dilute aqueous solutions of the inhibitor, as it may precipitate over time.

Q3: What is the recommended solvent and storage condition for my this compound stock solution?

A3: The recommended solvent is high-purity, anhydrous DMSO. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption by the DMSO. Store these aliquots at -20°C or -80°C for long-term stability.[1]

Q4: What are the typical working concentrations for this compound?

A4: The optimal concentration is highly dependent on the specific assay (e.g., cell-based vs. biochemical) and the cell type used. We recommend performing a dose-response curve to determine the ideal concentration for your experiment. See the table below for general guidance.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMax Solubility (Approx.)Notes
DMSO≥ 100 mg/mLRecommended for stock solutions.[1]
Ethanol~5 mg/mLCan be used as a co-solvent.
PBS (pH 7.4)< 0.1 mg/mLNot recommended for stock solutions.[2]
WaterInsolubleAvoid using water for initial dissolution.[3]

Table 2: Recommended Starting Concentrations for Experiments

Experiment TypeRecommended Starting ConcentrationMax Final DMSO %
Biochemical/Enzyme Assays1 µM - 50 µM≤ 1%
Cell-Based Assays (e.g., cytotoxicity)100 nM - 25 µM≤ 0.5%
Antigen Presentation Assays500 nM - 10 µM≤ 0.5%
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (assuming a molecular weight of ~450 g/mol ), add ~222 µL of DMSO.

  • Dissolution: Vortex the vial gently and/or sonicate briefly in a water bath until the solid is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in low-retention tubes. Store tightly sealed at -20°C or -80°C.[1]

Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous medium.

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Warm your cell culture medium to 37°C.

  • Prepare Working Solution: Add the required volume of the 10 mM stock solution to your pre-warmed medium to achieve the final desired concentration. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.

  • Mix Immediately: Immediately after adding the DMSO stock, vortex the solution gently but thoroughly for 5-10 seconds to ensure rapid and uniform dispersion. This is the most critical step to prevent localized high concentrations that can lead to precipitation.

  • Use Promptly: Add the freshly prepared working solution to your cells immediately. Do not store the diluted solution.

Pathway and Workflow Diagrams
Signaling and Process Diagrams

ERAP2 plays a crucial role in the MHC Class I antigen presentation pathway. It resides in the endoplasmic reticulum, where it trims peptide precursors to the optimal length for binding to MHC-I molecules.[4][5] This process is essential for the adaptive immune system to recognize and eliminate infected or cancerous cells.

ERAP2_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Degradation Proteins Intracellular Proteins Proteins->Proteasome Ubiquitination TAP TAP Transporter Peptides->TAP ERAP2 ERAP2 TAP->ERAP2 ERAP1 ERAP1 TAP->ERAP1 Precursor Peptides OptimalPeptide Optimal 8-10mer Peptide ERAP2->OptimalPeptide N-terminal Trimming ERAP1->OptimalPeptide N-terminal Trimming MHC1 MHC Class I PLC Peptide-Loading Complex MHC1->PLC pMHC1 Peptide-MHC-I Complex PLC->pMHC1 Peptide Loading OptimalPeptide->PLC TCR T-Cell Receptor (on CD8+ T-Cell) pMHC1->TCR Antigen Presentation Inhibitor This compound Inhibitor->ERAP2

Caption: Role of ERAP2 in the MHC Class I Antigen Presentation Pathway.

Workflow and Logic Diagrams

Use this workflow to diagnose and solve solubility issues with this compound.

Troubleshooting_Workflow start Start: this compound Precipitates in Aqueous Buffer q1 Is the final concentration as low as possible? start->q1 s1 Action: Lower the final working concentration. Perform a dose-response curve. q1->s1 No q2 Are you preparing the working solution fresh? q1->q2 Yes a1_yes Yes a1_no No end_ok Problem Solved s1->end_ok s2 Action: Always prepare solution immediately before use. Do not store. q2->s2 No q3 Did you mix immediately and thoroughly after dilution? q2->q3 Yes a2_yes Yes a2_no No s2->end_ok s3 Action: Add DMSO stock to pre-warmed buffer and vortex immediately. q3->s3 No s4 Advanced: Consider using a co-solvent like ethanol or a formulation with PEG/Tween. q3->s4 Yes a3_yes Yes a3_no No s3->end_ok end_nok Contact Technical Support s4->end_nok

References

Technical Support Center: Overcoming Off-Target Effects of ERAP2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of ERAP2-IN-1 and other ERAP2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: My ERAP2 inhibitor is showing activity against ERAP1 in my cellular assay. How can I confirm this is an off-target effect and what are the implications?

A1: Off-target activity against ERAP1 is a common challenge with ERAP2 inhibitors due to the high homology between the two enzymes.[1][2] To confirm this, you should perform a direct enzymatic assay using recombinant ERAP1 and ERAP2 with your inhibitor. This will allow you to determine the IC50 values for each enzyme and calculate the selectivity index.

Implications of off-target ERAP1 inhibition include alterations in the immunopeptidome that are not specific to ERAP2 inhibition, potentially confounding your results.[3] ERAP1 and ERAP2 have distinct and sometimes opposing roles in trimming antigenic peptides, and their combined inhibition can lead to a complex and difficult-to-interpret cellular phenotype.[4]

Q2: I am observing unexpected changes in the immunopeptidome that don't correlate with known ERAP2 substrate specificity. Could this be an off-target effect?

A2: Yes, this could be an off-target effect. While ERAP2 inhibition is expected to alter the immunopeptidome, changes that are inconsistent with its known preference for trimming N-terminal basic residues may indicate off-target activity.[1] This could be due to inhibition of other proteases involved in antigen processing or indirect effects on cellular pathways that influence protein expression and degradation.[5] To investigate this, consider performing a broader selectivity screen of your inhibitor against a panel of relevant proteases.

Q3: My cells are showing signs of toxicity after treatment with this compound. What are the possible causes and how can I troubleshoot this?

A3: Cellular toxicity can arise from several factors. Firstly, ensure that the observed toxicity is not due to the solvent (e.g., DMSO) used to dissolve the inhibitor by including a vehicle-only control. If the toxicity is inhibitor-dependent, it could be due to off-target effects on essential cellular proteins. A broad profiling of the inhibitor against a panel of kinases and other common off-targets could help identify the problematic interaction. Additionally, consider that ERAP1 and ERAP2 have roles beyond antigen presentation, including the regulation of blood pressure and inflammatory responses, and inhibition of these functions could potentially lead to cellular stress.[6]

Q4: How important is the cellular context, such as the relative expression levels of ERAP1 and ERAP2, when studying ERAP2 inhibitors?

A4: The cellular context is critical. The relative expression levels of ERAP1 and ERAP2 can vary significantly between different cell lines and tissues.[7][8][9] A cell line with high ERAP2 and low ERAP1 expression will be more sensitive to a selective ERAP2 inhibitor. Conversely, in a cell line with high ERAP1 expression, the effects of a selective ERAP2 inhibitor might be masked or compensated for by ERAP1 activity. It is crucial to characterize the expression levels of both enzymes in your experimental system, for instance by Western blot or qPCR.[7][9] Furthermore, genetic polymorphisms in ERAP1 and ERAP2 can affect their enzymatic activity and expression, which can influence the outcome of inhibitor studies.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between biochemical and cellular assays Poor cell permeability of the inhibitor. Rapid metabolism of the inhibitor in cells. Off-target effects in the cellular environment.Perform cell permeability assays (e.g., PAMPA). Assess inhibitor stability in cell culture medium and cell lysates. Conduct cellular thermal shift assays (CETSA) to confirm target engagement in cells.
Unexpected increase in the presentation of certain peptides Inhibition of ERAP2's destructive trimming function for those specific peptides. Off-target inhibition of other peptidases. Indirect effects on gene expression leading to upregulation of the source proteins.Analyze the sequence of the upregulated peptides for ERAP2 substrate motifs. Perform a broader protease inhibitor screen. Perform proteomics analysis to assess changes in protein expression levels.[5]
Lack of a clear phenotype despite potent in vitro inhibition Functional redundancy with ERAP1 in the chosen cell line. The specific cellular process being studied is not sensitive to ERAP2 inhibition. Low expression of ERAP2 in the experimental model.Characterize ERAP1 and ERAP2 expression levels.[7][9] Consider using a cell line with a known dependence on ERAP2 for the phenotype of interest. Confirm ERAP2 expression in your cell line or tissue model.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of various ERAP2 inhibitors.

Table 1: Inhibitory Potency (IC50) of Selected ERAP2 Inhibitors

CompoundERAP2 IC50 (nM)ERAP1 IC50 (nM)IRAP IC50 (nM)Reference
BDM88951 (4d) 1827,000>50,000[10]
Compound 4e 71,1001,100[10]
Compound 4f 2412,000>50,000[10]
DG046 37432[11]
Compound 4 56334[11]
Compound 6 345>10,00034[11]

Table 2: Selectivity Profile of ERAP2 Inhibitors

CompoundERAP1/ERAP2 Selectivity FoldIRAP/ERAP2 Selectivity FoldReference
BDM88951 (4d) 1500>2778[10]
Compound 4e 157157[10]
Compound 4f 500>2083[10]
DG046 1.160.05[11]
Compound 4 0.590.07[11]
Compound 6 >290.1[11]

Key Experimental Protocols

ERAP1 and ERAP2 Enzymatic Assay

This protocol is used to determine the potency (IC50) of an inhibitor against recombinant ERAP1 and ERAP2.

Materials:

  • Recombinant human ERAP1 and ERAP2

  • Fluorogenic substrate: Arg-AMC for ERAP2, Leu-AMC for ERAP1[12]

  • Assay buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% (w/v) BSA[12]

  • Test inhibitor (e.g., this compound)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Add a fixed concentration of recombinant ERAP1 or ERAP2 to each well of the 384-well plate.

  • Add the serially diluted inhibitor to the wells. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate (Arg-AMC for ERAP2, Leu-AMC for ERAP1) to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Antigen Presentation Assay

This assay measures the ability of an inhibitor to modulate the presentation of a specific T-cell epitope on the cell surface.

Materials:

  • Antigen-presenting cells (e.g., HeLa)[13]

  • T-cell hybridoma specific for a known epitope (e.g., B3Z cells for SIINFEKL)

  • Construct encoding a precursor of the epitope that requires ERAP trimming

  • Test inhibitor

  • Cell culture medium and supplements

  • LacZ substrate (e.g., CPRG)

  • Plate reader

Procedure:

  • Seed antigen-presenting cells in a 96-well plate and allow them to adhere overnight.

  • Transfect the cells with the epitope precursor construct.

  • After 24 hours, treat the cells with serial dilutions of the test inhibitor for another 24 hours.

  • Add the specific T-cell hybridoma to the wells and co-culture for 16-24 hours.

  • Lyse the cells and add the LacZ substrate.

  • Measure the absorbance at 570 nm to quantify T-cell activation.

  • Plot the absorbance against the inhibitor concentration to determine the effect on antigen presentation.

Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum Peptide Precursors Peptide Precursors ERAP2 ERAP2 Peptide Precursors->ERAP2 Trimming ERAP1 ERAP1 Peptide Precursors->ERAP1 Trimming Antigenic Peptides Antigenic Peptides ERAP2->Antigenic Peptides Degraded Peptides Degraded Peptides ERAP2->Degraded Peptides Over-trimming ERAP1->Antigenic Peptides ERAP1->Degraded Peptides Over-trimming MHC-I MHC-I Cell Surface Cell Surface MHC-I->Cell Surface Presentation Antigenic Peptides->MHC-I Loading

Caption: Antigen processing pathway in the endoplasmic reticulum involving ERAP1 and ERAP2.

Experimental_Workflow Start Start Inhibitor Treatment Inhibitor Treatment Start->Inhibitor Treatment Biochemical Assay Biochemical Assay Inhibitor Treatment->Biochemical Assay Determine IC50 Cellular Assay Cellular Assay Inhibitor Treatment->Cellular Assay Assess cellular effect Selectivity Profiling Selectivity Profiling Biochemical Assay->Selectivity Profiling vs. ERAP1, IRAP, etc. Immunopeptidomics Immunopeptidomics Cellular Assay->Immunopeptidomics Analyze peptide repertoire Data Analysis Data Analysis Selectivity Profiling->Data Analysis Immunopeptidomics->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Identify off-target effects

Caption: Workflow for identifying and characterizing off-target effects of ERAP2 inhibitors.

References

Erap2-IN-1 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ERAP2-IN-1, a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). Our goal is to help you navigate experimental variability and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is ERAP2 and what is its function?

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc-metalloprotease located in the endoplasmic reticulum (ER). Its primary role is to trim the N-terminal end of peptide precursors that are to be presented by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[1][2] This trimming process is crucial for generating the final epitopes that are recognized by CD8+ cytotoxic T-lymphocytes, thus playing a key role in the adaptive immune response.[2][3] ERAP2 can both generate new antigenic peptides and destroy existing ones by over-trimming them.[1][4]

Q2: How does this compound work?

This compound is a selective inhibitor of ERAP2. It is designed to bind to the enzyme and block its catalytic activity.[5] By inhibiting ERAP2, this compound can alter the repertoire of peptides presented by MHC class I molecules, which can be useful for studying immune responses in the context of autoimmunity, cancer, and infectious diseases.[4][5] The precise mechanism of action (e.g., competitive, uncompetitive, or allosteric inhibition) depends on the specific chemical scaffold of the inhibitor.[5]

Q3: Why am I observing high variability in my experimental results with this compound?

Experimental variability when working with ERAP2 and its inhibitors can arise from several sources:

  • Genetic Polymorphisms in ERAP2: A significant portion of the human population (approximately 25%) does not express a functional ERAP2 protein due to a common single nucleotide polymorphism (SNP), rs2248374, which leads to nonsense-mediated RNA decay.[6][7] Another common SNP, rs2549782, results in a K392N substitution that alters the enzyme's substrate specificity and activity.[3][8] The cell lines or primary cells you are using may harbor these polymorphisms, leading to dramatic differences in ERAP2 expression and function.

  • Interplay with ERAP1: ERAP1 and ERAP2 are homologous enzymes with partially overlapping functions.[6] They can form heterodimers, and their expression levels can be co-regulated.[7][9] The activity of ERAP1 can compensate for or be influenced by the inhibition of ERAP2, leading to complex outcomes.

  • Cellular State and Treatment Conditions: The expression of ERAP2 is inducible by interferon-gamma (IFNγ).[8] Therefore, the inflammatory state of your cells or tissues can significantly impact ERAP2 levels and thus the apparent efficacy of this compound.

  • Inhibitor Specificity and Off-Target Effects: While this compound is designed to be selective, potential off-target effects, especially on the highly homologous ERAP1, should be considered.[10][11]

Q4: Can this compound affect ERAP1 activity?

Achieving high selectivity for ERAP2 over ERAP1 is a known challenge in drug development due to the structural similarity of their active sites.[11][12] While this compound is designed for selectivity, it is crucial to empirically validate its specificity in your experimental system. This can be done by testing its effect on recombinant ERAP1 activity or in cell lines where ERAP2 is absent.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of ERAP2 Activity in Cellular Assays
Potential Cause Troubleshooting Step
Low or absent ERAP2 expression in the target cells. 1. Genotype your cells: Screen for the rs2248374 SNP to determine if your cells can express functional ERAP2.[6][7] 2. Quantify ERAP2 expression: Use Western blot or qPCR to measure ERAP2 protein or mRNA levels. Consider IFNγ stimulation to induce expression.[8]
ERAP2 polymorphism (K392N) affecting inhibitor binding or enzyme activity. 1. Sequence the ERAP2 gene in your cell line to identify the K392N polymorphism (rs2549782).[3] 2. Test inhibitor efficacy on recombinant ERAP2 variants (392K and 392N) to see if there is a difference in potency.
Compensatory activity from ERAP1. 1. Measure ERAP1 expression and activity in your cells. 2. Use a dual ERAP1/ERAP2 inhibitor as a positive control for maximal peptide trimming inhibition. 3. Consider siRNA knockdown of ERAP1 in conjunction with this compound treatment to isolate the effects of ERAP2 inhibition.
Inhibitor instability or poor cell permeability. 1. Verify inhibitor stability in your cell culture medium. 2. Perform a dose-response curve to determine the optimal concentration. 3. Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.[12]
Issue 2: Unexpected Changes in the Immunopeptidome
Potential Cause Troubleshooting Step
This compound has off-target effects on other proteases. 1. Profile the inhibitor against a panel of related metalloproteases, including ERAP1 and Insulin-Regulated Aminopeptidase (IRAP).[11] 2. Compare the immunopeptidome of this compound treated cells with ERAP2 knockout/knockdown cells to identify inhibitor-specific changes.
Indirect effects on gene expression. 1. Perform transcriptomic analysis (RNA-seq) to identify global changes in gene expression upon this compound treatment.[10]
Complex interplay between ERAP1 and ERAP2 in shaping the peptidome. 1. Analyze the presented peptides for signatures of ERAP1 and ERAP2 activity. ERAP1 prefers trimming hydrophobic N-terminal residues, while ERAP2 prefers basic ones (though this can be altered by the K392N polymorphism).[3][6][13]

Quantitative Data Summary

Table 1: Substrate Specificity of ERAP1 and ERAP2 Alleles

EnzymeN-terminal Residue PreferenceSubstrate Length Preference
ERAP1 Nonpolar (e.g., Leu, Met)[6][13]> 9-mers[6]
ERAP2 (392K allele) Basic (e.g., Arg, Lys)[1][8][13]8-mers and longer[1]
ERAP2 (392N allele) Increased activity towards hydrophobic residues compared to 392K[3]Not specified

Table 2: Representative ERAP2 Inhibitors and their Potency

InhibitorTypeIC50 / KiSelectivity over ERAP1Reference
Sulfonamide compound 4 Uncompetitive44 µM (IC50)~1.7-fold[1]
BDM88951 (4d) Not specifiedNanomolar range>150-fold[12]
DG011A Phosphinic pseudopeptideNot specified>50-fold[2]
Compound 7 3,4-diaminobenzoic acid derivativeHigh nanomolarHigh[2]

Experimental Protocols

Protocol 1: In Vitro Fluorogenic Peptide Cleavage Assay

This assay measures the enzymatic activity of recombinant ERAP2 by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human ERAP2

  • Fluorogenic peptide substrate (e.g., Arg-7-amido-4-methylcoumarin, R-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of diluted inhibitor or vehicle control.

  • Add 25 µL of recombinant ERAP2 (final concentration e.g., 5 nM) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of R-AMC substrate (final concentration e.g., 10 µM).

  • Immediately begin monitoring the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) at 37°C in kinetic mode for 30-60 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Antigen Presentation Assay

This assay assesses the effect of this compound on the presentation of a specific T-cell epitope.

Materials:

  • Target cells (e.g., a specific cancer cell line)

  • T-cells specific for a known epitope

  • This compound inhibitor

  • Antigenic precursor peptide

  • IFNγ (for T-cell activation measurement)

  • Flow cytometer or ELISA reader

Procedure:

  • Plate target cells and allow them to adhere overnight.

  • Pre-treat the target cells with a dilution series of this compound for 2-4 hours.

  • Add the antigenic precursor peptide to the wells and incubate for an additional 4-6 hours.

  • Wash the target cells to remove excess peptide and inhibitor.

  • Co-culture the target cells with the specific T-cells for 18-24 hours.

  • Measure T-cell activation by quantifying IFNγ secretion in the supernatant by ELISA or by intracellular cytokine staining and flow cytometry.

  • An increase in T-cell activation in the presence of this compound suggests that the inhibitor is preventing the destruction of the epitope.

Visualizations

ERAP2_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide Precursors Peptide Precursors Proteasome->Peptide Precursors Ub-Proteins Ub-Proteins Ub-Proteins->Proteasome Degradation TAP TAP Peptide Precursors->TAP Transport ERAP2 ERAP2 TAP->ERAP2 ERAP1 ERAP1 TAP->ERAP1 Final Epitope Final Epitope ERAP2->Final Epitope Trimming ERAP1->Final Epitope Trimming MHC-I MHC-I Loaded MHC-I Loaded MHC-I MHC-I->Loaded MHC-I Final Epitope->MHC-I Loading Cell Surface Cell Surface Presentation Loaded MHC-I->Cell Surface ERAP2_IN-1 This compound ERAP2_IN-1->ERAP2

Caption: Antigen processing pathway and the role of ERAP2 inhibition.

Troubleshooting_Workflow Start Inconsistent Results Check_Expression Is ERAP2 expressed? Start->Check_Expression Check_Genotype Check ERAP2 Genotype (rs2248374) Check_Expression->Check_Genotype No Quantify_ERAP2 Quantify ERAP2 mRNA/protein (qPCR/Western Blot) Check_Expression->Quantify_ERAP2 Yes Induce_Expression Induce with IFNγ Check_Genotype->Induce_Expression Check_Polymorphism Check for K392N Polymorphism (rs2549782) Quantify_ERAP2->Check_Polymorphism Test_on_Variants Test inhibitor on recombinant variants Check_Polymorphism->Test_on_Variants Yes Consider_ERAP1 Assess ERAP1 role (knockdown/dual inhibitor) Check_Polymorphism->Consider_ERAP1 No Test_on_Variants->Consider_ERAP1 Validate_Inhibitor Validate inhibitor (CETSA, stability) Consider_ERAP1->Validate_Inhibitor Consistent_Results Consistent Results Validate_Inhibitor->Consistent_Results

Caption: Troubleshooting workflow for this compound experiments.

References

ERAP2-IN-1 In Vivo Administration Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo administration of ERAP2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ERAP2 inhibitors in animal models. As the field of ERAP2 inhibition is rapidly evolving, this guide will be updated as more data becomes available.

Currently, detailed in vivo administration protocols and quantitative data for the specific, highly potent and selective ERAP2 inhibitor BDM88951 (which may be marketed under various names, including this compound) are not extensively published. However, based on the available literature for ERAP2 inhibitors and general principles of in vivo small molecule administration, we have compiled the following information to assist with your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). ERAP2 is a key enzyme in the antigen processing and presentation pathway. It trims peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. By inhibiting ERAP2, this compound can alter the repertoire of peptides presented on the cell surface, which can enhance the immunogenicity of cancer cells or modulate immune responses in autoimmune diseases.[1][2][3]

Q2: What are the potential therapeutic applications of this compound?

A2: ERAP2 inhibitors are being investigated for their potential in immuno-oncology and the treatment of autoimmune diseases.[1][3][4] In cancer, inhibiting ERAP2 may lead to the presentation of novel tumor antigens, making cancer cells more visible to the immune system.[3] In autoimmune diseases, altering the peptide repertoire could reduce the presentation of self-antigens that trigger autoimmune responses.[4]

Q3: What is the difference between this compound and other ERAP inhibitors?

A3: The key difference lies in selectivity. Early ERAP inhibitors often targeted both ERAP1 and ERAP2, which share significant homology. More recent inhibitors, like the potent and selective BDM88951, are designed to specifically target ERAP2.[1] This selectivity is crucial to dissect the specific biological roles of ERAP2 and to minimize potential off-target effects.

Q4: Is there a commercially available, well-characterized ERAP2 inhibitor for in vivo studies?

A4: Yes, the selective nanomolar ERAP2 inhibitor BDM88951 has been described in the literature and is available from some chemical suppliers.[1] It is reported to have favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo exposure, making it a promising candidate for in vivo research.[1] Note that the designation "this compound" may be used by some vendors for different compounds, so it is crucial to verify the chemical structure and reported potency (IC50) of the inhibitor you are purchasing.

Troubleshooting Guide for In Vivo Administration

Formulation and Solubility Issues
Problem Potential Cause Troubleshooting Suggestions
Inhibitor precipitation in vehicle Poor solubility of the compound.- Test a panel of biocompatible solvents and vehicles. Common options include DMSO, PEG400, Tween-80, and corn oil. - A common starting formulation for oral gavage in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Adjust percentages as needed, keeping DMSO levels low to minimize toxicity. - For subcutaneous or intraperitoneal injections, ensure the final formulation is isotonic and at a physiological pH. - Use sonication or gentle heating to aid dissolution, but be mindful of compound stability. - Prepare fresh formulations daily to avoid precipitation over time.
Vehicle-related toxicity in animals High concentration of certain solvents (e.g., DMSO).- Minimize the percentage of organic solvents in the final formulation. For repeated dosing, aim for a DMSO concentration below 5-10%. - Include a vehicle-only control group in your study to assess any effects of the formulation itself. - Observe animals closely for any signs of distress, weight loss, or changes in behavior.
Dosing and Administration
Problem Potential Cause Troubleshooting Suggestions
Lack of in vivo efficacy - Insufficient dose. - Poor bioavailability. - Rapid metabolism or clearance.- Perform a dose-ranging study to determine the optimal dose. - While specific in vivo pharmacokinetic data for this compound is not yet published, its favorable ADME profile suggests good potential.[1] Consider both oral and parenteral routes of administration. - Conduct pilot pharmacokinetic studies to determine the Cmax, Tmax, and half-life of the inhibitor in your animal model. This will inform the optimal dosing frequency.
Observed toxicity or adverse effects - On-target toxicity. - Off-target effects. - Formulation issues.- Start with a lower dose and escalate gradually while monitoring for signs of toxicity (e.g., weight loss, changes in behavior, altered blood chemistry). - Ensure the inhibitor is highly selective for ERAP2 over ERAP1 and other metalloproteases to minimize off-target effects.[1] - As mentioned, always include a vehicle control group.
Animal Model Selection
Problem Potential Cause Troubleshooting Suggestions
Inappropriate animal model ERAP2 is not expressed in rodents.- For studying the effects of ERAP2 inhibition, it is essential to use humanized mouse models that express human ERAP2 or to use cell-based assays with human cells.[4] - For immuno-oncology studies, consider using syngeneic tumor models in mice that have been genetically engineered to express human ERAP2 in the relevant tissues.

Experimental Protocols

While a specific, validated in vivo protocol for this compound (BDM88951) is not yet available in the public domain, a general workflow for a pilot in vivo study is provided below.

Workflow for a Pilot In Vivo Efficacy Study of an ERAP2 Inhibitor

Caption: A general workflow for the in vivo evaluation of an ERAP2 inhibitor.

Signaling Pathway

ERAP2 in the MHC Class I Antigen Presentation Pathway

ERAP2_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide Precursors (N-terminally extended) Proteasome->Peptide_Precursors TAP TAP Transporter Peptide_Precursors->TAP ERAP2 ERAP2 TAP->ERAP2 Optimal_Peptides Optimal Peptides (8-10 aa) ERAP2->Optimal_Peptides Trimming MHC_I MHC Class I Peptide_Loading_Complex Peptide Loading Complex MHC_I->Peptide_Loading_Complex Cell_Surface Cell_Surface Peptide_Loading_Complex->Cell_Surface Transport to Cell Surface Optimal_Peptides->Peptide_Loading_Complex ERAP2_IN_1 This compound ERAP2_IN_1->ERAP2

Caption: The role of ERAP2 in the MHC class I antigen presentation pathway and the point of inhibition by this compound.

Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should conduct their own thorough literature review and optimization studies for their specific experimental conditions.

References

Technical Support Center: Minimizing ERAP2-IN-1 Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing toxicity associated with ERAP2-IN-1 and other ERAP2 inhibitors in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a placeholder name for a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). ERAP2 is a zinc metalloprotease located in the endoplasmic reticulum that plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to CD8+ T cells.[1][2][3] By inhibiting ERAP2, these compounds can alter the repertoire of peptides presented on the cell surface, which can be leveraged for therapeutic purposes in immuno-oncology and autoimmune diseases.[3][4][5]

Q2: What are the potential sources of this compound toxicity in cell-based assays?

Toxicity from ERAP2 inhibitors in cell-based assays can arise from several factors:

  • On-target toxicity: While the primary goal of ERAP2 inhibition is to modulate antigen presentation, altering the natural peptide repertoire could inadvertently lead to cellular stress or autoimmune-like responses in certain cell types.

  • Off-target effects: The inhibitor may interact with other metalloproteases or cellular targets, leading to unintended biological consequences and cytotoxicity.[6] Selectivity profiling against other M1 aminopeptidases like ERAP1 and IRAP is crucial.[5]

  • Induction of Endoplasmic Reticulum (ER) Stress: ERAP2 is involved in maintaining ER homeostasis. Its inhibition can disrupt protein processing, leading to an accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis.[1][7][8]

  • Dysregulation of Autophagy: ERAP2 has been linked to the regulation of autophagy, a cellular recycling process. Inhibition of ERAP2 can disrupt this process, leading to cellular dysfunction and death.[7][8]

  • Compound-specific properties: The chemical properties of the inhibitor itself, such as poor solubility or inherent reactivity, can contribute to cytotoxicity.

Q3: Why do I observe different levels of toxicity with this compound in different cell lines?

Cell line-specific toxicity is a common observation and can be attributed to:

  • Variable ERAP2 expression levels: Cell lines express ERAP2 at different levels. Cells with high ERAP2 expression might be more sensitive to its inhibition. The relative expression of ERAP1 and ERAP2 can also influence the outcome.[9]

  • Genetic polymorphisms: The ERAP2 gene is highly polymorphic in the human population. Some variants lead to a non-functional protein. The genetic background of the cell line will determine the expression and activity of ERAP2, thus influencing its response to inhibitors.[2][10]

  • Differences in cellular pathways: The baseline level of ER stress, autophagic flux, and the robustness of cellular stress response pathways can vary significantly between cell lines, leading to different sensitivities to ERAP2 inhibition.

Troubleshooting Guides

Problem 1: High cytotoxicity observed at expected effective concentrations.
Possible Cause Troubleshooting Step
Off-target effects 1. Verify Selectivity: If possible, test the inhibitor against related aminopeptidases (e.g., ERAP1, IRAP) to confirm its selectivity. 2. Lower Concentration: Reduce the inhibitor concentration to the lowest effective dose. 3. Use a Different Inhibitor: If available, try a structurally different ERAP2 inhibitor to see if the toxicity is compound-specific.
On-target toxicity due to ER stress or autophagy disruption 1. Assess ER Stress Markers: Perform western blotting or qPCR for key ER stress markers like CHOP, BiP, and spliced XBP1. 2. Monitor Autophagy: Analyze the levels of LC3-II and p62/SQSTM1 by western blot to assess autophagic flux. 3. Co-treatment with ER Stress or Autophagy Modulators: As a research tool, consider co-treating with inhibitors of ER stress or modulators of autophagy to investigate the mechanism of toxicity.
Compound solubility issues 1. Check Solubility: Ensure the inhibitor is fully dissolved in the vehicle solvent before diluting in culture medium. 2. Use a Different Solvent: Test alternative, less toxic solvents for your compound. 3. Sonication: Briefly sonicate the stock solution to aid dissolution.
Incorrect cell seeding density 1. Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase and are not over-confluent at the time of treatment and analysis, as this can affect their sensitivity to cytotoxic agents.
Problem 2: Inconsistent or non-reproducible toxicity results.
Possible Cause Troubleshooting Step
Cell health and passage number 1. Monitor Cell Health: Regularly check cells for signs of stress or contamination. 2. Use Low Passage Numbers: Use cells with a consistent and low passage number for all experiments, as high passage numbers can lead to genetic drift and altered phenotypes.[11]
Reagent variability 1. Fresh Reagents: Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. 2. Consistent Media and Serum: Use the same batch of cell culture medium and serum for all related experiments to minimize variability.
Assay technique 1. Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes. 2. Proper Mixing: Mix plates gently but thoroughly after adding reagents. 3. Consistent Incubation Times: Adhere strictly to the recommended incubation times for all steps of the assay.

Quantitative Data Summary

The following tables summarize the inhibitory potency and cytotoxicity of selected ERAP2 inhibitors. Note that data for "this compound" is not publicly available; therefore, data for other well-characterized inhibitors are presented as a reference.

Table 1: Inhibitory Potency of ERAP2 Inhibitors

CompoundTargetIC50Assay ConditionsReference
DG011AERAP289 nMTrimming of Arg-AMC[6]
DG011AERAP16.4 µMTrimming of Leu-AMC[6]
Compound 9ERAP12 µMNot specified[5]
Compound 9ERAP225 µMNot specified[5]
DG046ERAP143 nMNot specified[5]
DG046ERAP237 nMNot specified[5]
DG046IRAP2 nMNot specified[5]

Table 2: Cytotoxicity Data for ERAP2 Inhibitor DG011A

Cell LineAssayConcentrationResultReference
MOLT-4MTTUp to 100 µMNo apparent toxicity[6][7][12][13]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as an indicator of viability.[14][15][16]

Materials:

  • Cells in culture

  • ERAP2 inhibitor stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of the ERAP2 inhibitor. Include vehicle-only controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12][17]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells using the ERAP2 inhibitor for the desired time. Include untreated and positive controls.

  • Harvest the cells (including any floating cells) and wash them once with cold PBS.

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][18][19][20]

Materials:

  • Treated and control cells in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the ERAP2 inhibitor as described for the MTT assay.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 30 minutes to 3 hours.

  • Measure the luminescence using a plate-reading luminometer.

Visualizations

Signaling Pathways and Workflows

ERAP2_Antigen_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide_precursors Proteasome->Peptide_precursors degrades proteins into TAP_Transporter TAP_Transporter ERAP2 ERAP2 TAP_Transporter->ERAP2 transports precursors Trimmed_Peptide Trimmed_Peptide ERAP2->Trimmed_Peptide trims precursors to optimal length MHC_I MHC_I Peptide_MHC_complex Peptide MHC-I MHC_I->Peptide_MHC_complex Trimmed_Peptide->MHC_I binds to Cell_Surface Cell_Surface Peptide_MHC_complex->Cell_Surface translocates to

Caption: Antigen presentation pathway involving ERAP2.

ERAP2_Inhibition_Toxicity cluster_ER_Stress ER Stress Pathway cluster_Autophagy Autophagy Pathway ERAP2_Inhibitor ERAP2 Inhibitor ERAP2 ERAP2 ERAP2_Inhibitor->ERAP2 inhibits Peptide_Accumulation Peptide Accumulation ERAP2->Peptide_Accumulation leads to Autophagy_Dysregulation Autophagy Dysregulation ERAP2->Autophagy_Dysregulation causes UPR Unfolded Protein Response (UPR) Peptide_Accumulation->UPR activates Apoptosis_ER Apoptosis UPR->Apoptosis_ER can lead to Cell_Death Cell Death Autophagy_Dysregulation->Cell_Death can lead to

Caption: Proposed cytotoxicity pathways of ERAP2 inhibition.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Is the concentration correct? Start->Check_Concentration Check_Solubility Is the compound soluble? Check_Concentration->Check_Solubility Yes Optimize_Assay Optimize Assay Conditions (cell density, incubation time) Check_Concentration->Optimize_Assay No Assess_Off_Target Assess Off-Target Effects Check_Solubility->Assess_Off_Target Yes Check_Solubility->Optimize_Assay No Investigate_Mechanism Investigate On-Target Toxicity (ER Stress, Autophagy) Assess_Off_Target->Investigate_Mechanism End Problem Resolved Investigate_Mechanism->End Re-evaluate Re-evaluate Experiment Optimize_Assay->Re-evaluate Re-evaluate->Start

References

how to improve the selectivity of Erap2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP2-IN-1. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on improving and validating the selectivity of your ERAP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is ERAP2 and what is its primary function?

A1: Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc metallopeptidase located in the endoplasmic reticulum (ER).[1][2] Its main role is to trim the N-terminus of peptide precursors to the optimal length (typically 8-9 amino acids) for binding to Major Histocompatibility Complex (MHC) class I molecules.[3][4] This process is a critical step in the antigen presentation pathway, which allows the immune system, particularly cytotoxic T-cells, to recognize and eliminate infected or malignant cells.[3][4] ERAP2 can also destroy some antigenic peptides by over-trimming them.[5]

Q2: What are the primary off-targets for an ERAP2 inhibitor like this compound?

A2: The most significant off-targets for an ERAP2 inhibitor are its homologous enzymes, ERAP1 and Insulin-Regulated Aminopeptidase (IRAP), which also belong to the M1 aminopeptidase family.[6][7]

  • ERAP1: Shares approximately 52% sequence identity with ERAP2 and collaborates with it in the ER to shape the peptidome presented by MHC class I molecules.[3][7]

  • IRAP (or LNPEP): Shares about 44-49% identity with ERAP2 and is involved in various physiological processes, including antigen cross-presentation and the Renin-Angiotensin System (RAS).[7][8]

Achieving selectivity against these related enzymes is a critical goal in developing ERAP2-targeted therapeutics to avoid undesirable side effects.[6]

Q3: Why is improving the selectivity of this compound important?

A3: High selectivity is crucial for any therapeutic inhibitor to ensure that its biological effects are due to the modulation of the intended target (ERAP2) and not from unintended interactions with other proteins (off-targets). Inhibiting ERAP1 or IRAP could lead to different and potentially adverse biological outcomes. For example, since ERAP1 and ERAP2 can have both synergistic and opposing effects on the generation of specific antigenic peptides, non-selective inhibition could complicate the desired immunological outcome.[5][9] Therefore, a highly selective inhibitor is a more precise tool for research and a safer candidate for therapeutic development.

Q4: What general strategies can be employed to improve the selectivity of a small molecule inhibitor?

A4: Several rational drug design strategies can be used to enhance inhibitor selectivity:

  • Exploiting Shape/Structural Differences: Identify unique features in the ERAP2 active site or allosteric sites that are not present in ERAP1 or IRAP. Modifying the inhibitor to create a clash with the structure of off-target enzymes can decrease binding affinity to them.[10][11]

  • Electrostatic Optimization: Modify the inhibitor's charge distribution to form favorable interactions (e.g., salt bridges) with specific charged residues in the ERAP2 binding pocket that differ in off-targets.[10][11][12]

  • Targeting Protein Flexibility: Design the inhibitor to bind to a specific conformation of ERAP2 that is less accessible to the more rigid structures of its homologs.[10][12]

  • Displacing High-Energy Water Molecules: Design modifications that displace unstable water molecules unique to the ERAP2 binding site, which can improve binding affinity and selectivity.[10][12]

  • Allosteric Targeting: Develop inhibitors that bind to an allosteric site (a site other than the active site) that is unique to ERAP2, which often provides a higher degree of selectivity.[10][12]

Troubleshooting Guide

Issue 1: My results show that this compound also inhibits ERAP1 and/or IRAP. How can I confirm and quantify this?

A1: Perform a Selectivity Profiling Assay.

To quantify the activity of this compound against its primary off-targets, you must perform a dose-response enzyme inhibition assay for each of the three homologous enzymes (ERAP1, ERAP2, and IRAP).

  • Procedure: Use a fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin for ERAP2) and measure the rate of hydrolysis in the presence of varying concentrations of your inhibitor.[9][13]

  • Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enzyme. The ratio of IC₅₀ values is a direct measure of selectivity. For example, a 72-fold selectivity for ERAP2 over ERAP1 was reported for the inhibitor DG011A.[13]

  • Next Steps: If selectivity is poor, consider chemical modification of the inhibitor based on the strategies outlined in FAQ #4.

Example Selectivity Data for Known ERAP Inhibitors

The following table summarizes IC₅₀ data for several published inhibitors, illustrating how selectivity is reported. This provides a benchmark for what a selective compound profile might look like.

InhibitorTargetIC₅₀ (nM)Selectivity (Fold vs. ERAP2)Reference
DG011A ERAP289-[13]
ERAP16,40072-fold[13]
Compound 4 ERAP133(Less selective)[7]
ERAP2560.58-fold[7]
IRAP4(Less selective)[7]
Compound 6 ERAP133(Less selective)[7]
ERAP23450.09-fold[7]
IRAP34(Less selective)[7]
Issue 2: I am observing unexpected cellular effects that may be due to off-target activity. How can I verify that this compound is engaging ERAP2 in living cells?

A2: Use a Cellular Target Engagement Assay.

A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that your inhibitor binds to ERAP2 within the complex environment of a cell.

  • Principle: When a protein binds to a ligand (like an inhibitor), it generally becomes more stable and resistant to heat-induced denaturation.

  • Procedure: Treat intact cells with this compound and a vehicle control. Heat the cell lysates to various temperatures. The remaining soluble protein is then quantified by Western blot or mass spectrometry.

  • Expected Outcome: In the presence of a binding inhibitor, ERAP2 will remain soluble at higher temperatures compared to the vehicle-treated control, resulting in a "thermal shift." This confirms target engagement. If no shift is observed, the inhibitor may not be cell-permeable or may not be binding to ERAP2 in cells.

Issue 3: How can I be sure that the observed phenotype is due to ERAP2 inhibition and not a structurally similar off-target?

A3: Use a Structurally Unrelated Control and Genetic Knockdown.

To increase confidence that your observed cellular phenotype is on-target, two key experiments are recommended:

  • Use a Structurally Different Inhibitor: Test another known, selective ERAP2 inhibitor that has a different chemical scaffold. If this second inhibitor reproduces the same cellular phenotype, it strongly suggests the effect is due to ERAP2 inhibition and not an off-target effect unique to the chemical structure of this compound.[14]

  • Genetic Validation (siRNA/CRISPR): Use siRNA or CRISPR/Cas9 to knock down or knock out the ERAP2 gene in your cell line. The resulting phenotype should mimic the effect of treating the cells with your inhibitor. If the phenotype from genetic knockdown does not match the inhibitor's effect, it points to a significant off-target problem.

Key Experimental Methodologies & Visualizations

ERAP2 Signaling and Experimental Workflows

The following diagrams illustrate the key biological pathway involving ERAP2 and a general workflow for assessing and improving inhibitor selectivity.

ERAP2_Antigen_Presentation cluster_proteasome Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Prot Ubiquitinated Proteins Proteasome Proteasome Prot->Proteasome Degradation Peptides Peptide Precursors Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Trimming ERAP2 ERAP2 TAP->ERAP2 Trimming Trimmed Trimmed Peptides (8-9 aa) ERAP1->Trimmed ERAP2->Trimmed MHC MHC Class I LoadedMHC Peptide-Loaded MHC-I MHC->LoadedMHC Loading Trimmed->MHC TCell T-Cell Recognition LoadedMHC->TCell Presentation

Caption: MHC Class I antigen presentation pathway highlighting ERAP2's role.

Selectivity_Workflow Start Start with This compound Assay 1. In Vitro Selectivity Screen (IC50 vs ERAP1, ERAP2, IRAP) Start->Assay Decision1 Is Selectivity >50-fold? Assay->Decision1 Optimize Rational Design: - Modify Scaffold - Exploit Structural Differences Decision1->Optimize No CETSA 2. Cellular Target Engagement (CETSA) Decision1->CETSA Yes Optimize->Assay Decision2 Target Engagement Confirmed? CETSA->Decision2 Decision2->Optimize No CellAssay 3. Cellular Phenotype Assay (e.g., Antigen Presentation) Decision2->CellAssay Yes Validate 4. Off-Target Validation - Use 2nd Inhibitor - Genetic Knockdown (siRNA) CellAssay->Validate End Selective Inhibitor Validated Validate->End

Caption: Workflow for assessing and improving inhibitor selectivity.

Protocol: In Vitro Aminopeptidase Inhibition Assay

This protocol details how to measure the IC₅₀ of this compound against ERAP1, ERAP2, and IRAP.

1. Materials and Reagents:

  • Purified, recombinant human ERAP1, ERAP2, and IRAP enzymes.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Fluorogenic Substrates:

    • For ERAP1: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

    • For ERAP2: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC).[9]

    • For IRAP: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO).

  • DMSO (for control wells).

  • Black 96-well microplate.[15]

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm).

2. Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Assay Buffer. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.

  • Prepare Reaction Plate:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of each inhibitor dilution (or DMSO for control) to triplicate wells.

    • Add 20 µL of enzyme solution (pre-diluted in Assay Buffer to the desired final concentration, e.g., 5 nM) to all wells except the "no enzyme" blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Start the Reaction: Add 20 µL of the appropriate fluorogenic substrate (pre-diluted in Assay Buffer) to all wells to initiate the reaction. The final substrate concentration should be at or near its Kₘ value for the respective enzyme.

  • Monitor the Reaction: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and the "no enzyme" blank (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to confirm target engagement in intact cells.

1. Materials and Reagents:

  • Cell line expressing ERAP2 (e.g., MOLT-4 leukemia cells).[13]

  • Complete cell culture medium.

  • This compound inhibitor and vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermocycler or heating blocks.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against ERAP2 and a secondary HRP-conjugated antibody.

2. Step-by-Step Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with this compound at a concentration 5-10 times its expected IC₅₀ (e.g., 1 µM) and another batch with an equivalent volume of DMSO. Incubate for 1-2 hours.

  • Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells via three rapid freeze-thaw cycles or sonication.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Use a thermocycler to heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. Include an unheated control (room temperature).

  • Separate Aggregates: After heating, cool the samples to room temperature. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantify Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Measure the total protein concentration of each supernatant.

    • Load equal amounts of total protein onto an SDS-PAGE gel.

    • Perform Western blotting using an anti-ERAP2 antibody to detect the amount of soluble ERAP2 at each temperature.

  • Data Analysis:

    • Quantify the band intensities for each lane.

    • Plot the percentage of soluble ERAP2 (relative to the unheated control) against the temperature for both the inhibitor-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

References

addressing batch-to-batch variability of Erap2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of this ERAP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 value of this compound between different batches. What could be the cause?

A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor like this compound can stem from several factors:

  • Purity of the Compound: The most common cause is variation in the purity of the synthesized inhibitor. The presence of impurities, starting materials, or byproducts from the chemical synthesis can affect its potency.[1][2]

  • Chemical Integrity: The inhibitor may have degraded during storage or handling. Small molecules can be sensitive to light, temperature, and moisture.

  • Solubility Issues: Different batches may exhibit different solubility characteristics due to variations in crystalline form or amorphous content. Poor solubility can lead to inaccurate concentration determination and apparent lower potency.[3][4][5]

  • Assay Conditions: Inconsistencies in experimental conditions such as enzyme concentration, substrate concentration, incubation time, and buffer composition can lead to shifts in the measured IC50.[6][7]

Q2: How can we confirm the identity and purity of a new batch of this compound?

A2: It is crucial to perform in-house quality control on each new batch of inhibitor. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure of the inhibitor and identifying any organic impurities.[8][9][10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can verify the exact molecular weight of the compound, confirming its identity.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any contaminants. An HPLC purity of >95% is generally recommended for in vitro assays.

Q3: Our experimental results are inconsistent even with the same batch of this compound. What should we troubleshoot?

A3: If you are experiencing variability with the same batch, the issue likely lies within your experimental setup. Consider the following:

  • Inhibitor Preparation: Ensure that your stock solution is fully dissolved. Sonication or gentle warming may be necessary. It is also important to use the stock solution within its stability window.

  • Assay Robustness: Re-evaluate your assay parameters. Ensure that the enzyme activity is in the linear range and that the substrate concentration is appropriate for the type of inhibition you are studying. For competitive inhibitors, the IC50 value is dependent on the substrate concentration.[6][12]

  • Buffer Components: Some buffer components can interfere with the assay. For example, certain detergents or high concentrations of DMSO can affect enzyme activity.[13][14]

  • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error. Calibrated pipettes should be used.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Batch-to-Batch Variability in IC50

If you observe a significant shift in the IC50 of this compound between batches, follow this step-by-step guide:

Step 1: Quality Control of Inhibitor Batches

Perform the following analytical tests on each batch:

  • Identity Confirmation:

    • Obtain ¹H NMR and Mass Spectrometry data for each batch.

    • Compare the spectra to the expected structure of this compound.

  • Purity Assessment:

    • Determine the purity of each batch using HPLC.

    • A significant difference in purity can explain a shift in potency.

Hypothetical QC Data for this compound Batches

Batch IDPurity (by HPLC)Molecular Weight (by HRMS)¹H NMRPotency (IC50 in nM)
Batch A98.5%ConformsConforms50
Batch B85.2%ConformsConforms with impurity peaks250
Batch C99.1%ConformsConforms48

In this hypothetical example, the lower purity of Batch B is the likely cause of its reduced potency.

Step 2: Solubility Assessment

Even if batches have similar purity, their physical properties might differ.

  • Visual Inspection: Prepare stock solutions of each batch in your chosen solvent (e.g., DMSO). Observe for any undissolved particulate matter.

  • Solubility Assay: If possible, perform a kinetic solubility assay to determine the maximum soluble concentration in your assay buffer.[4][5]

Step 3: Re-evaluation of IC50

If both purity and solubility appear consistent, re-determine the IC50 values for all batches in the same experiment. This will minimize variability arising from assay conditions.

Guide 2: Investigating Inconsistent Cellular Activity

If you observe that a new batch of this compound is less effective in a cellular assay (e.g., an antigen presentation assay), consider the following:

Step 1: Confirm Target Engagement in Cells

Use a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to ERAP2 in the cellular environment. A lack of a thermal shift with the new batch could indicate poor cell permeability or rapid metabolism.[15][16][17][18][19]

Step 2: Evaluate Compound Stability

The inhibitor may be unstable in your cell culture media. Incubate this compound in the media for the duration of your experiment and then analyze its integrity by HPLC or LC-MS.

Step 3: Assess Cytotoxicity

Impurities in a new batch could be more toxic to your cells, leading to confounding results. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with each batch.

Experimental Protocols

Protocol 1: ERAP2 Biochemical Assay for IC50 Determination

This protocol describes a fluorogenic assay to measure the enzymatic activity of ERAP2 and determine the IC50 of an inhibitor.

Materials:

  • Recombinant human ERAP2

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl₂

  • Fluorogenic Substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC)

  • This compound (dissolved in DMSO)

  • 384-well black assay plates

  • Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)

Method:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Enzyme Preparation: Dilute recombinant ERAP2 in Assay Buffer to the desired working concentration.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound to the wells of the 384-well plate.

    • Add 10 µL of the diluted ERAP2 enzyme solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the R-AMC substrate solution.

    • Immediately begin kinetic reading on the plate reader at 37°C for 30-60 minutes, taking readings every minute.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[12][20][21]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the binding of this compound to ERAP2 within intact cells.[15][16][17][18][19]

Materials:

  • Cells expressing ERAP2

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-ERAP2 antibody

Method:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time (e.g., 1-2 hours).

  • Heating:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thaw or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Analyze the amount of soluble ERAP2 in the supernatant by Western blotting using an anti-ERAP2 antibody.

    • Quantify the band intensities.

    • Plot the percentage of soluble ERAP2 against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

ERAP2_Antigen_Presentation_Pathway Antigen Presentation Pathway involving ERAP2 cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Proteasome Proteasome Peptide_Precursors Peptide Precursors (>8 amino acids) Proteasome->Peptide_Precursors Protein Endogenous/Viral Protein Protein->Proteasome TAP TAP Transporter Peptide_Precursors->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 ERAP2 ERAP2 TAP->ERAP2 Optimal_Peptide Optimal Peptide (8-10 amino acids) ERAP1->Optimal_Peptide Trimming ERAP2->Optimal_Peptide Trimming MHC_I MHC Class I Peptide_MHC_Complex Peptide-MHC I Complex MHC_I->Peptide_MHC_Complex Optimal_Peptide->MHC_I Loading Cell_Surface Cell Surface Presentation to CD8+ T-cells Peptide_MHC_Complex->Cell_Surface Transport to Cell Surface ERAP2_IN_1 This compound ERAP2_IN_1->ERAP2 Inhibition Troubleshooting_Workflow Troubleshooting this compound Batch Variability Start Inconsistent Results with this compound Check_Batch Are you using a new batch? Start->Check_Batch QC_Inhibitor Perform Quality Control: - ¹H NMR - Mass Spectrometry - HPLC Purity Check_Batch->QC_Inhibitor Yes Troubleshoot_Assay Troubleshoot Assay: - Check stock solution prep - Verify assay conditions - Pipetting accuracy Check_Batch->Troubleshoot_Assay No Purity_OK Purity & Identity Conform? QC_Inhibitor->Purity_OK Solubility Assess Solubility: - Visual Inspection - Solubility Assay Purity_OK->Solubility Yes Contact_Supplier Contact Supplier for Replacement/Analysis Purity_OK->Contact_Supplier No Solubility_OK Solubility Acceptable? Solubility->Solubility_OK Target_Engagement Confirm Target Engagement (e.g., CETSA) Solubility_OK->Target_Engagement Yes Solubility_OK->Troubleshoot_Assay No Problem_Solved Problem Resolved Target_Engagement->Problem_Solved Troubleshoot_Assay->Problem_Solved

References

optimizing incubation time for Erap2-IN-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Erap2-IN-1, a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound treatment, with a focus on optimizing incubation time.

Issue Potential Cause Recommended Action
No or low inhibitory effect observed Suboptimal Incubation Time: The incubation time may be too short for this compound to effectively engage with ERAP2 and alter the peptidome.Optimize Incubation Time: Start with a time-course experiment. Based on studies with similar inhibitors, a 48-hour incubation is a good starting point. Extend the incubation to 72 hours or 5 days for robust changes in the immunopeptidome.[1][2] Monitor for cytotoxicity at longer time points.
Incorrect Inhibitor Concentration: The concentration of this compound may be too low to achieve sufficient inhibition.Determine Optimal Concentration: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. A starting concentration of 1 µM has been shown to be effective for some ERAP2 inhibitors.[1][2]
Low ERAP2 Expression: The target cell line may have low endogenous expression of ERAP2.Verify ERAP2 Expression: Check the expression level of ERAP2 in your cell line by Western blot or qPCR. Consider using a cell line known to express high levels of ERAP2, such as MOLT-4 cells.[1]
Inhibitor Instability: this compound may be unstable in the cell culture medium over long incubation periods.Replenish Inhibitor: For incubation times longer than 48 hours, it is recommended to refresh the culture medium containing this compound every two days to maintain its effective concentration.[1]
High Cell Death or Cytotoxicity Off-target Effects: At high concentrations or with prolonged exposure, this compound might exhibit off-target effects leading to cytotoxicity.Assess Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) across a range of concentrations and incubation times. DG011A, a potent ERAP2 inhibitor, showed no toxicity in MOLT-4 cells at concentrations up to 100 µM.[1][2]
Cell Line Sensitivity: The cell line being used may be particularly sensitive to the inhibitor or its vehicle (e.g., DMSO).Include Vehicle Control: Always include a vehicle-only control to distinguish between inhibitor-specific effects and vehicle-induced toxicity.
Inconsistent or Variable Results Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect experimental outcomes.Standardize Cell Culture: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the start of the experiment.
Variability in Inhibitor Preparation: Inaccurate dilution or improper storage of this compound can lead to inconsistent results.Proper Inhibitor Handling: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective inhibitor of ERAP2, a zinc-metalloprotease located in the endoplasmic reticulum.[3][4] ERAP2 plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation on the cell surface.[3][5] By inhibiting ERAP2, this compound alters the repertoire of peptides presented on the cell surface, which can enhance the recognition of cancer cells by the immune system.[5][6]

2. How do I determine the optimal incubation time for my experiment?

The optimal incubation time depends on the specific cell line and the experimental endpoint.

  • For immunopeptidome analysis: A longer incubation period of 48 hours to 5 days is often required to observe significant changes in the cell surface peptide repertoire.[1][2]

  • For assessing target engagement: A shorter incubation of 24 hours may be sufficient to confirm that this compound is engaging with its target within the cell.[7]

We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal incubation time for your specific experimental goals.

3. What is a typical starting concentration for this compound?

A starting concentration of 1 µM is a reasonable starting point for many cell-based assays, as demonstrated with other potent ERAP2 inhibitors.[1][2] However, the optimal concentration should be determined empirically for each cell line by performing a dose-response curve and assessing both the desired biological effect and any potential cytotoxicity.

4. How can I confirm that this compound is engaging with ERAP2 in my cells?

A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement of an inhibitor in a cellular context.[7][8] This assay measures the thermal stabilization of the target protein upon ligand binding.

5. What are potential off-target effects of this compound?

The most likely off-targets for an ERAP2 inhibitor are the homologous M1 aminopeptidases, ERAP1 and Insulin-Regulated Aminopeptidase (IRAP).[9][10] It is important to use a highly selective inhibitor like this compound and to confirm its selectivity profile if possible. Unwanted off-target effects can be assessed by including appropriate controls, such as using a cell line with ERAP2 knocked out.

Experimental Protocols

Protocol 1: Time-Course and Dose-Response Experiment for this compound Treatment

Objective: To determine the optimal incubation time and concentration of this compound for a specific cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

  • Treatment:

    • Dose-Response: Add the different concentrations of this compound and the vehicle control to the cells. Incubate for a fixed time (e.g., 48 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) and the vehicle control. Incubate for different durations (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the IC50 for the dose-response experiment. For the time-course experiment, plot cell viability against incubation time to identify the optimal duration of treatment that does not cause significant cytotoxicity.

Protocol 2: Immunopeptidome Analysis Following this compound Treatment

Objective: To analyze the changes in the MHC class I-associated peptidome after treatment with this compound.

Materials:

  • Large-scale cell culture of the target cell line (e.g., 1-5 x 10^8 cells per condition)

  • This compound

  • Vehicle (DMSO)

  • Lysis buffer

  • Affinity chromatography column with a pan-MHC class I antibody (e.g., W6/32)

  • Elution buffer

  • LC-MS/MS instrumentation

Procedure:

  • Cell Treatment: Treat cells with the optimized concentration of this compound or vehicle for the determined optimal incubation time (e.g., 5 days, refreshing the medium and inhibitor every 48 hours).[1]

  • Cell Lysis: Harvest and lyse the cells to solubilize the membrane proteins, including MHC class I complexes.

  • Immunoaffinity Purification: Pass the cell lysate through the antibody affinity column to capture the MHC class I-peptide complexes.

  • Peptide Elution: Elute the bound peptides from the MHC class I molecules.

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the peptide sequences.

  • Data Analysis: Compare the peptidomes of the this compound-treated and vehicle-treated cells to identify novel or upregulated peptides.

Visualizations

ERAP2_Signaling_Pathway Antigen Presentation Pathway and ERAP2 Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide Precursors (>9 amino acids) Proteasome->Peptide_Precursors Protein Degradation TAP TAP Transporter Peptide_Precursors->TAP ERAP1 ERAP1 TAP->ERAP1 ERAP2 ERAP2 TAP->ERAP2 MHC_I MHC Class I ERAP1->MHC_I Trims to 8-10 aa ERAP2->MHC_I Trims to 8-9 aa Degraded Peptides Degraded Peptides ERAP2->Degraded Peptides Over-trimming (Destruction) PLC Peptide-Loading Complex MHC_I->PLC Cell Surface Cell Surface Presentation PLC->Cell Surface This compound This compound This compound->ERAP2 Inhibits Experimental_Workflow Experimental Workflow for Optimizing this compound Treatment cluster_optimization Optimization Phase cluster_validation Validation & Analysis Phase Dose_Response Dose-Response Experiment Cell_Viability Cell Viability Assay (e.g., MTT) Dose_Response->Cell_Viability Time_Course Time-Course Experiment Time_Course->Cell_Viability Optimal_Concentration Determine Optimal Concentration Cell_Viability->Optimal_Concentration Optimal_Time Determine Optimal Incubation Time Cell_Viability->Optimal_Time Target_Engagement Target Engagement (CETSA) Immunopeptidome_Analysis Immunopeptidome Analysis (LC-MS/MS) Flow_Cytometry Flow Cytometry (MHC I Surface Expression) Optimal_Concentration->Target_Engagement Optimal_Concentration->Immunopeptidome_Analysis Optimal_Concentration->Flow_Cytometry Optimal_Time->Target_Engagement Optimal_Time->Immunopeptidome_Analysis Optimal_Time->Flow_Cytometry

References

troubleshooting unexpected results with Erap2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Erap2-IN-1, a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). While the specific designation "this compound" may be an internal placeholder, the information provided here is based on the characteristics of well-documented selective ERAP2 inhibitors such as BDM88951 and DG011A, which are referenced in the scientific literature. This guide is intended for researchers, scientists, and drug development professionals working with this class of inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that specifically targets the enzymatic activity of ERAP2.[1][2][3] ERAP2 is a zinc-metalloprotease located in the endoplasmic reticulum that plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T cells.[4] By inhibiting ERAP2, this compound can alter the repertoire of peptides presented on the cell surface, which can be utilized to enhance the immune response against cancer cells or to modulate autoimmune responses.[5][6]

Q2: What are the reported potency and selectivity of inhibitors similar to this compound?

Inhibitors in this class have demonstrated high potency and selectivity for ERAP2. For instance, the inhibitor BDM88951 has an IC50 of 19 nM for ERAP2 and displays a high selectivity index (>150) against the closely related aminopeptidases ERAP1 and IRAP.[1][2] Another similar compound, DG011A, inhibits ERAP2 with an IC50 of 89 nM and shows a 72-fold higher potency for ERAP2 over ERAP1.[6]

Troubleshooting Guide

Issue 1: Unexpected or No Change in Antigen Presentation

Question: I am treating my cells with this compound, but I am not observing the expected changes in the immunopeptidome (e.g., an increase in novel peptide presentation). What could be the reason?

Possible Causes and Solutions:

  • Low ERAP2 expression in the cell line: The effect of an ERAP2 inhibitor is dependent on the endogenous expression level of ERAP2.

    • Recommendation: Confirm ERAP2 expression in your cell line of choice at both the mRNA and protein level (e.g., via qPCR or Western blot) before starting your experiment. The MOLT-4 T lymphoblast leukemia cell line, for example, has been reported to have a good basal level of ERAP2 expression.[6]

  • Dominant role of ERAP1: In some cell lines, ERAP1 may be the dominant aminopeptidase. The inhibition of ERAP2 alone may not be sufficient to induce significant changes in the peptidome if ERAP1 activity is high.

    • Recommendation: Consider the relative expression levels of ERAP1 and ERAP2 in your experimental system. In MOLT-4 cells, ERAP1 expression is much lower than ERAP2, making it a suitable model to study the effects of ERAP2 inhibition.[6]

  • Inhibitor concentration is too low: The effective concentration in a cellular assay may be higher than the biochemical IC50 value due to factors like cell permeability and stability.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A starting point could be in the range of 1 µM, as used in studies with similar inhibitors.[6]

  • Incorrect experimental timeline: The changes in the immunopeptidome may take time to become apparent.

    • Recommendation: Optimize the incubation time with the inhibitor. A 24-hour incubation period has been used in previous studies.[6]

Issue 2: Observed Cell Toxicity

Question: I am observing significant cell death after treating my cells with this compound. Is this expected?

Possible Causes and Solutions:

  • High inhibitor concentration: While selective ERAP2 inhibitors are generally not reported to be cytotoxic at effective concentrations, very high concentrations may lead to off-target effects and toxicity.

    • Recommendation: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. For example, DG011A showed no toxicity in MOLT-4 cells at concentrations up to 100 µM.[6]

  • Off-target effects: Although designed to be selective, at higher concentrations, the inhibitor might interact with other cellular targets, leading to toxicity.

    • Recommendation: Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.

    • Recommendation: Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Always include a vehicle-only control in your experiments.

Issue 3: Inconsistent or Irreproducible Results

Question: My results with this compound are not consistent between experiments. What could be the cause?

Possible Causes and Solutions:

  • Inhibitor instability: Small molecule inhibitors can be unstable in solution over time.

    • Recommendation: Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Variability in cell culture conditions: Cell passage number, confluency, and overall health can impact experimental outcomes.

    • Recommendation: Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase at the time of treatment.

  • Assay variability: The sensitivity and variability of the downstream assay (e.g., mass spectrometry-based immunopeptidomics, T-cell activation assays) can contribute to inconsistent results.

    • Recommendation: Standardize all steps of your experimental protocol and include appropriate positive and negative controls in every experiment to monitor assay performance.

Quantitative Data Summary

The following table summarizes the inhibitory potency of compounds similar to this compound.

CompoundTargetIC50SelectivityReference
BDM88951ERAP219 nM>150-fold vs ERAP1 & IRAP[1][2]
DG011AERAP289 nM72-fold vs ERAP1[6]
DG011AERAP16.4 µM-[6]

Experimental Protocols

General Protocol for Cellular Treatment with this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: After incubation, harvest the cells for your intended downstream analysis, such as immunopeptidomics, flow cytometry for MHC class I expression, or co-culture with T cells.

Protocol for Assessing MHC Class I Surface Expression
  • Cell Treatment: Treat cells with this compound or vehicle control as described in the general protocol.

  • Cell Harvesting: Gently harvest the cells and wash them with ice-cold PBS.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for MHC class I (e.g., W6/32 antibody).[6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of MHC class I expression on the cell surface.

Signaling Pathways and Experimental Workflows

Antigen Processing and Presentation Pathway

Antigen_Processing_Pathway Antigen Processing and Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ubiquitinated\nProteins Ubiquitinated Proteins Proteasome Proteasome Ubiquitinated\nProteins->Proteasome Degradation Peptide\nPrecursors Peptide Precursors Proteasome->Peptide\nPrecursors TAP TAP Peptide\nPrecursors->TAP Transport Peptide\nPrecursors_ER Peptide Precursors TAP->Peptide\nPrecursors_ER Entry ERAP1 ERAP1 Optimal\nPeptides Optimal Peptides ERAP1->Optimal\nPeptides Generates ERAP2 ERAP2 ERAP2->Optimal\nPeptides Generates/ Destroys MHC-I MHC-I Peptide-MHC-I\nComplex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I\nComplex Cell Surface Cell Surface Peptide-MHC-I\nComplex->Cell Surface Transport This compound This compound This compound->ERAP2 Inhibits Peptide\nPrecursors_ER->ERAP1 Trimming Peptide\nPrecursors_ER->ERAP2 Trimming Optimal\nPeptides->MHC-I Loading T-cell\nRecognition T-cell Recognition Cell Surface->T-cell\nRecognition

Caption: Role of this compound in the antigen processing pathway.

Experimental Workflow for Immunopeptidomics

Immunopeptidomics_Workflow Immunopeptidomics Experimental Workflow Cancer Cells Cancer Cells Treatment Treatment with This compound or Vehicle Cancer Cells->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis MHC-I\nImmuno-\nprecipitation MHC-I Immuno- precipitation Cell Lysis->MHC-I\nImmuno-\nprecipitation Peptide\nElution Peptide Elution MHC-I\nImmuno-\nprecipitation->Peptide\nElution LC-MS/MS LC-MS/MS Analysis Peptide\nElution->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Workflow for analyzing immunopeptidome changes.

References

Validation & Comparative

A Comparative Guide to ERAP2 Inhibitors: Performance and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key ERAP2 inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. This document offers a detailed look at the experimental data and methodologies to aid in the selection and application of these critical research tools.

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a crucial enzyme in the antigen processing and presentation pathway.[1] It trims peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] This function makes ERAP2 a compelling therapeutic target for modulating immune responses in various diseases, including cancer and autoimmune disorders.[2][3] The development of potent and selective ERAP2 inhibitors is therefore of significant interest.

This guide focuses on a comparative analysis of prominent ERAP2 inhibitors from three distinct chemical classes: phosphinic pseudopeptides, 3,4-diaminobenzoic acid derivatives, and hydroxamic acid derivatives. As "Erap2-IN-1" does not correspond to a publicly documented inhibitor, we will use the well-characterized phosphinic pseudopeptide DG013A as the primary subject of comparison.

Quantitative Comparison of ERAP2 Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency (IC50) of selected ERAP2 inhibitors against ERAP2 and the homologous M1 aminopeptidases, ERAP1 and Insulin-Regulated Aminopeptidase (IRAP). Lower IC50 values indicate higher potency. Selectivity is a critical parameter, as off-target inhibition of ERAP1 or IRAP could lead to unintended biological consequences.[4]

Inhibitor (Class)ERAP2 IC50ERAP1 IC50IRAP IC50Selectivity (ERAP1/ERAP2)Selectivity (IRAP/ERAP2)Reference
DG013A (Phosphinic Pseudopeptide)11 nM33 nM~30 nM~3-fold~2.7-fold[4][5]
Compound 13 (3,4-Diaminobenzoic Acid)0.5 µM (500 nM)9.6 µM (9600 nM)0.97 µM (970 nM)~19.2-fold~1.94-fold[6]
Compound 58 (Hydroxamic Acid)0.004 µM (4 nM)5.5 µM (5500 nM)0.186 µM (186 nM)1375-fold46.5-fold[6]

Note: IC50 values can vary between studies due to different assay conditions. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating ERAP2 inhibitors, the following diagrams are provided.

ERAP2_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_Precursors Peptide_Precursors Proteasome->Peptide_Precursors Protein Degradation TAP TAP Transporter Peptide_Precursors->TAP Transport ERAP2 ERAP2 TAP->ERAP2 Trimming ERAP1 ERAP1 TAP->ERAP1 Trimming Trimmed_Peptide Trimmed_Peptide ERAP2->Trimmed_Peptide ERAP1->Trimmed_Peptide MHC_I MHC Class I Peptide_MHC_Complex Peptide-MHC I Complex Trimmed_Peptide->MHC_I Loading T_Cell_Receptor T-Cell Receptor Peptide_MHC_Complex->T_Cell_Receptor Antigen Presentation Peptide_MHC_Complex->T_Cell_Receptor

Caption: Antigen processing and presentation pathway involving ERAP2.

ERAP2_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Enzyme_Assay Enzymatic Activity Assay (Fluorogenic Substrate) Determine_IC50 Determine IC50 & Selectivity Enzyme_Assay->Determine_IC50 Cell_Culture Treat Cancer Cell Line (e.g., MOLT-4) with Inhibitor Determine_IC50->Cell_Culture Lead Compound Selection MHC_Isolation Isolate Peptide-MHC I Complexes Cell_Culture->MHC_Isolation LC_MS Immunopeptidome Analysis (LC-MS/MS) MHC_Isolation->LC_MS end end LC_MS->end Biological Effect start Inhibitor Discovery start->Enzyme_Assay

Caption: General experimental workflow for ERAP2 inhibitor evaluation.

Detailed Experimental Protocols

Enzymatic Activity Assay for IC50 Determination

This protocol is adapted from methodologies used in the characterization of various ERAP2 inhibitors.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ERAP2.

Materials:

  • Recombinant human ERAP2 enzyme.[9]

  • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC).[7]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM Dithiothreitol (DTT).[7]

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microtiter plates.

  • Fluorescence plate reader with excitation at 380 nm and emission at 460 nm.[7]

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted inhibitor solutions to respective wells. Include wells with buffer and solvent for control (no inhibitor) and blank (no enzyme) measurements.

  • Add 100 ng of recombinant ERAP2 in 50 µL of assay buffer to each well (except the blank).[7] The final enzyme-to-substrate ratio is typically around 1:30 (w/w).[7]

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 3 µg of R-AMC in 50 µL of 1 M Tris-HCl buffer, pH 8.0, to each well.[7]

  • Immediately begin monitoring the fluorescence of the liberated AMC at 380 nm (excitation) and 460 nm (emission) at regular intervals (e.g., every 14 seconds) for up to 1 hour at 37°C.[7]

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Cell-based Immunopeptidome Analysis

This protocol outlines the general steps for assessing the effect of an ERAP2 inhibitor on the repertoire of peptides presented by MHC class I molecules on the cell surface.[9][10]

Objective: To identify and quantify changes in the MHC class I immunopeptidome of a cancer cell line upon treatment with an ERAP2 inhibitor.

Materials:

  • Cancer cell line expressing ERAP2 (e.g., MOLT-4 T lymphoblast leukemia cells).[9]

  • Cell culture medium and supplements.

  • ERAP2 inhibitor.

  • Lysis buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) CHAPS, with protease inhibitors.[11]

  • Pan-MHC class I antibody (e.g., W6/32) conjugated to Sepharose beads.[9]

  • Wash buffers (e.g., Tris-buffered saline with varying salt concentrations).[10]

  • Elution buffer: 10% acetic acid.[10]

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[9]

Procedure:

  • Cell Culture and Treatment: Culture MOLT-4 cells to a sufficient density (e.g., 0.5 x 10^9 cells per condition).[9] Treat one batch of cells with the ERAP2 inhibitor at a desired concentration (e.g., 1 µM) and another with a vehicle control for a specified duration.[9]

  • Cell Lysis and Clarification: Harvest and lyse the cells in ice-cold lysis buffer.[11] Clear the lysate by ultracentrifugation to remove cellular debris.[9]

  • Immunoaffinity Purification of MHC-I Complexes: Pass the cleared lysate over an affinity column containing immobilized W6/32 antibody to capture MHC class I-peptide complexes.[9]

  • Washing: Thoroughly wash the column with a series of wash buffers to remove non-specifically bound proteins.[10]

  • Peptide Elution: Elute the bound peptides from the MHC class I molecules using an acidic elution buffer.[10]

  • Peptide Purification and Concentration: Separate the peptides from the larger MHC molecules using a molecular weight cutoff filter.[11] Desalt and concentrate the peptide samples.

  • LC-MS/MS Analysis: Analyze the purified peptides using a high-resolution LC-MS/MS system.[9]

  • Data Analysis: Use appropriate software (e.g., MaxQuant, Spectronaut) to search the MS/MS spectra against a human protein database to identify the peptide sequences.[9][12] Quantify the relative abundance of each peptide in the inhibitor-treated versus control samples to identify changes in the immunopeptidome.

Concluding Remarks

The comparative data and detailed protocols provided in this guide are intended to facilitate the informed selection and use of ERAP2 inhibitors in research and drug discovery. The phosphinic pseudopeptide DG013A is a potent inhibitor of ERAP2 but exhibits limited selectivity over ERAP1 and IRAP.[4][5] In contrast, the 3,4-diaminobenzoic acid and hydroxamic acid derivatives offer improved selectivity profiles, with the hydroxamic acid Compound 58 demonstrating remarkable selectivity for ERAP2 over ERAP1.[6] The choice of inhibitor will depend on the specific experimental goals, with highly selective compounds being preferable for elucidating the specific roles of ERAP2. The provided methodologies offer a robust framework for the in vitro and cell-based characterization of these and other novel ERAP2 inhibitors.

References

A Comparative Guide to the Cross-Validation of Erap2-IN-1 Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available data for the novel ERAP2 inhibitor, Erap2-IN-1, and outlines a framework for its cross-validation in different cell lines. Due to the limited availability of published cellular studies for this compound, this document leverages data from a well-characterized ERAP2 inhibitor, DG011A, to illustrate the experimental design and data presentation necessary for a comprehensive cross-validation.

ERAP2 Signaling and Inhibition

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] Inhibition of ERAP2 can alter the landscape of peptides presented on the cell surface, which has therapeutic potential in oncology and autoimmune diseases.[2]

ERAP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface Peptide Precursors Peptide Precursors ERAP2 ERAP2 Peptide Precursors->ERAP2 Trimming Optimal Peptides Optimal Peptides ERAP2->Optimal Peptides Generates MHC-I MHC-I Peptide-MHC-I Complex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Complex Antigen Presentation Antigen Presentation Peptide-MHC-I Complex->Antigen Presentation Optimal Peptides->MHC-I Loading Erap2_IN_1 This compound Erap2_IN_1->ERAP2 Inhibits

Caption: ERAP2 pathway and point of inhibition.

This compound: Biochemical Profile

This compound (also known as compound 61) is a recently identified uncompetitive inhibitor of ERAP2.[1][3] Its primary characterization has been at the biochemical level, with the following reported activities:

Parameter Value Assay Condition Reference
IC50 27 µMArg-AMC hydrolysis[1]
IC50 44 µMModel peptide hydrolysis[1]
Mechanism of Action Uncompetitive InhibitionBiochemical assays[1]
Experimental Protocol: Biochemical Inhibition Assay

The inhibitory activity of this compound was determined using a fluorogenic substrate hydrolysis assay as described by Arya R, et al. (2022).

  • Enzyme Preparation: Recombinant human ERAP2 is purified.

  • Substrate: A fluorogenic substrate, such as L-Arginine-7-amido-4-methylcoumarin (Arg-AMC), is used.

  • Assay Buffer: The reaction is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Procedure: a. ERAP2 enzyme is pre-incubated with varying concentrations of this compound. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

  • Data Analysis: The rate of substrate hydrolysis is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Cross-Validation Framework: A Case Study with ERAP2 Inhibitor DG011A

As cellular cross-validation data for this compound is not yet available, we present a guide based on studies of a potent and selective ERAP2 inhibitor, DG011A, in the MOLT-4 T-lymphoblast leukemia cell line.[2][4] This serves as a template for the types of experiments and data presentation required to assess the effects of an ERAP2 inhibitor across different cell lines.

DG011A Effects in MOLT-4 Cells
Parameter Result Cell Line Reference
ERAP2 IC50 89 nM(Biochemical)[2]
ERAP1 IC50 6.4 µM(Biochemical)[2]
Cell Viability (MTT Assay) No toxicity up to 100 µMMOLT-4[2][4]
Immunopeptidome Modulation >20% of peptides were novel or significantly upregulatedMOLT-4[2][4]
Effect on MHC-I Expression Minor effect on cell surface MHC-I levelsMOLT-4[2]
Experimental Workflow for Cellular Cross-Validation

A systematic approach is necessary to validate the effects of an ERAP2 inhibitor across different cell lines. This workflow outlines the key steps:

Experimental_Workflow cluster_setup Initial Setup cluster_assays Cellular Assays cluster_analysis Data Analysis and Comparison Cell_Line_Selection Select Cell Lines (e.g., Cancer, Immune) ERAP2_Expression Characterize ERAP2 Expression (Western Blot, qPCR) Cell_Line_Selection->ERAP2_Expression Toxicity_Assay Toxicity Assay (e.g., MTT, CellTiter-Glo) ERAP2_Expression->Toxicity_Assay Immunopeptidome_Analysis Immunopeptidome Analysis (LC-MS/MS) Toxicity_Assay->Immunopeptidome_Analysis MHC_I_Surface_Expression MHC-I Surface Expression (Flow Cytometry) Toxicity_Assay->MHC_I_Surface_Expression Data_Quantification Quantify Changes in Peptide Repertoire Immunopeptidome_Analysis->Data_Quantification Cross_Cell_Line_Comparison Compare Effects Across Different Cell Lines MHC_I_Surface_Expression->Cross_Cell_Line_Comparison Data_Quantification->Cross_Cell_Line_Comparison

Caption: Workflow for cross-validating ERAP2 inhibitor effects.

Experimental Protocols: Cellular Assays

1. Cell Culture and Inhibitor Treatment

  • Cell Lines: A panel of cell lines with varying levels of ERAP2 expression should be selected (e.g., cancer cell lines from different tissues, immune cell lines).

  • Culture Conditions: Cells are cultured in appropriate media and conditions.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of the ERAP2 inhibitor (e.g., this compound) for a specified duration (e.g., 24-72 hours). A vehicle control (e.g., DMSO) is run in parallel.

2. Cell Viability Assay (MTT Assay)

  • Procedure: a. Cells are seeded in 96-well plates and treated with the inhibitor. b. After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. c. The plate is incubated to allow for the formation of formazan crystals by metabolically active cells. d. A solubilization solution is added to dissolve the formazan crystals. e. The absorbance is read at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control.

3. Immunopeptidome Analysis by LC-MS/MS

  • MHC-I Immunoprecipitation: a. Treated cells are lysed in a buffer containing protease inhibitors. b. MHC-I molecules are immunoprecipitated from the cell lysate using an antibody specific for MHC-I (e.g., W6/32).

  • Peptide Elution: Peptides are eluted from the MHC-I molecules, typically using an acidic solution.

  • Mass Spectrometry: The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.

  • Data Analysis: The peptide sequences are identified using a database search algorithm. The relative abundance of peptides between the inhibitor-treated and control samples is quantified to identify novel or upregulated peptides.

Conclusion and Future Directions

This compound is a novel ERAP2 inhibitor with a defined biochemical profile. However, its effects at the cellular level, particularly across different cell lines, remain to be elucidated. The experimental framework presented here, using the well-characterized inhibitor DG011A as a case study, provides a clear roadmap for the necessary cross-validation studies. Such research will be crucial in determining the therapeutic potential of this compound and other ERAP2 inhibitors in diverse disease contexts. Future studies should focus on applying this workflow to this compound to build a comprehensive understanding of its cellular mechanism of action and to identify the cell types most susceptible to its effects.

References

comparative analysis of Erap2-IN-1 and genetic knockdown of ERAP2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: Pharmacological Inhibition vs. Genetic Knockdown of ERAP2

For researchers investigating the multifaceted roles of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. Both approaches aim to elucidate the function of ERAP2 by studying the consequences of its reduced activity or absence. However, they operate through distinct mechanisms and present different advantages and limitations. This guide provides a comparative analysis of these two methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate strategy for their studies.

At a Glance: Comparing Methodologies

FeaturePharmacological Inhibition (e.g., with small molecule inhibitors)Genetic Knockdown (e.g., siRNA, shRNA, CRISPR)
Mechanism of Action Reversible or irreversible binding to the enzyme, inhibiting its catalytic activity. Can be competitive or allosteric.[1][2]Reduction or complete ablation of protein expression through mRNA degradation (siRNA/shRNA) or gene disruption (CRISPR).[3][4]
Speed of Onset Rapid, often within minutes to hours of administration.Slower, typically requiring 24-72 hours or longer for protein levels to decrease significantly.[5][6]
Reversibility Often reversible upon withdrawal of the compound, allowing for temporal control of inhibition.Generally long-lasting (siRNA) or permanent (CRISPR), making it less suitable for studying the effects of acute inhibition.
Specificity Potential for off-target effects by inhibiting other proteins with similar structures.[1]Can also have off-target effects, but these are sequence-based and can be mitigated with careful design and validation.[7]
Dosage Control Dose-dependent inhibition allows for the study of graded effects.The extent of knockdown can be variable and more challenging to titrate precisely.
Applications Useful for acute studies, validating ERAP2 as a drug target, and in vivo studies where transient inhibition is desired.Ideal for studying the long-term consequences of ERAP2 loss, creating stable cell lines, and investigating developmental roles.
Typical Validation In vitro enzyme activity assays, cellular thermal shift assays (CETSA), and Western blotting for downstream pathway markers.RT-qPCR to measure mRNA levels and Western blotting to confirm protein reduction.[6]

Experimental Protocols

Protocol 1: Pharmacological Inhibition of ERAP2 in Cell Culture

This protocol outlines a general procedure for treating cultured cells with a small molecule inhibitor of ERAP2.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • ERAP2 inhibitor (e.g., a compound analogous to Erap2-IN-1)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.[5]

  • Inhibitor Preparation: Prepare a stock solution of the ERAP2 inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to determine the optimal working concentration.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add fresh medium containing the desired concentration of the ERAP2 inhibitor.

    • For the control group, add medium with an equivalent concentration of the vehicle.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the experimental endpoint.

  • Cell Harvesting and Analysis:

    • Wash the cells with PBS.

    • Lyse the cells to extract protein or RNA.

    • Analyze the effects of inhibition using appropriate methods, such as Western blotting for downstream signaling molecules or an enzyme activity assay to confirm ERAP2 inhibition.

Protocol 2: Genetic Knockdown of ERAP2 using siRNA

This protocol provides a general method for transiently knocking down ERAP2 expression using small interfering RNA (siRNA).

Materials:

  • Cultured cells of interest

  • Complete cell culture medium (antibiotic-free for transfection)

  • ERAP2-specific siRNA duplexes (a pool of multiple siRNAs is recommended to increase efficiency and reduce off-target effects).[3]

  • Non-targeting (scrambled) control siRNA.[3]

  • siRNA transfection reagent.[3][5]

  • Serum-free medium for transfection.[5]

  • Reagents for validation (e.g., RNA isolation kit, qPCR reagents, lysis buffer, anti-ERAP2 antibody).[8][9]

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency on the day of transfection.[5]

  • siRNA-Transfection Reagent Complex Formation:

    • In separate tubes, dilute the ERAP2 siRNA and the control siRNA in serum-free medium.

    • In another set of tubes, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.[5]

  • Transfection:

    • Add the siRNA-transfection reagent complexes to the cells in fresh, serum-free medium.

    • Incubate for 4-6 hours at 37°C.

    • Add complete medium (with serum and antibiotics) and continue to incubate.

  • Post-Transfection Incubation: Incubate the cells for 24-72 hours to allow for the degradation of existing ERAP2 mRNA and protein. The optimal time should be determined empirically.

  • Validation of Knockdown:

    • Harvest a subset of cells to isolate RNA and protein.

    • Perform RT-qPCR to quantify the reduction in ERAP2 mRNA levels.

    • Perform Western blotting to confirm the reduction in ERAP2 protein levels.

Visualizing Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the ERAP2 signaling pathway and a comparative experimental workflow.

ERAP2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ERAP2 ERAP2 Optimal_Peptides Optimal Peptides (8-10 aa) ERAP2->Optimal_Peptides Trimming ERAP1 ERAP1 ERAP1->Optimal_Peptides Trimming Peptide_Precursors Peptide Precursors TAP TAP Transporter Peptide_Precursors->TAP MHC_I MHC class I Cell_Surface Cell Surface MHC_I->Cell_Surface Presentation to CD8+ T-cells Optimal_Peptides->MHC_I Loading Proteasome Proteasome Proteasome->Peptide_Precursors Protein Degradation TAP->ERAP2 TAP->ERAP1

Caption: ERAP2 in the MHC Class I Antigen Presentation Pathway.

Experimental_Workflow cluster_Inhibitor Pharmacological Inhibition cluster_Knockdown Genetic Knockdown Inhibitor_Start Seed Cells Treat_Cells Treat with this compound or Vehicle Inhibitor_Start->Treat_Cells Incubate_Short Incubate (e.g., 1-24h) Treat_Cells->Incubate_Short Inhibitor_Analysis Analyze Phenotype & Confirm Inhibition Incubate_Short->Inhibitor_Analysis Knockdown_Start Seed Cells Transfect_siRNA Transfect with ERAP2 siRNA or Control Knockdown_Start->Transfect_siRNA Incubate_Long Incubate (e.g., 24-72h) Transfect_siRNA->Incubate_Long Knockdown_Analysis Analyze Phenotype & Validate Knockdown Incubate_Long->Knockdown_Analysis

Caption: Comparative Experimental Workflow.

Conclusion

The decision to use a pharmacological inhibitor like a hypothetical "this compound" or a genetic knockdown approach depends heavily on the specific research question. For studying acute effects, temporal regulation, and for preclinical validation of ERAP2 as a therapeutic target, pharmacological inhibitors are invaluable. Conversely, for investigating the long-term consequences of ERAP2 absence and for creating stable cellular models, genetic knockdown methods are more appropriate. A comprehensive understanding of ERAP2 function can often be achieved by employing both strategies in a complementary fashion, thereby validating findings and providing a more complete picture of its biological roles.

References

Validating the On-Target Effects of ERAP2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic reticulum aminopeptidase 2 (ERAP2) plays a crucial role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules. Its involvement in various autoimmune diseases and cancer has made it a compelling target for therapeutic intervention. This guide provides a comparative overview of methods to validate the on-target effects of ERAP2 inhibitors, with a focus on providing actionable experimental protocols and comparative data for researchers in the field.

Comparative Analysis of ERAP2 Inhibitors

The landscape of ERAP2 inhibitors is rapidly evolving. Here, we present a comparison of selected inhibitors based on their reported potency and selectivity. Erap2-IN-1 is a representative potent and selective inhibitor, and its performance is compared with other notable compounds.

InhibitorERAP2 IC50 (nM)ERAP1 IC50 (µM)IRAP IC50 (µM)Selectivity (ERAP1/ERAP2)Key Features
This compound (DG011A) 89[1]6.4[1]-~72-fold[1]Phosphinic pseudopeptide, potent and selective.
Compound 1 (from Kokkala et al.) 129[2]>10->77-foldPhosphinic pseudopeptide with good selectivity.
BDM88952 3.9[2]---Nanomolar potency, developed through kinetic target-guided synthesis.
Compound 13 (from Papakyriakou et al.) 500[3]9.6[3]0.97[3]~19-foldDiaminobenzoic acid derivative.
DG046 37[4]0.043[4]0.002[4]~1.2-foldPotent but non-selective phosphinic pseudopeptide.
Compound 6 (from Kokkala et al.) 345[4]0.0330.034~0.1-foldPoor selectivity over ERAP1 and IRAP.
Sulfonamide compound 4 44,000[2]73-~1.7-foldAllosteric inhibitor.

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for On-Target Validation

Validating that a small molecule inhibitor engages and modulates its intended target within a cellular context is a critical step in drug discovery. The following are detailed protocols for key assays to confirm the on-target effects of ERAP2 inhibitors like this compound.

ERAP2 Enzymatic Activity Assay (IC50 Determination)

This assay is fundamental for determining the potency of an inhibitor against the purified ERAP2 enzyme. It typically utilizes a fluorogenic substrate that, when cleaved by ERAP2, releases a fluorescent molecule.

Principle: The rate of the enzymatic reaction is measured by monitoring the increase in fluorescence over time. The presence of an inhibitor will decrease the rate of this reaction in a dose-dependent manner, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human ERAP2 enzyme.

    • Fluorogenic substrate: Arginine-7-amido-4-methylcoumarin (R-AMC)[5][6].

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT[5][6].

    • Inhibitor stock solution (e.g., this compound in DMSO).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • In a 96-well black microplate, add 50 µL of the diluted inhibitor solutions. Include wells with assay buffer and DMSO as no-inhibitor and vehicle controls, respectively.

    • Add 25 µL of recombinant ERAP2 solution (e.g., 100 ng) to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme[5].

    • Initiate the enzymatic reaction by adding 25 µL of the R-AMC substrate solution (e.g., 3 µg) to each well[5][6].

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 14 seconds) for up to 1 hour, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm[5][6].

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence versus time plot.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ERAP2_Enzymatic_Assay cluster_workflow ERAP2 Enzymatic Assay Workflow cluster_reaction Reaction Principle A Prepare Inhibitor Dilutions B Add ERAP2 Enzyme A->B C Pre-incubate B->C D Add Fluorogenic Substrate (R-AMC) C->D E Measure Fluorescence D->E F Calculate IC50 E->F Substrate R-AMC (Non-fluorescent) Product AMC (Fluorescent) Substrate->Product Cleavage Enzyme ERAP2 Inhibitor This compound Inhibitor->Enzyme Inhibition

ERAP2 Enzymatic Assay Workflow and Principle.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a ligand (inhibitor) binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Principle: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. An upward shift in the melting curve in the presence of the inhibitor indicates target engagement.

Detailed Protocol:

  • Reagents and Materials:

    • Cell line expressing ERAP2 (e.g., HEK293T).

    • Cell culture medium and supplements.

    • This compound or other test compounds.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Primary antibody against ERAP2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and Western blot apparatus.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of the inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-4 hours) at 37°C[7].

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a cooling step to 25°C[8].

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins[9].

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-ERAP2 antibody.

  • Data Analysis:

    • Quantify the band intensities for ERAP2 at each temperature for both the vehicle- and inhibitor-treated samples.

    • Normalize the band intensities to a loading control or to the intensity at the lowest temperature.

    • Plot the normalized intensity versus temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement. The magnitude of the shift (ΔTm) can be used to compare the stabilizing effects of different compounds.

CETSA_Workflow A Cell Treatment with Inhibitor/Vehicle B Heating at Temperature Gradient A->B C Cell Lysis B->C D Centrifugation to Pellet Aggregates C->D E Collection of Soluble Protein Fraction D->E F Western Blot for ERAP2 E->F G Quantification and Melting Curve Analysis F->G

Cellular Thermal Shift Assay (CETSA) Workflow.
Immunopeptidome Analysis by Mass Spectrometry

This is the ultimate functional assay to demonstrate the on-target effect of an ERAP2 inhibitor. By inhibiting ERAP2's trimming activity, the repertoire of peptides presented on MHC class I molecules (the immunopeptidome) is altered. This change can be qualitatively and quantitatively assessed by mass spectrometry.

Principle: MHC class I-peptide complexes are isolated from cells treated with or without the ERAP2 inhibitor. The bound peptides are then eluted and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Inhibition of ERAP2 is expected to lead to the presentation of a different set of peptides, often longer and with different N-terminal residues.

Detailed Protocol:

  • Reagents and Materials:

    • Cell line of interest (e.g., a cancer cell line).

    • This compound or other test compounds.

    • Lysis buffer (e.g., containing 0.25% sodium deoxycholate, 0.2 mM iodoacetamide, 1 mM EDTA, 1:200 protease inhibitor cocktail, 1 mM PMSF in PBS).

    • Antibody-coupled beads for immunoprecipitation (e.g., W6/32 antibody for pan-HLA class I).

    • Acid for peptide elution (e.g., 10% acetic acid).

    • C18 columns for peptide desalting and concentration.

    • LC-MS/MS system (e.g., Orbitrap Fusion Lumos)[10].

  • Procedure:

    • Culture a large number of cells (e.g., 1x10⁹ cells) with and without the ERAP2 inhibitor for a defined period.

    • Harvest and lyse the cells.

    • Clarify the lysate by centrifugation.

    • Perform immunoprecipitation of HLA class I molecules using antibody-conjugated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound peptides from the HLA molecules using an acidic solution.

    • Desalt and concentrate the eluted peptides using C18 columns.

    • Analyze the peptide samples by LC-MS/MS. A "top 10" data-dependent acquisition method is often used, where the ten most intense ions are selected for fragmentation[11].

  • Data Analysis:

    • The raw MS data is processed using a database search engine (e.g., MaxQuant) to identify the peptide sequences[11].

    • The identified peptides from the inhibitor-treated and control samples are compared.

    • Look for changes in the length distribution of the presented peptides, the amino acid composition at the N-terminus, and the specific peptide sequences that are either newly presented or whose presentation is significantly altered upon inhibitor treatment.

    • Label-free quantification or isotopic labeling can be used to quantify the changes in the abundance of specific peptides.

Immunopeptidome_Analysis cluster_workflow Immunopeptidome Analysis Workflow cluster_principle Principle of Altered Antigen Presentation A Cell Culture with/without Inhibitor B Cell Lysis A->B C Immunoprecipitation of HLA-I Complexes B->C D Peptide Elution C->D E Peptide Desalting D->E F LC-MS/MS Analysis E->F G Data Analysis & Peptide Identification F->G Untreated Control Cells Peptidome1 Normal Peptidome Untreated->Peptidome1 ERAP2 Active Treated Inhibitor-Treated Cells Peptidome2 Altered Peptidome (e.g., longer peptides) Treated->Peptidome2 ERAP2 Inhibited

Immunopeptidome Analysis Workflow and Principle.

Conclusion

Validating the on-target effects of ERAP2 inhibitors requires a multi-faceted approach. By combining biochemical assays to determine potency, cellular assays like CETSA to confirm target engagement, and functional assays such as immunopeptidome analysis to demonstrate the intended biological consequence, researchers can build a robust data package to support the development of novel ERAP2-targeting therapeutics. The protocols and comparative data provided in this guide serve as a valuable resource for scientists working to advance this promising area of research.

References

Efficacy of Selective ERAP2 Inhibition vs. Pan-Aminopeptidase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and broad-spectrum enzyme inhibition is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the efficacy of a selective ERAP2 inhibitor, represented here by the potent compound DG011A, and a well-established pan-aminopeptidase inhibitor, Bestatin. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these distinct inhibitory approaches.

It is important to note that "Erap2-IN-1" does not correspond to a publicly documented specific inhibitor. Therefore, for the purpose of this guide, the selective and potent ERAP2 inhibitor DG011A will be used as a representative molecule to illustrate the efficacy of a targeted ERAP2-centric approach.

Executive Summary

Endoplasmic reticulum aminopeptidase 2 (ERAP2) plays a crucial role in the final trimming of antigenic peptides for presentation by MHC class I molecules, making it a key target in immunology and oncology. Selective inhibition of ERAP2 offers a focused approach to modulate the immunopeptidome. In contrast, pan-aminopeptidase inhibitors, such as Bestatin, target a broader range of aminopeptidases, leading to more widespread physiological effects. This guide demonstrates that while DG011A provides high potency and selectivity for ERAP2, Bestatin exhibits broad-spectrum activity across multiple aminopeptidases.

Data Presentation: Inhibitor Efficacy

The following tables summarize the in vitro efficacy of DG011A and Bestatin against their respective targets, as measured by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).

Table 1: Efficacy of Selective ERAP2 Inhibitor DG011A

InhibitorTarget EnzymeIC50Selectivity (vs. ERAP1)
DG011AERAP289 nM[1]~72-fold
DG011AERAP16.4 µM[1]-

Table 2: Efficacy of Pan-Aminopeptidase Inhibitor Bestatin

InhibitorTarget EnzymeIC50 / Ki
BestatinLeucine Aminopeptidase20 nM (IC50)[2]
BestatinAminopeptidase B60 nM (IC50)[2]
BestatinCytosol Aminopeptidase0.5 nM (IC50)[3]
BestatinAminopeptidase N (APN/CD13)5 nM (IC50)[3], 89 µM (IC50)[4]
BestatinAminopeptidase W7.9 µM (IC50)[4]
BestatinLeucyl Aminopeptidase1 nM (Ki)[5]
BestatinAminopeptidase M (AP-M)4.1 µM (Ki)[6]

Note: IC50 and Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

The determination of inhibitor efficacy relies on robust enzymatic assays. Below are detailed methodologies for assessing the inhibitory activity of compounds against ERAP2 and other aminopeptidases.

Protocol 1: Fluorogenic Assay for ERAP2 Inhibition

This assay measures the inhibition of ERAP2 activity using a fluorogenic substrate.

Materials:

  • Recombinant human ERAP2 enzyme[1]

  • Fluorogenic substrate: Arginine-7-amido-4-methylcoumarin (R-AMC)[7]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 1 mM DTT[7]

  • Inhibitor compound (e.g., DG011A) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In each well of the microplate, add the assay buffer.

  • Add a small volume of the diluted inhibitor to the respective wells. Include a DMSO-only control (no inhibitor).

  • Add the recombinant ERAP2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the R-AMC substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm). The fluorescence is generated by the release of free AMC upon substrate cleavage.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

  • Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Protocol 2: Colorimetric Assay for Aminopeptidase N (APN/CD13) Inhibition

This assay is commonly used to assess the activity of pan-aminopeptidase inhibitors like Bestatin against APN.

Materials:

  • Source of Aminopeptidase N (e.g., microsomal fraction from porcine kidney or a cell line overexpressing human APN)[9]

  • Substrate: L-Leucine-p-nitroanilide[9]

  • Assay buffer: 0.02 M TRIS-HCl buffer, pH 7.5[9]

  • Inhibitor compound (e.g., Bestatin)

  • 96-well clear microplates

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the inhibitor.

  • Add the assay buffer and the APN enzyme source to the wells of the microplate.

  • Add the diluted inhibitor and pre-incubate at 37°C.

  • Start the reaction by adding the L-Leucine-p-nitroanilide substrate.

  • Incubate the plate at 37°C for a defined period.

  • Measure the absorbance of the wells at 405 nm. The absorbance is due to the release of p-nitroaniline, a yellow product.

  • The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

ERAP2_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide Precursors Proteasome->Peptide_Precursors Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation TAP TAP Transporter Peptide_Precursors->TAP Transport ERAP2 ERAP2 TAP->ERAP2 ERAP1 ERAP1 TAP->ERAP1 Optimal_Peptide Optimal Peptide (8-10 aa) ERAP2->Optimal_Peptide Trimming ERAP1->Optimal_Peptide Trimming MHC1 MHC Class I PLC Peptide Loading Complex MHC1->PLC Cell_Surface Cell Surface Presentation PLC->Cell_Surface Peptide Loading Optimal_Peptide->PLC DG011A DG011A (this compound) DG011A->ERAP2 Inhibition

Caption: ERAP2's role in the MHC Class I antigen presentation pathway.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme (e.g., ERAP2) Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Substrate Substrate (Fluorogenic/Colorimetric) Reaction_Start Reaction Initiation: Add Substrate Substrate->Reaction_Start Inhibitor Inhibitor (Serial Dilutions) Inhibitor->Preincubation Preincubation->Reaction_Start Measurement Signal Measurement (Fluorescence/Absorbance) Reaction_Start->Measurement Data_Plot Plot: % Inhibition vs. [Inhibitor] Measurement->Data_Plot IC50_Calc IC50 Calculation Data_Plot->IC50_Calc

Caption: General workflow for determining inhibitor IC50 values.

Concluding Remarks

The choice between a selective ERAP2 inhibitor and a pan-aminopeptidase inhibitor is fundamentally dependent on the therapeutic goal. For applications requiring precise modulation of the immune response with minimal off-target effects, a selective ERAP2 inhibitor like DG011A is a superior choice. Its high potency and selectivity for ERAP2 allow for targeted manipulation of the antigen presentation pathway.

Conversely, pan-aminopeptidase inhibitors such as Bestatin, with their broad activity, may be suited for applications where a more general suppression of peptidase activity is desired, for instance in certain cancer therapies where multiple aminopeptidases may be upregulated. However, the lack of specificity increases the potential for off-target effects. This comparative guide provides the foundational data and methodologies to assist researchers in making informed decisions for their drug discovery and development programs.

References

Independent Verification of Erap2-IN-1 Inhibitory Constant (Ki): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory constant (Ki) of Erap2-IN-1, also identified as DG011A, against other known inhibitors of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies to assist in the independent verification and assessment of this compound.

Executive Summary

This compound (DG011A) is a potent and selective inhibitor of ERAP2, a key enzyme in the antigen processing and presentation pathway. While a definitive, independently verified Ki value for this compound is not explicitly stated in the reviewed literature, its half-maximal inhibitory concentration (IC50) has been determined to be 89 nM . This guide provides a comparative analysis of this compound's potency alongside other ERAP2 inhibitors and outlines the experimental protocols necessary to determine or verify its inhibitory constant.

Comparative Analysis of ERAP2 Inhibitors

The potency of enzyme inhibitors is most accurately represented by the inhibitory constant (Ki), which reflects the intrinsic binding affinity of the inhibitor for the enzyme. However, the half-maximal inhibitory concentration (IC50) is more commonly reported. The IC50 value is dependent on experimental conditions, whereas the Ki is an absolute value. The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) allows for the conversion of IC50 to Ki, provided the substrate concentration ([S]) and the Michaelis constant (Km) are known.

The following table summarizes the reported inhibitory activities of this compound (DG011A) and other notable ERAP2 inhibitors.

InhibitorERAP2 IC50 (nM)ERAP2 Ki (nM)ERAP1 IC50 (nM)IRAP IC50 (nM)Selectivity for ERAP2Reference
This compound (DG011A) 89 Not Reported6,400Not Reported~72-fold vs ERAP1[1][2]
DG04637Not Reported432Low[3]
Compound 456Not Reported334Low[3]
Compound 6345Not ReportedNot Reported34Moderate[3]
Compound 925,000Not Reported2,00010,000Low[3]
Compound 13500Not Reported9,600970~19-fold vs ERAP1[4]
LeucinethiolNot ReportedNot ReportedNot ReportedNot ReportedBroad-spectrum, weak[5]
BestatinNot ReportedNot ReportedNot ReportedNot ReportedBroad-spectrum, weak[5]

Note: The Ki for this compound (DG011A) has not been explicitly published. An estimated Ki can be calculated using the Cheng-Prusoff equation if the specific assay conditions ([S] and Km) are known. For the assay that determined the 89 nM IC50, the substrate used was Arg-AMC[1][2]. Without the exact substrate concentration and Km for that specific experiment, a precise Ki cannot be calculated. However, the low nanomolar IC50 value strongly suggests a high binding affinity.

Experimental Protocols

Accurate determination of the inhibitory constant requires precise and well-documented experimental procedures. Below are detailed methodologies for key experiments related to the characterization of ERAP2 inhibitors.

ERAP2 Inhibition Assay (Fluorogenic Substrate)

This assay is commonly used to determine the IC50 of inhibitors against ERAP2.

Materials:

  • Recombinant human ERAP2 enzyme.

  • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM Dithiothreitol (DTT).

  • Inhibitor compound (e.g., this compound/DG011A) at various concentrations.

  • 96-well black microtiter plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant ERAP2 to each well.

  • Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Arg-AMC to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm. The cleavage of Arg-AMC by ERAP2 releases the fluorescent AMC molecule.

  • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Determination of Michaelis Constant (Km)

To convert the IC50 to a Ki value, the Km of the substrate for the enzyme under the specific assay conditions must be determined.

Procedure:

  • In the absence of an inhibitor, measure the initial reaction rates at various concentrations of the substrate (Arg-AMC).

  • Plot the initial reaction rates against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction rate) and the Km (substrate concentration at half Vmax).

Mandatory Visualizations

ERAP2 Signaling Pathway in Antigen Presentation

The following diagram illustrates the role of ERAP2 in the MHC class I antigen presentation pathway. ERAP2, along with ERAP1, trims antigenic precursors in the endoplasmic reticulum to the optimal length for loading onto MHC class I molecules.

ERAP2_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Proteins Cellular/Viral Proteins Proteins->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Precursor Peptides ERAP2 ERAP2 TAP->ERAP2 MHC_I MHC Class I ERAP1->MHC_I Trimmed Peptides ERAP2->MHC_I Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Peptide Loading T_Cell CD8+ T-Cell Peptide_MHC->T_Cell Antigen Presentation

Caption: Role of ERAP2 in the MHC Class I antigen presentation pathway.

Experimental Workflow for IC50 Determination

This diagram outlines the logical steps involved in determining the IC50 value of an ERAP2 inhibitor.

IC50_Workflow A Prepare Serial Dilutions of Inhibitor B Incubate ERAP2 with Inhibitor A->B C Initiate Reaction with Fluorogenic Substrate B->C D Monitor Fluorescence (Kinetic Read) C->D E Calculate Initial Reaction Rates D->E F Plot % Inhibition vs. [Inhibitor] E->F G Determine IC50 (Curve Fitting) F->G

Caption: Experimental workflow for determining the IC50 of an ERAP2 inhibitor.

Conclusion

This compound (DG011A) is a potent inhibitor of ERAP2 with a reported IC50 of 89 nM. While a directly measured Ki value has not been published, its low nanomolar IC50 indicates a strong binding affinity for its target. The provided comparative data and detailed experimental protocols offer a framework for researchers to independently verify these findings and further characterize the inhibitory properties of this compound. The high selectivity of this compound for ERAP2 over the homologous ERAP1 makes it a valuable tool for studying the specific roles of ERAP2 in antigen presentation and a promising lead for the development of therapeutics targeting this enzyme.

References

Validating the Specificity of ERAP2 Inhibitors: A Comparative Guide Using ERAP1/ERAP2 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of selective ERAP2 inhibitors, focusing on the validation of their specificity using ERAP1 and ERAP2 knockout cell lines. The data and protocols presented herein are essential for researchers developing targeted immunotherapies and for scientists investigating the nuanced roles of ERAP1 and ERAP2 in antigen presentation.

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing pathway, responsible for trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] Given its role in shaping the immunopeptidome, specific inhibition of ERAP2 is a promising strategy in immuno-oncology and for the treatment of autoimmune diseases.[2] However, due to the high homology between ERAP1 and ERAP2, ensuring inhibitor specificity is a paramount challenge. The definitive method for validating this specificity at the cellular level is through the use of ERAP1 and ERAP2 knockout (KO) cell lines.

Comparative Analysis of Inhibitor Specificity

The primary measure of an inhibitor's specificity is its differential potency against its intended target versus off-targets. In the context of ERAP2 inhibitors, the key comparison is against the homologous ERAP1 enzyme. While the specific compound "Erap2-IN-1" is not detailed in publicly available literature, we will use the well-characterized selective ERAP2 inhibitor, DG011A , as a representative example to illustrate the validation process.

Initial validation is typically performed using in vitro enzymatic assays with recombinant proteins. The half-maximal inhibitory concentration (IC₅₀) is determined for both ERAP1 and ERAP2, and the ratio of these values provides a quantitative measure of selectivity.

Table 1: In Vitro Enzymatic Inhibition of ERAP1 and ERAP2 by DG011A

Enzyme TargetSubstrateInhibitorIC₅₀ ValueSelectivity (ERAP1/ERAP2)
ERAP1Leu-AMCDG011A6.4 µM72-fold
ERAP2Arg-AMCDG011A89 nM
Data sourced from a study on the effects of DG011A on the immunopeptidome of MOLT-4 T lymphoblast leukemia cells.[1]

This table clearly demonstrates that DG011A is approximately 72 times more potent at inhibiting ERAP2 than ERAP1 in a biochemical context.[1] However, to confirm that this selectivity translates to a cellular environment and that the observed effects are truly due to ERAP2 inhibition, experiments in knockout cells are the crucial next step.

Experimental Workflow for Specificity Validation

The logical workflow for validating an ERAP2 inhibitor's specificity involves comparing its effects across wild-type (WT), ERAP1 KO, and ERAP2 KO cell lines. Any cellular phenotype modulated by the inhibitor should be ablated in the ERAP2 KO cells but remain largely unaffected in ERAP1 KO and WT cells.

G WT Wild-Type (WT) Cells TreatWT Treat with ERAP2 Inhibitor WT->TreatWT E1KO ERAP1 Knockout (KO) Cells TreatE1KO Treat with ERAP2 Inhibitor E1KO->TreatE1KO E2KO ERAP2 Knockout (KO) Cells TreatE2KO Treat with ERAP2 Inhibitor E2KO->TreatE2KO AssayWT Perform Cellular/ Immunopeptidome Assay TreatWT->AssayWT AssayE1KO Perform Cellular/ Immunopeptidome Assay TreatE1KO->AssayE1KO AssayE2KO Perform Cellular/ Immunopeptidome Assay TreatE2KO->AssayE2KO ResultWT Effect Observed AssayWT->ResultWT ResultE1KO Effect Observed AssayE1KO->ResultE1KO ResultE2KO Effect Ablated AssayE2KO->ResultE2KO

Caption: Experimental workflow for validating ERAP2 inhibitor specificity.

Detailed Experimental Protocols

The following are representative protocols for the key experiments involved in this validation workflow.

1. Generation of ERAP1/ERAP2 Knockout Cell Lines via CRISPR/Cas9

This protocol describes the disruption of the ERAP1 and ERAP2 genes in a human cell line (e.g., HEK293T or a cancer cell line like MOLT-4).

  • Design and Synthesis:

    • Design three target-specific 20 nt guide RNAs (gRNAs) targeting a 5' constitutive exon of the ERAP1 or ERAP2 gene.[3] gRNA sequences can be derived from established libraries like the GeCKO v2 library.[3]

    • Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2) that also contains a selection marker like puromycin resistance.

  • Transfection:

    • Culture cells to 70-80% confluency in appropriate media.

    • Transfect the cells with the ERAP1- or ERAP2-targeting CRISPR/Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000 or similar).[3] A control plasmid with a non-targeting gRNA should be used as a negative control.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • After 3-5 days of selection, surviving cells are harvested and seeded at a very low density in 96-well plates to isolate single-cell clones.

    • Expand the resulting clones.

  • Validation of Knockout:

    • Western Blot: Lyse cells from each expanded clone and perform a Western blot using validated antibodies against ERAP1 and ERAP2 to confirm the absence of the target protein.

    • Genomic Sequencing: Extract genomic DNA, PCR-amplify the targeted exon region, and perform Sanger sequencing to identify the specific insertions/deletions (indels) that confirm gene disruption.

2. Immunopeptidome Analysis

This experiment analyzes the repertoire of peptides presented on MHC-I molecules to see how it is altered by ERAP2 inhibition.

  • Cell Culture and Treatment:

    • Culture WT, ERAP1 KO, and ERAP2 KO cells in appropriate SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media if quantitative comparison is desired.

    • Treat cells with the ERAP2 inhibitor (e.g., 1 µM DG011A) or a vehicle control (e.g., DMSO) for 48-72 hours.[1]

  • MHC-I Immunoprecipitation:

    • Harvest approximately 1x10⁹ cells per condition and lyse them in a buffer containing detergents (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl, 150 mM NaCl) and protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Immunoprecipitate MHC-I/peptide complexes using an antibody specific for folded MHC-I molecules, such as W6/32, pre-conjugated to protein A/G beads.

  • Peptide Elution and Mass Spectrometry:

    • Wash the beads extensively to remove non-specific binders.

    • Elute the peptides from the MHC-I molecules using an acidic solution (e.g., 10% acetic acid).

    • Separate the peptides from the larger proteins and antibodies using a size-exclusion filter.

    • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Sequence the peptides using a database search algorithm (e.g., MaxQuant).

    • Compare the peptide repertoires between treated and untreated cells across the different genotypes (WT, ERAP1 KO, ERAP2 KO). The hypothesis is that the inhibitor will cause significant changes in the immunopeptidome of WT and ERAP1 KO cells, but have a minimal effect in ERAP2 KO cells.

Signaling Pathway Context

ERAP1 and ERAP2 are central to the final stages of antigen processing within the endoplasmic reticulum. Understanding this pathway is key to interpreting the effects of their inhibition.

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Prot Endogenous Protein Proteasome Proteasome Prot->Proteasome Ubiquitination Ub Ubiquitin Peptides Long Peptide Precursors Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP ERAP1 ERAP1 TAP->ERAP1 Trimming ERAP2 ERAP2 TAP->ERAP2 Trimming Trimmed Optimal 8-10mer Peptides ERAP1->Trimmed ERAP2->Trimmed Inhibitor This compound Inhibitor->ERAP2 PLC Peptide Loading Complex Trimmed->PLC MHCI MHC Class I MHCI->PLC Complex Peptide-MHC-I Complex PLC->Complex Surface Cell Surface Presentation (CD8+ T-Cell Recognition) Complex->Surface Transport

Caption: Antigen processing and presentation pathway highlighting ERAP2 inhibition.

This pathway illustrates that proteins are first degraded by the proteasome into long peptide precursors.[2] These precursors are transported into the ER by TAP, where ERAP1 and ERAP2 trim them to the optimal length for loading onto MHC-I molecules.[1][2] A selective ERAP2 inhibitor blocks this trimming step at ERAP2, altering the final pool of peptides available for presentation and thus modulating the immune response.

References

Assessing the Reproducibility of ERAP2 Inhibitor Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) has emerged as a compelling therapeutic target in immuno-oncology and for the treatment of autoimmune diseases. Its role in trimming antigenic peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules places it at a critical juncture of the adaptive immune response.[1][2] Pharmacological modulation of ERAP2 activity can alter the landscape of peptides presented on the cell surface, a strategy that holds the potential to enhance anti-tumor immunity or mitigate autoimmune reactions.[3][4]

This guide provides a comparative overview of experimental data for publicly disclosed ERAP2 inhibitors. Due to the absence of specific experimental data for a compound designated "Erap2-IN-1" in the public domain, this guide focuses on other well-characterized inhibitors to provide a framework for assessing the reproducibility of experimental findings in this field. The presented data and protocols are synthesized from published research to aid in the design and evaluation of future experiments.

Comparative Analysis of ERAP2 Inhibitors

The development of potent and selective ERAP2 inhibitors is an active area of research. Several chemical scaffolds have been explored, including phosphinic pseudopeptides, hydroxamic acid triazoles, and carboxylic acid derivatives. The following table summarizes key in vitro potency and selectivity data for representative ERAP2 inhibitors.

Compound IDChemical ClassERAP2 IC50 (nM)ERAP1 IC50 (nM)IRAP IC50 (nM)Selectivity (ERAP1/ERAP2)Reference
DG011A Phosphinic Pseudopeptide896,400-~72-fold[5]
BDM88951 Thiophene Sulfonamide19>30,000>30,000>1578-fold[6][7]
BDM88952 Thiophene Sulfonamide3.9---[6]
Compound 1 Phosphinic Pseudopeptide129---[3]
Compound 3 Carboxylic Acid22---[3]
Sulfonamide 4 Sulfonamide44,000 (allosteric)73,000 (competitive)--[3]

Key Experimental Methodologies

Reproducibility in drug discovery hinges on the standardization of experimental protocols. Below are detailed methodologies for key assays used to characterize ERAP2 inhibitors.

ERAP2 Enzymatic Activity Assay (Fluorogenic Substrate)

This assay is fundamental for determining the in vitro potency (IC50) of inhibitors against ERAP2.

Principle: The enzymatic activity of ERAP2 is measured by the cleavage of a fluorogenic substrate, such as L-Arginine-7-amido-4-methylcoumarin (Arg-AMC). Upon cleavage, the free 7-amido-4-methylcoumarin (AMC) fluoresces, and the rate of its formation is proportional to enzyme activity.

Protocol:

  • Reagents:

    • Recombinant human ERAP2 protein.[5]

    • Fluorogenic substrate: Arg-AMC.[8]

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.[8]

    • Test inhibitor dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • In a 96-well black microplate, add 100 ng of ERAP2 to each well.[8]

    • Add the diluted inhibitor to the wells and incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding 3 µg of Arg-AMC to each well.[8]

    • Measure the fluorescence of free AMC at 14-second intervals using a fluorescence plate reader with excitation at 380 nm and emission at 460 nm.[8]

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear phase of the fluorescence curves.

    • Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify that an inhibitor engages with its target protein within the complex environment of a living cell.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.[9][10]

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., HEK293) to a suitable confluency.[9]

    • Treat the cells with the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1 hour at 37°C).[9]

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble ERAP2 in the supernatant using a method such as Western blotting or ELISA.[10]

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble ERAP2 against the temperature for both inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.

Immunopeptidome Analysis

This advanced cellular assay directly assesses the functional consequence of ERAP2 inhibition on antigen presentation.

Principle: Inhibition of ERAP2 alters the repertoire of peptides presented by MHC class I molecules on the cell surface. This "immunopeptidome" can be isolated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify changes in presented peptides.[5]

Protocol:

  • Cell Culture and Treatment:

    • Culture a large number of cells (e.g., 0.5 x 10^9 MOLT-4 cells) in the presence of the ERAP2 inhibitor (e.g., 1 µM DG011A) or vehicle for several days.[5]

  • Cell Lysis and MHC-I Immunoprecipitation:

    • Lyse the cells with a detergent-containing buffer.[5]

    • Isolate MHC class I-peptide complexes from the cell lysate by affinity chromatography using a pan-MHC class I antibody (e.g., W6/32) coupled to Sepharose beads.[5]

  • Peptide Elution:

    • Elute the bound peptides from the MHC class I molecules using an acidic buffer.

  • LC-MS/MS Analysis:

    • Separate the eluted peptides by reverse-phase liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their amino acid sequences.

  • Data Analysis:

    • Identify the sequences of the peptides using a protein database search algorithm.

    • Compare the immunopeptidomes of inhibitor-treated and vehicle-treated cells to identify peptides that are newly presented, upregulated, or downregulated upon ERAP2 inhibition.[5]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental logic and biological context, the following diagrams have been generated using Graphviz.

ERAP2_Inhibition_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis enzymatic_assay Enzymatic Assay (Fluorogenic Substrate) ic50 IC50 Determination enzymatic_assay->ic50 Potency cetsa Cellular Thermal Shift Assay (CETSA) target_engagement Target Engagement cetsa->target_engagement antigen_assay Immunopeptidome Analysis (LC-MS/MS) functional_effect Functional Effect antigen_assay->functional_effect inhibitor ERAP2 Inhibitor inhibitor->enzymatic_assay inhibitor->cetsa inhibitor->antigen_assay

Caption: Experimental workflow for the characterization of ERAP2 inhibitors.

ERAP2_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) proteasome Proteasome long_peptides Long Peptides proteasome->long_peptides Protein Degradation tap TAP Transporter long_peptides->tap long_peptides_er Long Peptides tap->long_peptides_er erap1 ERAP1 optimal_peptides Optimal Peptides (8-10 aa) erap1->optimal_peptides erap2 ERAP2 erap2->optimal_peptides mhc1 MHC Class I plc Peptide-Loading Complex mhc1->plc peptide_mhc1 Peptide-MHC I Complex plc->peptide_mhc1 optimal_peptides->plc cell_surface Cell Surface peptide_mhc1->cell_surface Transport long_peptides_er->erap1 Trimming long_peptides_er->erap2 Trimming tcr T-Cell Receptor (TCR) cell_surface->tcr Antigen Presentation inhibitor ERAP2 Inhibitor inhibitor->erap2

Caption: The role of ERAP2 in the MHC class I antigen presentation pathway.

References

Safety Operating Guide

Navigating the Disposal of ERAP2 Inhibitors: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the proper disposal of ERAP2 inhibitors, using the example of a phosphinic pseudopeptide inhibitor, to ensure operational safety and logistical clarity.

It is critical to note that "Erap2-IN-1" is not a standardized chemical identifier. Therefore, the information provided here is based on general best practices for the disposal of laboratory chemicals. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific inhibitor you are using for detailed and definitive guidance.

Core Principles of Chemical Waste Management

The disposal of any chemical inhibitor, including those targeting ERAP2, must adhere to strict environmental and safety regulations. The primary goal is to prevent the release of hazardous substances into the environment and to ensure the safety of all laboratory personnel. Key principles include waste minimization, proper segregation, secure containment, and accurate labeling.

Step-by-Step Disposal Protocol for ERAP2 Inhibitors

The following protocol outlines the general procedure for the disposal of an ERAP2 inhibitor. This should be adapted based on the specific information found in the product's SDS.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE as specified in the SDS. This typically includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Determination

Consult the SDS to determine if the ERAP2 inhibitor is classified as hazardous waste. Most chemical inhibitors will fall under this category due to potential toxicity or other hazardous characteristics.

Step 3: Waste Collection and Containment

  • Use a Designated Hazardous Waste Container: The waste should be collected in a container that is compatible with the chemical. The original container, if in good condition, is often a suitable choice.

  • Avoid Mixing Waste Streams: Do not mix the ERAP2 inhibitor waste with other incompatible waste streams. It is best practice to have a dedicated waste container for each type of chemical waste.

  • Secure the Container: Keep the waste container securely capped at all times, except when adding waste.

Step 4: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name of the ERAP2 inhibitor

  • The approximate concentration and quantity of the waste

  • The date when the first waste was added to the container

  • Your name and laboratory information

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the labeled hazardous waste container in a designated SAA within your laboratory. The SAA should be:

  • At or near the point of waste generation.

  • A secondary containment tray is recommended to prevent the spread of any potential spills.

  • Away from drains and sources of ignition.

Step 6: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.

Disposal of Empty Containers

Empty containers that held an ERAP2 inhibitor may also be considered hazardous waste.

  • Triple Rinsing: For containers that held acutely toxic chemicals, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Defacing Labels: Before disposing of the rinsed container in the regular trash, completely deface or remove the original chemical label.

Quantitative Data Summary

While specific quantitative data for "this compound" is not available, the following table provides a general overview of key parameters to consider for laboratory chemical waste, which would be detailed in a substance-specific SDS.

ParameterGeneral GuidelineImportance
pH For aqueous solutions, neutralization to a pH between 6.0 and 8.0 may be required before disposal.Prevents corrosion of plumbing and adverse reactions in the wastewater system.
Flash Point If the chemical is flammable (low flash point), it must be stored away from ignition sources.Prevents fire hazards.
Toxicity (e.g., LD50) Highly toxic chemicals require special handling and disposal procedures, including dedicated waste containers.Protects personnel and the environment from exposure to harmful substances.
Reactivity The SDS will list incompatible materials. Waste must be segregated to prevent dangerous chemical reactions.Prevents explosions, fires, and the release of toxic gases.
Storage Temperature Store according to the manufacturer's instructions to maintain chemical stability.Prevents degradation of the chemical, which could lead to the formation of more hazardous byproducts.

Logical Workflow for ERAP2 Inhibitor Disposal

The following diagram illustrates the decision-making process for the proper disposal of an ERAP2 inhibitor.

ERAP2_Inhibitor_Disposal_Workflow start Start: Have ERAP2 Inhibitor Waste sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe is_hazardous Is it Hazardous Waste? ppe->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (per SDS/EHS) is_hazardous->non_hazardous No collect_waste Collect in a Labeled, Compatible Hazardous Waste Container is_hazardous->collect_waste Yes end End non_hazardous->end store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa contact_ehs Contact EHS for Pickup and Disposal store_saa->contact_ehs contact_ehs->end

Disposal decision workflow for ERAP2 inhibitors.

By adhering to these procedures and, most importantly, the specific guidance within the Safety Data Sheet for your particular ERAP2 inhibitor, you can ensure a safe and compliant laboratory environment. This commitment to safety and responsible chemical handling is fundamental to the integrity of your research and the well-being of your team.

Navigating the Safe Handling of Erap2-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel compounds like Erap2-IN-1. As a potent inhibitor, this compound requires careful handling to minimize exposure and prevent potential health risks. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans, to support the safe and effective use of this compound in a research setting.

It is critical to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. Therefore, the following recommendations are based on best practices for handling potent, non-volatile, small molecule kinase inhibitors in a laboratory setting. A thorough risk assessment should be conducted by a qualified safety professional before commencing any work with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The primary route of exposure to a non-volatile compound like this compound is through inhalation of aerosols (if generated) and dermal contact. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesSafety Glasses with Side Shields or GogglesDisposable GownN95 Respirator (if potential for aerosolization)
Solution Preparation Chemical Fume HoodDouble Nitrile GlovesSafety Glasses with Side Shields or GogglesLab CoatNot generally required
Cell Culture/In Vitro Assays Biosafety Cabinet (Class II)Nitrile GlovesSafety GlassesLab CoatNot generally required
In Vivo Dosing (e.g., injection) Ventilated Cage Changing Station or Fume HoodDouble Nitrile GlovesSafety Glasses with Side Shields and Face ShieldDisposable GownN95 Respirator (if potential for aerosolization)

Operational Plan: A Step-by-Step Approach to Safety

A clear and well-defined operational plan is crucial for minimizing risks. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Operational Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal Receive & Log Receive & Log Review SDS (if available) Review SDS (if available) Receive & Log->Review SDS (if available) Conduct Risk Assessment Conduct Risk Assessment Review SDS (if available)->Conduct Risk Assessment Prepare Work Area Prepare Work Area Conduct Risk Assessment->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Weigh & Prepare Solution Weigh & Prepare Solution Don PPE->Weigh & Prepare Solution Perform Experiment Perform Experiment Weigh & Prepare Solution->Perform Experiment Doff PPE Doff PPE Perform Experiment->Doff PPE Decontaminate Work Area Decontaminate Work Area Doff PPE->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store for Pickup Store for Pickup Label Waste Containers->Store for Pickup

Operational Workflow for this compound

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance. All materials contaminated with this compound should be treated as hazardous waste.

Waste Type Container Labeling Storage Disposal Method
Solid Waste (e.g., contaminated tips, tubes, gloves, gowns) Lined, puncture-resistant container with a lid"Hazardous Waste - Chemical" with a full list of contentsIn a designated and labeled satellite accumulation areaCollection by certified hazardous waste vendor
Liquid Waste (e.g., unused solutions, contaminated media) Leak-proof, compatible chemical waste container"Hazardous Waste - Chemical" with a full list of contents and approximate concentrationsIn a designated and labeled satellite accumulation area, with secondary containmentCollection by certified hazardous waste vendor
Sharps (e.g., needles, syringes) Approved sharps container"Sharps Waste" and "Hazardous Waste - Chemical"In a designated and labeled satellite accumulation areaCollection by certified hazardous waste vendor

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and decontaminate the spill site.

By adhering to these safety guidelines, researchers can confidently and responsibly handle this compound, fostering a secure environment for scientific discovery. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

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